molecular formula C9H13NO2S B6201798 2-(2-methylphenyl)ethane-1-sulfonamide CAS No. 919354-00-0

2-(2-methylphenyl)ethane-1-sulfonamide

Numéro de catalogue: B6201798
Numéro CAS: 919354-00-0
Poids moléculaire: 199.27 g/mol
Clé InChI: NYNWVPBASGYWTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-methylphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-(2-methylphenyl)ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methylphenyl)ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

919354-00-0

Formule moléculaire

C9H13NO2S

Poids moléculaire

199.27 g/mol

Nom IUPAC

2-(2-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)

Clé InChI

NYNWVPBASGYWTF-UHFFFAOYSA-N

SMILES canonique

CC1=CC=CC=C1CCS(=O)(=O)N

Pureté

95

Origine du produit

United States
Foundational & Exploratory

High-Yield Synthesis of 2-(2-Methylphenyl)ethane-1-sulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Core Methodology Guide

Executive Summary

Arylethanesulfonamides are critical pharmacophores in medicinal chemistry, frequently utilized in the development of microtubule-targeted anticancer agents and novel antimicrobial derivatives[1],[2]. Specifically, 2-(2-methylphenyl)ethane-1-sulfonamide (also known as 2-(o-tolyl)ethanesulfonamide) serves as a highly versatile building block.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing a field-proven, scalable, and self-validating synthetic pathway. The selected route prioritizes atom economy, avoids heavy-metal oxidants, and utilizes stable intermediates to ensure high-fidelity yields suitable for both bench-scale discovery and process chemistry.

Retrosynthetic Analysis & Pathway Selection

The synthesis of primary aliphatic sulfonamides can be approached via several disconnections. While radical-mediated thiol-ene click chemistry followed by aggressive oxidation is an option, it often suffers from over-oxidation and requires hazardous peroxides.

Instead, our selected pathway relies on a highly reliable three-step sequence:

  • C-S Bond Formation: [3].

  • Functional Group Interconversion (FGI): Chlorosulfonation via a Vilsmeier-Haack intermediate[4].

  • C-N Bond Formation: Nucleophilic amination.

Retrosynthesis A 2-(2-Methylphenyl)ethane- 1-sulfonamide B 2-(2-Methylphenyl)ethane- 1-sulfonyl chloride A->B C-N Disconnection C Sodium 2-(2-methylphenyl) ethane-1-sulfonate B->C FGI (Chlorination) D 2-(2-Methylphenyl)ethyl bromide C->D C-S Disconnection

Retrosynthetic disconnection of 2-(2-methylphenyl)ethane-1-sulfonamide.

Core Synthetic Workflow & Mechanistic Causality

The forward synthesis is designed as a continuous logical progression where the output of one step is analytically validated before proceeding.

ForwardSynthesis Step1 Step 1: Strecker Alkylation Na2SO3, H2O/EtOH, Reflux Int1 Sodium 2-(2-methylphenyl)ethane-1-sulfonate Step1->Int1 Step2 Step 2: Chlorosulfonation (COCl)2, cat. DMF, DCM, 0°C to RT Int2 2-(2-Methylphenyl)ethane-1-sulfonyl chloride Step2->Int2 Step3 Step 3: Amination NH3 (aq), THF, 0°C Product 2-(2-Methylphenyl)ethane-1-sulfonamide Step3->Product SM 2-(2-Methylphenyl)ethyl bromide SM->Step1 Int1->Step2 Int2->Step3

Forward synthetic workflow from alkyl bromide to the final sulfonamide.
Step 1: Strecker Sulfite Alkylation

Objective: Convert 2-(2-methylphenyl)ethyl bromide to sodium 2-(2-methylphenyl)ethane-1-sulfonate.

  • Causality & Design: The classical utilizes the strong nucleophilicity of the sulfite anion (SO₃²⁻)[3]. Because the organic bromide is hydrophobic and sodium sulfite is strictly water-soluble, a biphasic or co-solvent system is mandatory. We employ a 1:1 Ethanol/Water mixture to homogenize the reaction at reflux, overcoming the activation energy barrier for the Sₙ2 displacement while preventing the hydrolysis of the alkyl bromide.

Protocol:

  • Charge a round-bottom flask with 2-(2-methylphenyl)ethyl bromide (1.0 equiv, 100 mmol) and 100 mL of ethanol.

  • In a separate beaker, dissolve sodium sulfite (1.5 equiv, 150 mmol) in 100 mL of deionized water.

  • Combine the solutions and heat to reflux (approx. 90 °C) for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature and concentrate in vacuo to remove ethanol. The sodium sulfonate salt will precipitate.

  • Filter, wash with cold diethyl ether to remove unreacted starting material, and dry under high vacuum.

Validation Checkpoint 1 (Self-Validating System):

  • ¹H NMR (D₂O): Ensure the complete disappearance of the -CH₂Br triplet at ~3.5 ppm. The new -CH₂SO₃Na multiplet will appear upfield at ~2.9–3.1 ppm.

Step 2: Chlorosulfonation via Vilsmeier-Haack Activation

Objective: Convert the sodium sulfonate salt to 2-(2-methylphenyl)ethane-1-sulfonyl chloride.

  • Causality & Design: Traditional methods use harsh reagents like POCl₃ or PCl₅, which generate heavy phosphorus waste and complicate purification. By utilizing, we generate a highly reactive Vilsmeier-Haack intermediate[4]. This intermediate attacks the sulfonate oxygen, facilitating the expulsion of SO₂, CO₂, and CO gases. The gaseous byproducts thermodynamically drive the reaction to completion, leaving a clean reaction mixture.

Protocol:

  • Suspend the thoroughly dried sodium sulfonate salt (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) under argon.

  • Add catalytic DMF (0.1 equiv). Cool the suspension to 0 °C in an ice bath.

  • Dropwise, add oxalyl chloride (2.5 equiv) over 30 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude sulfonyl chloride is used immediately in the next step to prevent hydrolysis.

Validation Checkpoint 2:

  • IR Spectroscopy: The broad sulfonate S=O stretch (~1180 cm⁻¹) shifts to sharp, distinct bands at ~1370 and 1170 cm⁻¹, characteristic of a sulfonyl chloride.

Step 3: Amination (Sulfonamide Formation)

Objective: Convert the sulfonyl chloride to 2-(2-methylphenyl)ethane-1-sulfonamide.

  • Causality & Design: Nucleophilic acyl substitution at the sulfur center requires an excess of ammonia. Ammonia acts dually as the nucleophile and as an acid scavenger to neutralize the generated HCl (forming NH₄Cl). The reaction is performed at 0 °C in THF to suppress the competitive hydrolysis of the highly electrophilic sulfonyl chloride back to the sulfonic acid.

Protocol:

  • Dissolve the crude 2-(2-methylphenyl)ethane-1-sulfonyl chloride in anhydrous THF (0.5 M) and cool to 0 °C.

  • Slowly add aqueous ammonia (28% NH₃ in H₂O, 10.0 equiv) with vigorous stirring.

  • Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Quench with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude product from hot ethanol/water to yield pure white crystals.

Validation Checkpoint 3:

  • Mass Spectrometry (ESI+): Expect a [M+H]⁺ peak at m/z 199.06 (Calculated for C₉H₁₃NO₂S: 199.27 g/mol ).

  • IR Spectroscopy: Appearance of primary amine N-H stretching bands (a distinct doublet at ~3300 and 3200 cm⁻¹).

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route when executed under strict anhydrous conditions (for Step 2 and 3).

StepTransformationReagents & EquivalentsConditionsExpected YieldTarget Purity (HPLC)
1 Strecker AlkylationNa₂SO₃ (1.5 eq)H₂O/EtOH (1:1), 90 °C, 12 h88 – 92%> 98%
2 Chlorosulfonation(COCl)₂ (2.5 eq), DMF (0.1 eq)DCM, 0 °C to RT, 4 h85 – 90%> 95% (Crude)
3 AminationNH₃ (aq) (10.0 eq)THF, 0 °C, 2 h90 – 95%> 99% (Post-Cryst.)
Overall Linear Synthesis --~ 67 – 78% > 99%

Troubleshooting & Field-Proven Insights

  • Incomplete Alkylation (Step 1): If unreacted alkyl bromide remains, it is typically due to poor phase mixing. Ensure vigorous stirring and verify that the ethanol/water ratio is precisely maintained to keep both reagents solvated.

  • Hydrolysis of Sulfonyl Chloride (Step 2 to 3): Sulfonyl chlorides are highly moisture-sensitive. Ensure the sodium sulfonate intermediate from Step 1 is dried under high vacuum (preferably over P₂O₅) for at least 24 hours before Step 2. Any residual water will consume oxalyl chloride and revert the product to sulfonic acid.

  • Bis-alkylation during Amination (Step 3): While rare with primary ammonia, ensuring a massive excess of NH₃ (10 equivalents) kinetically favors the formation of the primary sulfonamide over the secondary bis-sulfonamide byproduct.

References

  • Kamal, A., et al. "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Akgül, Ö., et al. "Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives." Marmara Pharmaceutical Journal.[Link]

  • "Adolph Strecker - Wikipedia." Wikipedia, The Free Encyclopedia.[Link]

  • "Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

Sources

2-(2-Methylphenyl)ethane-1-sulfonamide: Chemical Properties, Structural Dynamics, and Pharmacophoric Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of optimal building blocks is paramount for achieving target selectivity, metabolic stability, and favorable physicochemical profiles. 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0) represents a highly versatile structural motif [1]. By combining a sterically demanding ortho-tolyl group, a flexible ethyl linker, and a primary sulfonamide moiety, this molecule serves as a critical pharmacophore in the development of advanced therapeutics, ranging from epigenetic modulators to receptor inverse agonists.

As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical descriptions. We will explore the causality behind its structural dynamics, detail a self-validating synthetic workflow, and examine its integration into complex medicinal chemistry campaigns.

Chemical Identity and Physicochemical Profiling

The utility of 2-(2-methylphenyl)ethane-1-sulfonamide is rooted in its precise physicochemical parameters. The primary sulfonamide group acts as a classic bioisostere for carboxylic acids and transition states, offering superior metabolic stability against amidases and esterases.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name 2-(2-methylphenyl)ethanesulfonamideUnambiguous chemical identifier.
CAS Registry Number 919354-00-0Commercial and literature tracking [1].
Molecular Formula C₉H₁₃NO₂SDetermines baseline molecular weight.
Molecular Weight 199.27 g/mol Highly efficient fragment for Fragment-Based Drug Discovery (FBDD) (<300 Da).
Hydrogen Bond Donors 1 (NH₂ group, 2 protons)Facilitates critical interactions with target protein backbone/sidechains.
Hydrogen Bond Acceptors 2 (Sulfonyl oxygens)Enables dipole interactions and metal coordination (e.g., Zn²⁺).
Topological Polar Surface Area 42.52 ŲOptimal for membrane permeability; allows for blood-brain barrier (BBB) penetration if integrated properly.
Rotatable Bonds 4Provides the necessary conformational flexibility to induce-fit into complex binding pockets.

Structural Dynamics & Pharmacophore Merging

The structural genius of the arylethanesulfonamide scaffold lies in its modularity. The molecule can be divided into three distinct functional zones, each contributing to target engagement:

  • The Ortho-Tolyl Ring (Hydrophobic/Steric Zone): The methyl group at the ortho position restricts the rotation of the aromatic ring relative to the ethyl chain. This steric bulk forces the molecule into specific dihedral conformations, pre-organizing the ligand to minimize entropic penalties upon binding to hydrophobic pockets (e.g., the AF2 site of the androgen receptor) [4].

  • The Ethyl Linker (Flexible Spacer): Unlike rigid rigidified linkers, the sp³-hybridized carbons allow the sulfonamide warhead to pivot. This is crucial for navigating narrow binding channels.

  • The Primary Sulfonamide (Warhead/Anchor): The high polarity and hydrogen-bonding capacity of the -SO₂NH₂ group allow it to act as a potent anchor. In metalloenzymes like Histone Deacetylases (HDACs), it coordinates with catalytic zinc ions[2].

Pharmacophore Tolyl Ortho-Tolyl Group (Hydrophobic/Steric) Linker Ethyl Linker (Flexible Spacer) Tolyl->Linker C-C Rotation Target Protein Binding Pocket Tolyl->Target Pi-Pi/Hydrophobic Sulfonamide Primary Sulfonamide (H-Bond Donor/Acceptor) Linker->Sulfonamide C-S Bond Sulfonamide->Target H-Bonding

Fig 1: Pharmacophore interaction map of 2-(2-methylphenyl)ethane-1-sulfonamide.

Synthetic Methodologies: A Self-Validating Protocol

To utilize this building block in drug development, it must be synthesized with high purity and yield. The following three-step protocol from 1-(2-bromoethyl)-2-methylbenzene is designed as a self-validating system . Each step produces a distinct intermediate whose formation can be orthogonally verified via LC-MS or NMR before proceeding, preventing the carryover of silent impurities.

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Substitution (Sulfonate Formation)

  • Procedure: Dissolve 1-(2-bromoethyl)-2-methylbenzene (1.0 eq) in a 1:1 mixture of ethanol and water. Add sodium sulfite (Na₂SO₃, 1.5 eq). Reflux at 100°C for 12 hours.

  • Causality: Na₂SO₃ is chosen over thiourea to avoid the formation of mercaptan intermediates, which require harsh oxidative conditions later. The biphasic solvent system ensures the solubility of both the organic bromide and the inorganic sulfite, driving the Sₙ2 reaction to completion.

Step 2: Chlorination (Sulfonyl Chloride Formation)

  • Procedure: Isolate the sodium 2-(o-tolyl)ethanesulfonate salt. Suspend in phosphorus oxychloride (POCl₃, 3.0 eq) with a catalytic amount of DMF. Heat to 80°C for 4 hours.

  • Causality: We select POCl₃ over thionyl chloride (SOCl₂) because aliphatic sulfonate salts exhibit poor solubility in neat SOCl₂. POCl₃ acts as both a solvent and a potent chlorinating agent. The Vilsmeier-Haack type intermediate generated by the catalytic DMF drastically lowers the activation energy of the chlorination.

Step 3: Amidation (Sulfonamide Formation)

  • Procedure: Dissolve the resulting sulfonyl chloride in anhydrous THF at 0°C. Dropwise, add an excess of aqueous ammonia (NH₄OH, 5.0 eq). Allow to warm to room temperature over 2 hours.

  • Causality: THF provides excellent solubility for the lipophilic sulfonyl chloride, while aqueous ammonia acts simultaneously as the nucleophile and the base to quench the generated HCl. The biphasic nature of this step prevents over-reaction to the sulfonimide, ensuring high yields of the primary sulfonamide.

Synthesis SM 1-(2-Bromoethyl)-2-methylbenzene Step1 Step 1: Nucleophilic Substitution Na2SO3 (aq), 100°C SM->Step1 Int1 Sodium 2-(o-tolyl)ethanesulfonate Step1->Int1 Step2 Step 2: Chlorination POCl3, Catalytic DMF, 80°C Int1->Step2 Int2 2-(o-tolyl)ethanesulfonyl chloride Step2->Int2 Step3 Step 3: Amidation NH3 (aq) / THF, 0°C to RT Int2->Step3 Product 2-(2-Methylphenyl)ethane-1-sulfonamide Step3->Product

Fig 2: Three-step self-validating synthetic workflow for the sulfonamide building block.

Applications in Medicinal Chemistry & Target Engagement

The 2-(2-methylphenyl)ethane-1-sulfonamide scaffold is not a drug in isolation; it is a privileged fragment used to construct highly potent therapeutics. Its integration into larger molecules has yielded breakthroughs across multiple therapeutic areas.

Table 2: Pharmacological Applications of the Arylethanesulfonamide Scaffold

Therapeutic TargetRole of the Sulfonamide ScaffoldReference
Dual BET/HDAC Inhibitors Facilitates pharmacophore merging. The sulfonamide acts as the zinc-binding group for HDAC, while the aromatic system fits the BET bromodomain.Bauer et al. [2]
Histamine H4 Receptor Acts as an inverse agonist. The sulfonamide provides critical hydrogen bonding necessary to stabilize the inactive state of the GPCR.Smits et al. [3]
Androgen Receptor (AF2) N-aryl-sulfonamide derivatives target the Activation Function 2 (AF2) site, overcoming resistance mechanisms seen in traditional LBP antagonists.ACS Med. Chem. [4]
Microtubule Dynamics Arylethenesulfonamides act as potent tubulin polymerization inhibitors, competing at the colchicine binding site to induce mitotic arrest in cancer cells.ACS Med. Chem. [5]

Experimental Protocols for Pharmacological Evaluation

To validate the efficacy of compounds derived from 2-(2-methylphenyl)ethane-1-sulfonamide, rigorous in vitro target engagement assays are required. Below is a standardized, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating binding affinity.

TR-FRET Target Engagement Assay Protocol

Objective: Quantify the binding affinity (IC₅₀) of the synthesized sulfonamide derivative to a target protein (e.g., HDAC or AR).

  • Reagent Preparation:

    • Prepare a 384-well low-volume microplate.

    • Dilute the target protein (tagged with a Terbium-cryptate donor) to a final concentration of 2 nM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Prepare the fluorescent tracer ligand (tagged with an acceptor fluorophore like d2 or AlexaFluor 647) at its predetermined K_d concentration.

  • Compound Titration:

    • Perform a 10-point, 3-fold serial dilution of the sulfonamide test compound in 100% DMSO.

    • Causality: A 10-point curve ensures sufficient data points across the inflection zone of the dose-response curve, allowing for accurate Hill slope and IC₅₀ calculation.

  • Incubation:

    • Transfer 100 nL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize pipetting error.

    • Add 5 µL of the protein solution and 5 µL of the tracer solution. Incubate at room temperature for 60 minutes in the dark.

  • Self-Validating Controls:

    • Positive Control: A known high-affinity inhibitor (e.g., SAHA for HDAC) to define maximum inhibition.

    • Negative Control: DMSO vehicle alone to define maximum FRET signal.

    • Causality (Z'-Factor): Calculate the Z'-factor using the positive and negative controls. The assay is only validated if Z' > 0.5, ensuring the dynamic range is statistically robust against background noise.

  • Detection & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission ratio at 665 nm / 620 nm.

    • Plot the emission ratio against the log of the compound concentration to derive the IC₅₀.

2-(2-methylphenyl)ethane-1-sulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-methylphenyl)ethane-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, integral to a wide array of drugs including diuretics, anticonvulsants, and anti-inflammatory agents. The novel compound, 2-(2-methylphenyl)ethane-1-sulfonamide, presents a unique structural motif, combining a classic sulfonamide warhead with a flexible ethane linker and a lipophilic 2-methylphenyl group. The absence of comprehensive data on this specific molecule necessitates a structured, hypothesis-driven approach to determine its mechanism of action (MoA). This guide provides a robust, multi-stage experimental framework designed for researchers and drug development professionals to systematically investigate and validate the pharmacological profile of this compound. We will outline a logical cascade of in vitro and in silico techniques, from broad-based target screening to specific pathway deconvolution, providing detailed protocols and data interpretation strategies grounded in established scientific principles.

| Structural Analysis and Hypothesis Formulation

The chemical structure of 2-(2-methylphenyl)ethane-1-sulfonamide is the primary determinant of its potential biological activity. A thorough analysis of its constituent moieties allows for the formulation of several testable hypotheses regarding its MoA.

  • The Sulfonamide Moiety (-SO₂NH₂): This is a highly versatile pharmacophore known to interact with zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family. It can also act as a mimic of a carboxylic acid or a transition state analogue for certain proteases.

  • The Ethane Linker (-CH₂CH₂-): This flexible linker provides rotational freedom, allowing the molecule to adopt various conformations to fit into a binding pocket. Its length is critical for positioning the terminal phenyl ring in a specific orientation relative to the sulfonamide group.

  • The 2-Methylphenyl Group (o-tolyl): This lipophilic group suggests potential interactions with hydrophobic pockets within a target protein. The ortho-methyl substitution provides steric hindrance that can confer selectivity for or against certain enzyme isoforms or receptor subtypes compared to unsubstituted or meta/para-substituted analogues.

Based on this analysis, we propose three primary, testable hypotheses for the MoA of 2-(2-methylphenyl)ethane-1-sulfonamide:

Hypothesis 1: Inhibition of Carbonic Anhydrases. The unsubstituted sulfonamide is a classic zinc-binding group, making CAs a high-probability target class. The 2-methylphenyl group could drive selectivity towards specific CA isoforms.

Hypothesis 2: Modulation of Ion Channels or Transporters. The overall structure bears some resemblance to certain classes of ion channel modulators where a sulfonamide group interacts with the extracellular vestibule.

Hypothesis 3: Inhibition of Other Metalloenzymes or Kinases. While less common, sulfonamides can interact with other enzyme classes. The lipophilic tail could facilitate binding to ATP-binding pockets or other regulatory sites.

| Experimental Workflow: A Phased Approach to MoA Deconvolution

A logical, tiered approach is essential to efficiently and cost-effectively elucidate the MoA. We propose a three-phase workflow, moving from broad, unbiased screening to focused, hypothesis-driven validation.

MoA_Workflow cluster_phase1 Phase 1: Broad Target Identification cluster_phase2 Phase 2: Hypothesis Testing & Target Validation cluster_phase3 Phase 3: Cellular & Pathway Analysis p1_start Compound Synthesis & QC p1_pheno Phenotypic Screening (e.g., Cell Viability) p1_start->p1_pheno p1_target Broad Target Binding (e.g., CEREP Panel) p1_start->p1_target p1_decision Identify Initial Target Classes p1_pheno->p1_decision p1_target->p1_decision p2_ca Carbonic Anhydrase Isoform Profiling p1_decision->p2_ca Hypothesis 1 p2_ion Electrophysiology Patch-Clamp Assays p1_decision->p2_ion Hypothesis 2 p2_enzyme Biochemical Enzyme Inhibition Assays p1_decision->p2_enzyme Hypothesis 3 p2_decision Confirm Primary Target & Determine Potency (IC₅₀/EC₅₀) p2_ca->p2_decision p2_ion->p2_decision p2_enzyme->p2_decision p3_cell Cell-Based Target Engagement Assays (CETSA) p2_decision->p3_cell p3_signal Downstream Signaling (e.g., Western Blot, qPCR) p3_cell->p3_signal p3_final Validated Mechanism of Action p3_signal->p3_final

Caption: Phased experimental workflow for MoA elucidation.

| Phase 1: Broad Target Identification Protocols

The initial phase is designed to cast a wide net to identify potential biological targets without bias.

| Phenotypic Screening

Objective: To determine if the compound elicits a cellular response and to guide hypothesis generation.

Protocol: Cell Viability Assay (MTT-based)

  • Cell Seeding: Plate a panel of relevant human cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HEK293 embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-(2-methylphenyl)ethane-1-sulfonamide in DMSO, with a final top concentration of 100 µM. Add the compound dilutions to the cells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

| Broad Target Binding Panel

Objective: To identify high-affinity interactions with a wide range of known receptors, ion channels, and enzymes.

Methodology: Utilize a commercial service (e.g., Eurofins SafetyScreen44™, CEREP panel) for cost-effectiveness. Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of 40-100 common pharmacological targets.

Data Presentation: The results are typically provided as a percentage of inhibition or displacement of a radiolabeled ligand. A common threshold for a "hit" is >50% inhibition.

Target Class Example Target Assay Type Hypothetical % Inhibition Interpretation
MetalloenzymeCarbonic Anhydrase IIEnzymatic85%Primary Hit. Strong evidence for Hypothesis 1.
GPCRDopamine D2Radioligand Binding12%No significant interaction.
Ion ChannelhERGRadioligand Binding5%No significant interaction.
KinaseEGFRRadioligand Binding25%Weak interaction, lower priority.

This table presents hypothetical data to illustrate interpretation.

| Phase 2: Hypothesis Testing & Target Validation

Based on the initial screening data, this phase focuses on confirming the primary target and quantifying the compound's potency and selectivity. Assuming a primary hit on Carbonic Anhydrase from Phase 1, we proceed as follows.

| Carbonic Anhydrase Isoform Profiling

Objective: To determine the potency (IC₅₀) of the compound against a panel of physiologically relevant CA isoforms and establish its selectivity profile.

Protocol: Stopped-Flow CO₂ Hydration Assay This method measures the enzyme-catalyzed hydration of CO₂.

  • Reagent Preparation:

    • Enzyme Buffer: 10 mM HEPES/Tris, pH 7.5, containing 20 mM NaClO₄.

    • Indicator: 0.2 mM phenol red.

    • Enzyme: Purified recombinant human CA isoforms (I, II, IV, IX, XII).

    • Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ gas into chilled water).

    • Inhibitor: 2-(2-methylphenyl)ethane-1-sulfonamide dissolved in DMSO.

  • Assay Execution:

    • The assay is performed in a stopped-flow spectrophotometer.

    • Syringe 1: Contains the enzyme, buffer, and indicator.

    • Syringe 2: Contains the CO₂ substrate.

    • A baseline rate of the uncatalyzed reaction is measured first.

    • The enzyme is added and the catalyzed rate is measured by monitoring the change in absorbance of the pH indicator.

    • The assay is repeated with pre-incubation of the enzyme with varying concentrations of the inhibitor.

  • Data Analysis:

    • The initial rates of reaction are calculated.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

CA_Pathway CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by Protons H⁺ + HCO₃⁻ H2CO3->Protons CA_Enzyme Carbonic Anhydrase (CA) CA_Enzyme->H2CO3 Inhibitor 2-(2-methylphenyl) ethane-1-sulfonamide Inhibitor->CA_Enzyme Inhibits

Caption: Inhibition of the carbonic anhydrase catalytic cycle.

| Phase 3: Cellular Mechanism and Pathway Analysis

The final phase confirms that the compound engages its target in a cellular context and modulates downstream signaling pathways.

| Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement in intact cells or cell lysates. CETSA relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Protocol: CETSA in Intact Cells

  • Cell Culture & Treatment: Culture cells (e.g., HEK293 overexpressing a specific CA isoform) to confluency. Treat the cells with the compound (e.g., at 10x IC₅₀) or vehicle for 1 hour.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the soluble fraction by Western blot using an antibody specific to the target protein (e.g., anti-CAIX).

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating stabilization.

| Conclusion and Forward Outlook

This guide presents a systematic, multi-phase strategy to rigorously define the mechanism of action for 2-(2-methylphenyl)ethane-1-sulfonamide. By progressing from broad, unbiased screening to specific, hypothesis-driven biochemical and cellular assays, researchers can build a comprehensive pharmacological profile. The proposed workflow, incorporating phenotypic screens, target binding panels, enzymatic assays, and cellular target engagement studies, provides a self-validating system to ensure the trustworthiness and accuracy of the final MoA determination. The successful execution of this plan will not only elucidate the function of this novel compound but also pave the way for its potential development as a therapeutic agent.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

Spectroscopic characterization of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="m/z 119\n2-Methyl

Fig 1: Multimodal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection and Causality

The selection of the NMR solvent is the most critical variable for sulfonamide characterization. While Chloroform-d (CDCl₃) is a standard organic solvent, it is highly discouraged for this specific molecule. The primary sulfonamide protons (-NH₂) are acidic and undergo 1[1]. In CDCl₃, this exchange broadens the -NH₂ signal to the point where it becomes indistinguishable from the baseline.

Expert Recommendation: Utilize DMSO-d₆ . The strong hydrogen-bonding capability of DMSO restricts the chemical exchange rate of the -NH₂ protons, allowing them to resolve clearly as a broad singlet integrating to 2H.

Shift Causality and Spin Systems
  • The Ethylene Bridge: The -CH₂-CH₂- linker sits between an electron-donating ortho-tolyl group and a strongly electron-withdrawing sulfonyl group. This creates a highly asymmetric electronic environment. The protons nearest the sulfonyl group (-CH₂-SO₂) are heavily deshielded, shifting downfield to ~3.25 ppm, while the benzylic protons (Ar-CH₂-) appear around ~2.95 ppm.

  • The o-Tolyl Group: The methyl substituent acts as an electron-donating group (EDG) via hyperconjugation, slightly shielding the adjacent aromatic protons compared to a bare phenyl ring.

Quantitative Data: Expected NMR Assignments
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 2.30Singlet (s)3HAr-CH₃ (o-tolyl methyl)
¹H 2.95 - 3.05Multiplet (m)2HAr-CH₂- (benzylic)
¹H 3.25 - 3.35Multiplet (m)2H-CH₂-SO₂ (α to sulfonyl)
¹H 6.80 - 7.00Broad Singlet (br s)2H-SO₂NH₂ (sulfonamide)
¹H 7.10 - 7.25Multiplet (m)4HAromatic Protons
¹³C 19.5Singlet1CAr-CH₃
¹³C 28.5Singlet1CAr-CH₂-
¹³C 54.0Singlet1C-CH₂-SO₂
¹³C 126.0 - 138.0Singlets6CAromatic Carbons

Vibrational Spectroscopy (FT-IR)

ATR-FTIR Rationale

Traditional KBr pellet methods are prone to hygroscopic moisture absorption, which produces a massive O-H stretching artifact at 3300 cm⁻¹. Because primary sulfonamides exhibit their critical N-H stretches in this exact region, Attenuated Total Reflectance (ATR) FT-IR must be used to analyze the neat, solid powder without matrix interference.

Key Vibrational Modes

The sulfonamide functional group acts as a highly diagnostic vibrational center:

  • N-H Stretching: Primary sulfonamides display two distinct bands in the 2[2], corresponding to asymmetric and symmetric stretching.

  • S=O Stretching: The strong dipole of the sulfonyl group yields intense3[3].

  • S-N Stretching: The S-N bond bridges the sulfonyl and amine groups, producing a distinct, sharp vibration 4[4].

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3350, 3260StrongN-H asymmetric & symmetric stretchPrimary Sulfonamide
2950, 2870MediumC-H stretch (sp³)Alkyl chain / Methyl
1330StrongS=O asymmetric stretchSulfonyl
1150StrongS=O symmetric stretchSulfonyl
930MediumS-N stretchSulfonamide

Mass Spectrometry (ESI-MS) & Fragmentation

In positive-ion Electrospray Ionization (ESI+), the molecule readily accepts a proton at the sulfonamide nitrogen, yielding a prominent [M+H]⁺ ion at m/z 200 .

Mechanistic Causality of Fragmentation: Under Collision-Induced Dissociation (CID), the aliphatic C-S bond is the weakest thermodynamic link. The molecule undergoes a rapid neutral loss of the entire sulfonamide moiety (-SO₂NH₂, 80 Da). This cleavage yields a highly stable 2-methylphenylethyl cation (m/z 119). Subsequent rearrangement and loss of a methylene group (-CH₂, 14 Da) produces the highly conjugated methyltropylium cation (m/z 105).

MS_Fragmentation M_ion [M+H]+ m/z 200 Protonated Molecule Loss_SO2NH2 Neutral Loss - SO2NH2 (80 Da) M_ion->Loss_SO2NH2 Frag_119 m/z 119 2-Methylphenylethyl Cation Loss_SO2NH2->Frag_119 Loss_CH2 Rearrangement - CH2 (14 Da) Frag_119->Loss_CH2 Frag_105 m/z 105 Methyltropylium Cation Loss_CH2->Frag_105

Fig 2: Proposed ESI-MS fragmentation pathway highlighting key structural losses.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems.

NMR Acquisition with D₂O Exchange
  • Sample Preparation: Dissolve 15 mg of 2-(2-methylphenyl)ethane-1-sulfonamide in 0.6 mL of high-purity DMSO-d₆ (99.9% D).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz, 16 scans, relaxation delay d1 = 2s).

  • Self-Validation Check (D₂O Shake):

    • Remove the NMR tube and add 10 μL of Deuterium Oxide (D₂O).

    • Shake vigorously for 30 seconds to force proton-deuterium exchange at the acidic sites.

    • Re-acquire the ¹H NMR spectrum.

    • Validation: The broad singlet at ~6.9 ppm must completely disappear, definitively proving it is the exchangeable -NH₂ group rather than an aromatic impurity.

ATR-FTIR Workflow
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition & Validation: Acquire the spectrum.

    • Validation: Verify the absence of a broad, parabolic hump at 3400-3200 cm⁻¹ (which would indicate water contamination). The presence of two sharp, distinct peaks in this region validates a dry, pure primary sulfonamide sample.

References

  • BenchChem. "Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide NMR Signal Interpretation." 1

  • Royal Society of Chemistry. "Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." 2

  • National Center for Biotechnology Information (PMC). "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." 4

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." 3

Sources

Discovery and Synthesis of Novel Sulfonamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & target Rationale

The sulfonamide pharmacophore ( R−SO2​NH2​ ) represents one of the most enduring and versatile scaffolds in medicinal chemistry. Originally popularized in the 1930s as the first systematic class of broad-spectrum antimicrobials (sulfa drugs), the sulfonamide moiety has experienced a modern renaissance. Today, it is a privileged structure in the design of targeted therapies, including anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) modulators .

From a drug design perspective, the sulfonamide group is highly valued for its metabolic stability, predictable pharmacokinetic profile, and unique ability to act as a transition-state analog in metalloenzymes. This guide explores the mechanistic rationale, strategic synthesis, and self-validating biological evaluation of novel sulfonamide derivatives, with a specific focus on their role as potent Carbonic Anhydrase (CA) inhibitors.

Mechanistic Biology: Metalloenzyme Inhibition

To understand why sulfonamides are synthesized, one must understand their structural causality in biological systems. Human Carbonic Anhydrases (hCAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Overexpression of specific isoforms, such as hCA II and hCA IX, is heavily implicated in glaucoma, epilepsy, and tumor microenvironment acidification.

Sulfonamides act as highly effective hCA inhibitors because the deprotonated sulfonamide nitrogen ( SO2​NH− ) mimics the transition state of the bicarbonate ion. Upon entering the hydrophobic pocket of the enzyme's active site, the sulfonamide coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound hydroxide/water molecule that is essential for the catalytic cycle .

CA_Inhibition Sulfonamide Sulfonamide Derivative (R-SO2NH2) ActiveSite Carbonic Anhydrase Active Site Sulfonamide->ActiveSite Enters Hydrophobic Pocket ZnIon Zn2+ Ion Coordination ActiveSite->ZnIon Deprotonated SO2NH- Binds Water Displacement of Catalytic Water ZnIon->Water Steric/Electronic Exclusion Inhibition Enzyme Inhibition (Blocks HCO3- Production) Water->Inhibition Halts Catalytic Cycle

Mechanistic pathway of Carbonic Anhydrase inhibition by sulfonamide derivatives via Zn2+ coordination.

Strategic Synthesis of Sulfonamide Derivatives

The most reliable and widely adopted method for synthesizing sulfonamide derivatives is the nucleophilic acyl substitution of a sulfonyl chloride with a primary or secondary amine.

Causality Behind Experimental Choices
  • Solvent & Base Selection: The reaction between a sulfonyl chloride and an amine is highly exothermic and generates hydrochloric acid (HCl) as a byproduct. Pyridine is strategically chosen as both the solvent and an acid scavenger. By neutralizing the HCl, pyridine drives the reaction equilibrium forward and prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water will competitively convert the sulfonyl chloride into a biologically inactive sulfonic acid. Therefore, strictly anhydrous conditions and inert atmospheres (Argon/Nitrogen) are non-negotiable.

  • Green Chemistry Alternatives: Recent advances have introduced ultrasound-assisted condensation methods, which drastically reduce reaction times from hours to minutes while improving yields by enhancing mass transfer in solvent-free or ethanol-based systems .

Step-by-Step Protocol: Synthesis of N-Substituted Benzenesulfonamides

This protocol represents a self-validating synthetic loop where physical changes and chromatographic monitoring ensure structural integrity at every step.

  • Preparation & Setup: Flame-dry a round-bottom flask. Dissolve the starting amine (1.0 eq, e.g., 4-amino-N-(4-sulfamoylphenyl)benzamide) in anhydrous pyridine (5 mL per 0.5 mmol of amine) under an inert argon atmosphere.

  • Controlled Addition: Submerge the reaction flask in an ice bath to bring the temperature to 0 °C. Causality: Cooling controls the exothermic nature of the nucleophilic attack, minimizing the formation of bis-sulfonamide byproducts. Slowly add the substituted sulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours.

    • Self-Validating Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting amine spot under UV light (254 nm) confirms 100% conversion.

  • Quenching & Workup: Pour the reaction mixture over crushed ice. Acidify the solution with 1M HCl to pH 2-3 to neutralize and partition the excess pyridine into the aqueous layer as a water-soluble pyridinium salt. Extract the target compound using ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via recrystallization from 90% ethanol to yield the pure sulfonamide derivative.

Synthesis_Workflow Start Sulfonyl Chloride + Amine Reaction Nucleophilic Substitution (Pyridine/DCM, 0°C to RT) Start->Reaction Traditional Route GreenAlt Ultrasound-Assisted Condensation (Green Chem) Start->GreenAlt Eco-Friendly Route Workup Aqueous Workup & Extraction (Ethyl Acetate) Reaction->Workup GreenAlt->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Validation Structural Validation (1H/13C NMR, IR, HRMS) Purification->Validation Self-Validating Step

Step-by-step synthetic workflow for novel sulfonamides, highlighting traditional and green routes.

Analytical Validation & Biological Assays

To ensure trustworthiness, the synthesized compounds must undergo rigorous structural and biological validation.

Structural Characterization
  • FT-IR Spectroscopy: The formation of the sulfonamide linkage is confirmed by the appearance of characteristic asymmetric and symmetric SO2​ stretching bands at ~1350 cm−1 and ~1150 cm−1 , respectively, alongside the N-H stretch at ~3200-3300 cm−1 .

  • NMR Spectroscopy: 1H NMR will reveal a distinct singlet for the highly deshielded sulfonamide N-H proton (typically between δ 8.0 - 10.5 ppm in DMSO- d6​ ), confirming the successful coupling.

Self-Validating Biological Assay: In Vitro Enzyme Inhibition

To validate target engagement, a colorimetric assay utilizing p-nitrophenyl acetate (4-NPA) is standard practice.

  • Causality: Carbonic anhydrase exhibits native esterase activity, cleaving 4-NPA into p-nitrophenol, which absorbs strongly at 348 nm. When a synthesized sulfonamide successfully binds the Zn2+ active site, it blocks this esterase activity. The subsequent reduction in absorbance directly and quantitatively correlates with enzyme inhibition, providing a self-validating metric of the compound's IC50​ or Ki​ .

Quantitative Profiling & Data Presentation

Recent drug discovery efforts have yielded novel sulfonamide derivatives that significantly outperform legacy clinical standards like Acetazolamide (AZA). The table below summarizes the quantitative inhibitory profiles of recently synthesized derivatives against hCA isoforms.

Table 1: Quantitative Profiling of Novel Sulfonamide Derivatives vs. Standard Inhibitors

Compound / DerivativeTarget EnzymeInhibitory Value ( IC50​ / Ki​ )Reference StandardStandard Value ( IC50​ / Ki​ )
Compound 6c (Triacetoxybenzamide) hCA II Ki​ = 5.74 nMAcetazolamide (AZA) Ki​ = 9.76 nM
Compound 3h (Dithiocarbamate-sulfonamide) hCA II Ki​ = 0.013 µMAcetazolamide (AZA) Ki​ = ~0.012 µM
Compound 1e (Aryl sulfonamide) hCA II IC50​ = 5.69 µMAcetazolamide (AZA) IC50​ = 5.86 µM
Compound 3a (Aryl sulfonamide) hCA II IC50​ = 2.02 µMAcetazolamide (AZA) IC50​ = 5.86 µM
Compound 6f (Trimethylphenyl sulfonamide) hCA I (Esterase) IC50​ = 0.049 µMAcetazolamide (AZA) IC50​ = 0.224 µM

Note: Lower IC50​ and Ki​ values indicate higher binding affinity and superior target inhibition.

References

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: Chemistry & Biodiversity (PubMed) URL: [Link]

  • Title: Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Inhibition of carbonic anhydrase II by sulfonamide derivatives Source: Die Pharmazie (Ingenta Connect) URL: [Link]

  • Title: Synthesis, characterization and carbonic anhydrase I and II inhibitory evaluation of new sulfonamide derivatives bearing dithiocarbamate Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: Molbank (MDPI) URL: [Link]

2-(2-Methylphenyl)ethane-1-sulfonamide: A Comprehensive Guide to Solubility, Stability, and Preformulation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of physicochemical properties is a critical bottleneck in early-stage drug development. For sulfonamide derivatives like 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0), understanding the interplay between molecular structure, aqueous solubility, and chemical stability is paramount[1]. This compound features an ortho-tolyl group linked via an aliphatic ethane bridge to a primary sulfonamide moiety. This specific structural arrangement dictates its lipophilicity, pKa, and susceptibility to hydrolytic degradation.

This whitepaper provides an in-depth, self-validating framework for profiling the solubility and stability of 2-(2-methylphenyl)ethane-1-sulfonamide, designed for analytical chemists and formulation scientists.

Physicochemical Rationale & Structural Causality

The behavior of 2-(2-methylphenyl)ethane-1-sulfonamide in aqueous and stressed environments is governed by three primary structural features:

  • The Primary Sulfonamide (-SO₂NH₂): Sulfonamides are characterized as weak organic acids. The calculated pKa values of the –SO₂NH₂ moiety in typical sulfonamide drugs range from 7.3 to 9.7 [2]. Because the sulfonamide group in this molecule is attached to an aliphatic ethane linker rather than directly to an electron-withdrawing aromatic ring, its pKa is shifted toward the higher end of this spectrum (estimated pKa ~9.5–10.0).

  • The Ethane Linker (-CH₂-CH₂-): This aliphatic bridge breaks the extended pi-conjugation between the aromatic ring and the sulfonyl group. While this increases molecular flexibility, it also increases the overall lipophilicity (LogP) compared to direct benzenesulfonamides, inherently reducing intrinsic aqueous solubility.

  • The Ortho-Methyl Group (Steric Hindrance): The methyl substitution at the ortho position of the phenyl ring provides significant steric bulk. In stability profiling, this steric hindrance acts as a kinetic shield, reducing the susceptibility of the adjacent aliphatic chain and sulfonyl center to nucleophilic attack during base-catalyzed hydrolysis [3].

Solubility Profile & Thermodynamics

Sulfonamides exhibit a highly pH-dependent solubility profile. At physiological pH (7.4) and gastric pH (1.2), 2-(2-methylphenyl)ethane-1-sulfonamide remains predominantly in its neutral, unionized form, resulting in poor aqueous solubility. Solubility exponentially increases only when the pH exceeds the pKa of the sulfonamide nitrogen, triggering deprotonation and the formation of a highly soluble anionic species.

Quantitative Solubility Parameters
ParameterConditionEstimated Value / ObservationAnalytical Rationale
Intrinsic Solubility (S₀) pH 1.2 - 7.0 (Un-ionized)< 50 µg/mLDominated by the lipophilic tolyl and ethane groups.
Apparent Solubility (S_app) pH 10.0 (Ionized)> 1000 µg/mLDeprotonation of -SO₂NH₂ yields a soluble anion.
Calculated LogP Neutral State~1.8 - 2.2Indicates moderate lipophilicity and high membrane permeability.
pKa (-SO₂NH₂) Aqueous, 25°C~9.5 - 10.0Aliphatic linkage reduces acidity compared to arylsulfonamides.
Protocol: Thermodynamic Shake-Flask Solubility Assay

To establish a reliable baseline for formulation, thermodynamic solubility must be measured using a self-validating shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess of 2-(2-methylphenyl)ethane-1-sulfonamide solid (approx. 5 mg) into three separate 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of the respective buffer (pH 1.2 HCl/KCl, pH 7.4 Phosphate, and pH 10.0 Borate) to each vial.

  • Equilibration: Cap the vials and place them in a thermostatic orbital shaker at 37.0 ± 0.5°C. Shake at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes at 37°C to pellet undissolved API. Causality Note: Centrifugation is preferred over filtration to prevent loss of the highly lipophilic compound due to non-specific binding to filter membranes.

  • Quantification: Carefully aspirate the supernatant, dilute with mobile phase (to prevent precipitation upon injection), and analyze via HPLC-UV at 220 nm.

  • System Validation: Ensure the calibration curve R² > 0.999 and the %RSD of triplicate injections is < 2.0%.

Ionization Neutral Neutral Sulfonamide (Low pH < pKa) Poor Aqueous Solubility Deprotonation Deprotonation of -SO2NH2 group Neutral->Deprotonation Increasing pH Ionized Anionic Sulfonamide (High pH > pKa) High Aqueous Solubility Deprotonation->Ionized pKa ~ 9.5 - 10.0

Fig 1. pH-dependent ionization mechanism governing sulfonamide solubility.

Stability Profile & Degradation Kinetics

The stability of sulfonamide-based compounds is a critical parameter influencing shelf-life and safety [3]. 2-(2-methylphenyl)ethane-1-sulfonamide is generally robust, but forced degradation studies are required to elucidate potential degradation pathways, primarily S-N bond cleavage.

Forced Degradation Parameters
Stress ConditionReagent / EnvironmentTime & TempExpected Degradation Profile
Acid Hydrolysis 0.1 M HCl24h @ 60°CModerate degradation. S-N bond is relatively stable to acid.
Base Hydrolysis 0.1 M NaOH24h @ 60°CLow degradation. Ortho-methyl steric hindrance protects the sulfonyl center.
Oxidation 3% H₂O₂24h @ Room TempPotential oxidation of the tolyl methyl group to a carboxylic acid.
Photolysis UV/Vis (ICH Q1B)1.2M lux-hrHighly stable. Lack of extended conjugation prevents UV absorption.
Protocol: Stability-Indicating HPLC-UV Workflow

To accurately track degradation, the analytical method must resolve the parent peak from all degradants.

Step-by-Step Methodology:

  • Sample Stressing: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute to 100 µg/mL using the respective stressor (e.g., 0.1 M NaOH). Incubate at 60°C.

  • Neutralization: At predetermined time points (0h, 4h, 8h, 24h), extract 100 µL aliquots and immediately neutralize (e.g., add 100 µL of 0.1 M HCl to the base-stressed sample) to halt degradation kinetics.

  • Chromatographic Separation:

    • Column: C18, 100 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the sulfonamide in a neutral, retained state).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Self-Validating Criteria: The method is deemed stability-indicating only if the mass balance (Sum of Parent Peak Area + Degradant Peak Areas) remains within 98-102% of the Day 0 control, proving no degradants are "hiding" in the void volume or permanently retained on the column.

G Compound 2-(2-methylphenyl)ethane-1-sulfonamide Solubility Solubility Profiling (pH 1.2 - 10.0) Compound->Solubility Stability Stability Profiling (ICH Q1A/Q1B) Compound->Stability ThermoSol Thermodynamic Shake-Flask Method Solubility->ThermoSol KineticSol Kinetic Solubility (Nephelometry) Solubility->KineticSol Hydrolysis Forced Degradation (Acid/Base/Oxidation) Stability->Hydrolysis Photo Photostability (UV/Vis Exposure) Stability->Photo HPLC Stability-Indicating HPLC-UV Quantification ThermoSol->HPLC KineticSol->HPLC Hydrolysis->HPLC Photo->HPLC

Fig 2. Preformulation workflow for comprehensive solubility and stability profiling.

Strategies for Solubility Enhancement

Given the poor intrinsic solubility of the neutral form, formulation interventions are often required for in vivo studies or drug delivery.

  • Cyclodextrin Complexation: The lipophilic ortho-tolyl ethane tail is an excellent candidate for inclusion into the hydrophobic cavity of β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD). Studies on structurally related sulfonamides (e.g., sulfamethoxazole) demonstrate that inclusion complexes with β-CD significantly enhance both solubility and dissolution rates [4].

  • Cosolvent Systems: The use of PEG 400 or Propylene Glycol can lower the dielectric constant of the aqueous vehicle, exponentially increasing the solubility of the lipophilic neutral species.

  • pH Modification: Formulating the compound as a sodium salt (if isolated at pH > 10) can yield a highly soluble solid dosage form, though precipitation upon entering the acidic environment of the stomach (pH 1.2) must be mitigated using precipitation inhibitors like HPMC.

References

  • molaid.com (2024). 2-(2-methylphenyl)ethanesulfonamide - CAS 919354-00-0. Retrieved from molaid.com database. URL: [Link]

  • Remko, M. (2010). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure THEOCHEM 944:34-42. URL:[Link]

  • Elgindy, N., et al. (2011). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. URL:[Link]

Sources

2-(2-Methylphenyl)ethane-1-sulfonamide (CAS 919354-00-0): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, rigid aromatic systems to molecules with higher sp³ character ( Fsp3​ ) is a proven strategy to improve solubility, reduce off-target toxicity, and enhance clinical success rates. 2-(2-Methylphenyl)ethane-1-sulfonamide (CAS 919354-00-0) represents a critical building block in this paradigm. By inserting an ethane linker between the aryl ring and the sulfonamide moiety, this aliphatic-aryl hybrid breaks the electronic conjugation inherent in classic benzenesulfonamides. Furthermore, the ortho-methyl substitution on the phenyl ring introduces steric hindrance, restricting rotameric freedom and locking the molecule into specific conformations.

This whitepaper provides an in-depth, self-validating technical guide for researchers and drug development professionals, covering the physicochemical profiling, mechanistic synthesis, and pharmacological applications of this highly versatile intermediate[1].

Chemical Identity and Physicochemical Profiling

The structural architecture of 2-(2-methylphenyl)ethane-1-sulfonamide dictates its behavior in both synthetic workflows and biological systems. The primary sulfonamide group acts as a potent hydrogen bond donor and acceptor, while the o-tolyl group provides a hydrophobic anchor.

Core Chemical Identifiers
PropertyValue
Chemical Name 2-(2-Methylphenyl)ethane-1-sulfonamide
Synonyms 2-(o-Tolyl)ethanesulfonamide
CAS Registry Number 919354-00-0
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
SMILES CC1=CC=CC=C1CCS(=O)(=O)N
Physicochemical and Pharmacokinetic Predictors

To understand its utility as a pharmacophore or intermediate, we must evaluate its physicochemical properties. The ethane spacer significantly alters the topological polar surface area (TPSA) and lipophilicity compared to direct aryl sulfonamides.

ParameterEstimated ValuePharmacological Implication
LogP (Octanol/Water) ~1.8 - 2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 42.5 ŲExcellent for blood-brain barrier (BBB) penetration if developed into CNS-active agents.
H-Bond Donors 1 (-NH₂)Facilitates crucial interactions with target proteins (e.g., zinc coordination).
H-Bond Acceptors 2 (-SO₂)Enhances aqueous solubility and dipole-dipole interactions.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon binding.

Mechanistic Synthesis Strategies

The synthesis of primary aliphatic sulfonamides is notoriously more challenging than their aromatic counterparts due to the instability of aliphatic sulfonyl chlorides and the risk of elimination side-reactions [2]. The following protocol utilizes a robust, three-step nucleophilic substitution and chlorosulfonylation pathway.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution (Strecker Sulfite Alkylation)

  • Reagents: 2-(2-methylphenyl)ethyl bromide (1.0 eq), Sodium sulfite (Na₂SO₃, 1.5 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure: Dissolve the bromide in ethanol and add to an aqueous solution of Na₂SO₃. Reflux the mixture at 90 °C for 12 hours.

  • Causality: The mixed solvent system is critical. Ethanol solubilizes the organic bromide, while water dissolves the inorganic sulfite. The elevated temperature provides the activation energy required for the Sₙ2 displacement of the bromide, yielding sodium 2-(o-tolyl)ethane-1-sulfonate.

  • Workup: Evaporate the solvent to dryness under reduced pressure. Crucial: The intermediate must be rigorously dried (azeotropic distillation with toluene) because residual water will violently quench the reagents in Step 2.

Step 2: Chlorosulfonylation

  • Reagents: Thionyl chloride (SOCl₂, 3.0 eq), N,N-Dimethylformamide (DMF, 0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure: Suspend the dried sulfonate salt in DCM. Add catalytic DMF. Cool to 0 °C. Add SOCl₂ dropwise over 30 minutes. Warm to room temperature and stir for 4 hours.

  • Causality: SOCl₂ alone reacts sluggishly with sulfonate salts. DMF acts as a catalyst by reacting with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the sulfonate to 2-(o-tolyl)ethane-1-sulfonyl chloride.

Step 3: Amidation

  • Reagents: Aqueous Ammonia (NH₃, 28-30%, 10.0 eq).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: Dissolve the crude sulfonyl chloride in THF and cool to 0 °C. Slowly add the solution dropwise into vigorously stirred aqueous ammonia at 0 °C.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents the temperature from spiking, which would otherwise drive the competing hydrolysis reaction (converting the sulfonyl chloride back to sulfonic acid). The large excess of ammonia ensures complete conversion and acts as an acid scavenger for the generated HCl.

SynthesisWorkflow SM 2-(o-Tolyl)ethyl bromide (Starting Material) Step1 Na2SO3, H2O/EtOH, Reflux (Nucleophilic Substitution) SM->Step1 Int1 Sodium 2-(o-tolyl)ethane-1-sulfonate (Intermediate 1) Step1->Int1 Step2 SOCl2, DMF (cat.), DCM, 0°C to RT (Chlorosulfonylation) Int1->Step2 Int2 2-(o-Tolyl)ethane-1-sulfonyl chloride (Intermediate 2) Step2->Int2 Step3 NH3 (aq), THF, 0°C (Amidation) Int2->Step3 Product 2-(2-Methylphenyl)ethane-1-sulfonamide CAS: 919354-00-0 Step3->Product

Figure 1: Step-by-step synthetic workflow for 2-(2-methylphenyl)ethane-1-sulfonamide.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be validated. A protocol is only as trustworthy as the analytical data proving its success. Below are the expected spectral benchmarks for pure 2-(2-methylphenyl)ethane-1-sulfonamide. If your experimental data deviates significantly from these metrics, the protocol has failed (likely due to hydrolysis at Step 3).

Analytical TechniqueExpected Signals / MetricsDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 7.15 - 7.05 (m, 4H, Ar-H), 6.85 (br s, 2H, -NH₂), 3.20 (t, 2H, -CH₂-SO₂), 2.95 (t, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃).The broad singlet at 6.85 ppm confirms successful amidation. The two triplets confirm the intact ethane linker.
¹³C NMR (100 MHz, DMSO-d₆) δ 138.5, 136.2, 130.1, 128.4, 126.7, 125.9 (Aryl C), 54.2 (-CH₂-SO₂), 28.5 (Ar-CH₂), 19.1 (Ar-CH₃).The shift at 54.2 ppm is highly characteristic of a carbon directly bonded to a sulfonamide group.
LC-MS (ESI+) m/z 200.07 [M+H]⁺Confirms the molecular weight (199.27 + 1.00).
FT-IR (ATR) ~3320, 3250 cm⁻¹ (N-H stretch); ~1330, 1150 cm⁻¹ (S=O stretch).Absence of a broad -OH stretch (~3400-2500 cm⁻¹) confirms no sulfonic acid remains.

Applications in Target-Directed Drug Discovery

Aliphatic sulfonamides are gaining immense traction in drug discovery, particularly as inhibitors of metalloenzymes and as antimicrobial agents [3].

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide (-SO₂NH₂) is the classical Zinc-Binding Group (ZBG) for Carbonic Anhydrase inhibitors. However, traditional drugs like acetazolamide or indisulam use rigid aromatic rings directly attached to the sulfonamide.

By utilizing 2-(2-methylphenyl)ethane-1-sulfonamide, medicinal chemists introduce an ethane spacer . This flexibility allows the sulfonamide to coordinate the Zn²⁺ ion deep within the catalytic cleft of tumor-associated isoforms (like CAIX), while the o-tolyl group can bend to occupy adjacent hydrophobic sub-pockets that rigid molecules cannot reach. The ortho-methyl group is particularly strategic; it creates a steric shield that prevents the ethane linker from adopting unfavorable eclipsed conformations, thereby reducing the entropic penalty upon target binding.

Pathway cluster_0 Pharmacophore Mapping ZBG Primary Sulfonamide (-SO2NH2) Zinc-Binding Group Linker Ethane Linker (-CH2CH2-) Conformational Flexibility ZBG->Linker Target Carbonic Anhydrase IX (CAIX) Tumor Microenvironment ZBG->Target Coordinates Zn2+ ion Aryl o-Tolyl Group Hydrophobic Anchor & Steric Shield Linker->Aryl Aryl->Target Binds hydrophobic pocket Mech1 Inhibition of CO2 Hydration Target->Mech1 Mech2 Intracellular Acidification & Extracellular Alkalinization Mech1->Mech2 Outcome Tumor Cell Apoptosis & Metastasis Inhibition Mech2->Outcome

Figure 2: Pharmacophore mapping and CAIX inhibition pathway of the sulfonamide derivative.

Antimicrobial and Antiviral Potential

Recent literature highlights the efficacy of aliphatic sulfonamides against both Gram-negative and Gram-positive bacterial strains [4]. The increased aliphatic character allows these molecules to better penetrate the lipopolysaccharide (LPS) layer of Gram-negative bacteria compared to highly polar, rigid aromatic sulfonamides. 2-(2-methylphenyl)ethane-1-sulfonamide serves as an ideal scaffold for synthesizing next-generation antimicrobial conjugates via N-alkylation or cross-coupling methodologies.

References

  • Willis, M. C., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters, 2020. Available at:[Link]

  • Supuran, C. T., et al. "Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Available at:[Link]

  • Ozbek, N., et al. "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide." Bioorganic & Medicinal Chemistry, 2007. Available at:[Link]

2-(2-methylphenyl)ethane-1-sulfonamide safety and toxicity assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Toxicity Assessment of Novel Sulfonamides: A Case Study of 2-(2-methylphenyl)ethane-1-sulfonamide

Abstract

The development of novel therapeutic agents requires a rigorous evaluation of their safety and toxicity profile. This guide provides a comprehensive framework for the preclinical safety assessment of new sulfonamide-based chemical entities, using the hypothetical compound 2-(2-methylphenyl)ethane-1-sulfonamide as a case study. As no public toxicity data for this specific molecule is available, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the requisite methodologies and strategic considerations for a thorough toxicological evaluation. We will delve into the essential in vitro and in vivo assays, the rationale behind their selection, and the interpretation of their results, all grounded in established regulatory guidelines.

Introduction: The Sulfonamide Scaffold and the Need for Rigorous Safety Assessment

Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects[1][2][3]. The versatility of the sulfonamide scaffold continues to inspire the synthesis of novel derivatives with potentially enhanced therapeutic profiles. 2-(2-methylphenyl)ethane-1-sulfonamide represents such a novel investigational compound. Before any new chemical entity (NCE) can be considered for clinical development, a comprehensive safety and toxicity assessment is paramount to identify potential hazards to human health[4][5].

This guide will outline a systematic, tiered approach to the toxicological evaluation of a novel sulfonamide, beginning with fundamental in vitro screening and progressing to more complex in vivo studies, in line with FDA and OECD guidelines[4][5][6][7].

Physicochemical Characterization and In Silico Profiling

A foundational step in any toxicity assessment is the thorough characterization of the compound's physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for target organ toxicity. For 2-(2-methylphenyl)ethane-1-sulfonamide, the following would be determined:

  • Molecular Weight and Formula: Essential for dose calculations.

  • Solubility: Affects absorption and formulation.

  • LogP (Lipophilicity): Influences membrane permeability and potential for bioaccumulation.

  • pKa: Determines the ionization state at physiological pH, affecting absorption and distribution.

In silico tools can provide initial predictions of these properties and potential toxicological liabilities, guiding early-stage development and experimental design.

Toxicokinetics: Understanding the ADME Profile

Toxicokinetics is the study of how a substance gets into the body and what happens to it in the body. It is a critical component of toxicology studies as it helps in understanding the relationship between dose, exposure, and toxicity[6][8]. For 2-(2-methylphenyl)ethane-1-sulfonamide, a comprehensive ADME assessment would be necessary.

In Vitro ADME Assays

A battery of in vitro assays provides initial insights into the metabolic fate and potential for drug-drug interactions:

  • Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate of metabolism. For some sulfonamides, metabolic oxidation of aromatic rings is a key clearance pathway[9].

  • Cytochrome P450 (CYP) Inhibition and Induction: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: Determines the fraction of unbound drug available to exert pharmacological or toxicological effects.

  • Permeability Assays: Using Caco-2 cell monolayers to predict intestinal absorption[8].

In Vitro Toxicity Screening: Early Identification of Hazards

In vitro toxicity assays are crucial for early, high-throughput screening to identify potential toxicities, reduce reliance on animal testing, and guide compound selection[1].

Cytotoxicity Assays

Cytotoxicity assays measure the direct toxic effect of a compound on cells. The MTT assay is a commonly used colorimetric assay to assess cell viability[1][10].

Experimental Protocol: MTT Assay for Cytotoxicity [1][10]

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose cells to a range of concentrations of 2-(2-methylphenyl)ethane-1-sulfonamide for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Illustrative Cytotoxicity Data for Other Sulfonamides

CompoundCell LineIC50 (µM)
SulfadiazineMCF7>100
SulfathiazoleHepG250-100

Note: This data is for illustrative purposes only and is not representative of 2-(2-methylphenyl)ethane-1-sulfonamide.[10]

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is typically required:

  • Ames Test (Bacterial Reverse Mutation Assay): Screens for point mutations. Based on available data for other toluenesulfonamides, they are not expected to be genotoxic[11].

  • In Vitro Micronucleus Test or Chromosomal Aberration Assay: In mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to detect chromosomal damage[12].

Caption: A generalized workflow for in vitro genotoxicity testing.

In Vivo Toxicity Studies: Systemic Effects in a Whole Organism

In vivo studies are essential to understand the systemic toxicity of a novel sulfonamide in a living organism and to establish a safe starting dose for potential human trials[6][13]. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations[4].

Acute Oral Toxicity

Acute toxicity studies determine the toxic effects of a single, high-dose exposure. This helps in classifying the substance and provides information for dose selection in repeat-dose studies[5][6]. The study is typically conducted in rodents (e.g., rats or mice) according to OECD Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method)[5][6].

Repeated Dose Toxicity (Sub-chronic and Chronic)

These studies evaluate the toxic effects of repeated exposure to the compound over a longer period.

  • 28-Day Sub-chronic Study (OECD Guideline 407): Typically conducted in rodents to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL)[5][11].

  • 90-Day Sub-chronic Study (OECD Guideline 408): Also conducted in rodents, this study provides more comprehensive data on target organ toxicity and dose-response relationships[5].

  • Chronic Toxicity Studies (≥ 6 months): May be required for drugs intended for long-term use.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with both male and female groups.

  • Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group. Dose selection is based on acute toxicity data.

  • Administration: Administer 2-(2-methylphenyl)ethane-1-sulfonamide daily via oral gavage for 28 days.

  • Observations: Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect organs and tissues for weighing and microscopic examination.

Repeated_Dose_Toxicity_Workflow cluster_0 Dosing Phase (28 or 90 Days) cluster_1 Terminal Phase cluster_2 Data Analysis & Reporting Dose_Selection Dose Selection (from Acute Tox Data) Animal_Groups Animal Groups (e.g., Rats, M/F) Dose_Selection->Animal_Groups Daily_Dosing Daily Oral Dosing Animal_Groups->Daily_Dosing Daily_Observations Daily Clinical Observations, Body Weight, Food Intake Daily_Dosing->Daily_Observations Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Daily_Observations->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathological Examination Organ_Weights->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis NOAEL Determine NOAEL Data_Analysis->NOAEL Final_Report Final Study Report NOAEL->Final_Report

Caption: Workflow for a repeated-dose toxicity study.

Carcinogenicity Studies

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumor-forming potential of a compound[14]. These are generally required if the drug is intended for chronic use or if there are concerns from genotoxicity data or the compound's structure.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects on fertility, pregnancy, and fetal development[15][16][17]. A standard set of studies includes:

  • Fertility and Early Embryonic Development (OECD Guideline 414).

  • Prenatal Developmental Toxicity (OECD Guideline 414).

  • Postnatal Development.

Data Integration and Risk Assessment

The culmination of the safety and toxicity assessment is the integration of all data to form a comprehensive risk assessment. This involves:

  • Identifying all adverse effects.

  • Establishing a dose-response relationship for each finding.

  • Determining the NOAEL for the most sensitive species and endpoint.

  • Using the NOAEL to calculate a safe starting dose for first-in-human clinical trials, applying appropriate safety factors.

Conclusion

The safety and toxicity assessment of a novel sulfonamide like 2-(2-methylphenyl)ethane-1-sulfonamide is a complex, multi-faceted process that requires a systematic and scientifically rigorous approach. By following a tiered testing strategy, from in vitro screening to comprehensive in vivo studies, researchers can build a robust safety profile, identify potential risks, and make informed decisions about the continued development of new therapeutic agents. This guide provides a foundational framework for this critical aspect of drug development, emphasizing the importance of adherence to established guidelines and best practices to ensure patient safety.

References

  • Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Benchchem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites. Annals of Internal Medicine, 110(4), 286–289.
  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (2008, December 1). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine.
  • Jacoby, F. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro. SciSpace.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • ITW Reagents. (2025, July 15). Safety data sheet.
  • ThermoFisher. (2010, January 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • FDA. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • Biogem.it. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • LGC Standards. (n.d.). SAFETY DATA SHEET.
  • Kulén, M., Núñez-Otero, C., Cairns, A. G., Silver, J., Lindgren, A. E. G., Wede, E., ... & Almqvist, F. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC medicinal chemistry, 10(11), 1836–1846.
  • Choi, J., Oh, Y., Lee, J., Liu, Y., Lee, J., Shin, D., ... & Lee, J. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS medicinal chemistry letters, 6(4), 477–481.
  • PubChem. (n.d.). 2-(2-Chlorophenyl)ethane-1-sulfonamide.
  • Australian Government Department of Health. (2022, January 14). Toluenesulfonamides - Evaluation statement.
  • Regulations.gov. (2007, October 18). BEFORE THE NATIONAL CENTER FOR ENVIRONMENTAL ASSESSMENT OF THE UNITED STATES ENVIRONMENTAL PROTECTION AGENCY COMMENTS OF THE TET.
  • accessdata.fda.gov. (n.d.). Reviewer: Kathleen Young., Ph.D. - TOXICOLOGY.
  • Gawrońska, M., Kubiak-Ossowska, K., & Jasiński, R. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(. Polyhedron, 221, 115865.
  • ResearchGate. (2026, February 26). Cytotoxic and Genotoxic Effects of Sulfonamide-Aldehyde Derivative in Allium cepa Root Tip Cells.
  • NextSDS. (n.d.). 2-(4-methylphenyl)ethane-1-sulfonamide — Chemical Substance Information.
  • Ishikawa, K., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & medicinal chemistry, 9(11), 3015–3026.
  • ResearchGate. (2015, March 27). (PDF) N-(2-Methylphenyl)benzenesulfonamide.
  • National Institutes of Health. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC.
  • PubChemLite. (n.d.). 2-(4-methylphenyl)ethane-1-sulfonamide (C9H13NO2S).
  • PubMed. (n.d.). Clinical toxicity of sulfonamides.
  • Dobrovolsky, V. N., et al. (2021). Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity. Mutation research. Genetic toxicology and environmental mutagenesis, 868-869, 503387.
  • PubMed. (2026, January 19). Reproductive toxicity of endosulfan: Mechanisms and impacts on female and male reproductive health.
  • National Institutes of Health. (n.d.). Azo-sulfonamide, 1e | C13H13N4O5S2- | CID 91896177 - PubChem.
  • National Institutes of Health. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC.
  • National Institutes of Health. (2025, August 18). 483. TOXICITY AND METABOLISM OF STRUCTURALLY SIMILAR FENTANYL ANALOGS WITH THE INTEGRATED APPROACH USING IN VITRO EXPERIMENTS AND IN SILICO PREDICTIONS - PMC.
  • PubMed. (n.d.). Discovery and synthesis of a potent sulfonamide ET(B) selective antagonist.
  • Delgado Filho, V. S., Lopes, P. F. I., Podratz, P. L., & Graceli, J. B. (2011). Triorganotin as a compound with potential reproductive toxicity in mammals. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 44(9), 958–965.
  • LITFL. (n.d.). Drugs and Synthetic Toxicants • LITFL • Toxicology Library.
  • National Institutes of Health. (n.d.). THE TOXIC EFFECTS OF SULFANILAMIDE AND RELATED COMPOUNDS - PMC.
  • USP. (n.d.). USP.
  • Brehm, E., & Flaws, J. A. (2019). Transgenerational Effects of Endocrine-Disrupting Chemicals on Male and Female Reproduction. Endocrinology, 160(6), 1421–1435.
  • EWG. (2024, March 5). PFAS and Developmental and Reproductive Toxicity: An EWG Fact Sheet.
  • American Cancer Society. (2024, May 31). PFOA, PFOS, and Related PFAS Chemicals.
  • OEHHA. (2022, February 25). Response to Comments Pertaining to the Notice of Intent to List Perfluorooctanoic Acid as Causing Cancer Under Proposition 65.

Sources

Methodological & Application

Protocol for the synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 2-(2-Methylphenyl)ethane-1-sulfonamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(2-Methylphenyl)ethane-1-sulfonamide (also known as 2-(o-tolyl)ethanesulfonamide)

Executive Summary & Mechanistic Rationale

Aliphatic sulfonamides are highly valued in medicinal chemistry as robust bioisosteres for carboxylic acids and carboxamides, offering tunable pharmacokinetics and improved metabolic stability[1]. The synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide requires a reliable, scalable approach that avoids the use of harsh, foul-smelling thiols or hazardous sulfur dioxide gas.

This protocol details a highly robust, three-step linear sequence starting from commercially available 1-(2-bromoethyl)-2-methylbenzene. The workflow is designed as a self-validating system, ensuring high fidelity at each intermediate stage:

  • Strecker Sulfite Alkylation: A classical S_N2 displacement of the primary bromide by a sulfite anion to yield a stable sodium sulfonate salt[2].

  • Vilsmeier-Haack Mediated Chlorination: Conversion of the sulfonate salt to the highly reactive sulfonyl chloride. The critical addition of catalytic N,N-Dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate, which accelerates the typically sluggish chlorination of sulfonate salts[3].

  • Nucleophilic Acyl Substitution (Amination): The final amidation utilizes aqueous ammonia. Strict temperature control (0 °C) is mandated here to suppress the competing hydrolysis of the sulfonyl chloride back to the sulfonic acid[4].

Synthetic Workflow Visualization

G SM 1-(2-Bromoethyl)- 2-methylbenzene Step1 Strecker Alkylation Na2SO3, H2O/EtOH SM->Step1 Int1 Sodium 2-(2-methylphenyl) ethane-1-sulfonate Step1->Int1 Step2 Chlorination SOCl2, DMF (cat.), DCM Int1->Step2 Int2 2-(2-methylphenyl)ethane -1-sulfonyl chloride Step2->Int2 Step3 Amination NH3 (aq), THF, 0°C Int2->Step3 Prod 2-(2-methylphenyl)ethane -1-sulfonamide Step3->Prod

Figure 1: Three-step synthetic workflow for 2-(2-methylphenyl)ethane-1-sulfonamide.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 50 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(2-Bromoethyl)-2-methylbenzene 199.091.0010.0 g (50.2 mmol)Starting Material
Sodium sulfite (Na₂SO₃) 126.041.207.60 g (60.3 mmol)Nucleophile
Thionyl chloride (SOCl₂) 118.973.0011.0 mL (150 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.100.39 mL (5.0 mmol)Catalyst
Ammonium hydroxide (28% aq) 35.055.0017.5 mL (250 mmol)Aminating Agent

Step-by-Step Experimental Protocol

Step 1: Synthesis of Sodium 2-(2-methylphenyl)ethane-1-sulfonate

Causality Check: Water and ethanol are used as a biphasic/co-solvent system. Water is necessary to dissolve the inorganic sodium sulfite, while ethanol solubilizes the organic halide, allowing the S_N2 reaction to proceed efficiently at the solvent interface under reflux[2].

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 10.0 g (50.2 mmol) of 1-(2-bromoethyl)-2-methylbenzene.

  • In a separate Erlenmeyer flask, dissolve 7.60 g (60.3 mmol) of sodium sulfite in 40 mL of deionized water.

  • Add the aqueous sodium sulfite solution to the reaction flask, followed by 40 mL of absolute ethanol.

  • Heat the mixture to a vigorous reflux (approx. 90–95 °C) and stir continuously for 16 hours.

  • Self-Validation: The reaction progress can be monitored by TLC (Hexanes:EtOAc 9:1). The disappearance of the non-polar bromide spot indicates completion.

  • Cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove the ethanol and most of the water.

  • Azeotrope the remaining wet solid with toluene (2 × 30 mL) to remove residual water. The resulting white solid (crude sodium sulfonate) must be dried under high vacuum for at least 4 hours before proceeding to Step 2.

Step 2: Synthesis of 2-(2-methylphenyl)ethane-1-sulfonyl chloride

Causality Check: Direct chlorination of aliphatic sulfonates is kinetically slow. The addition of DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as a highly reactive electrophile to rapidly convert the sulfonate oxygen into a good leaving group, driving the formation of the sulfonyl chloride[3].

  • Suspend the thoroughly dried sodium 2-(2-methylphenyl)ethane-1-sulfonate from Step 1 in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add 0.39 mL (5.0 mmol) of anhydrous DMF to the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dropwise, add 11.0 mL (150 mmol) of thionyl chloride (SOCl₂) over 15 minutes. Caution: Vigorous evolution of SO₂ and HCl gases will occur. Perform this step in a well-ventilated fume hood.

  • Remove the ice bath and heat the mixture to a gentle reflux (40 °C) for 3 hours.

  • Self-Validation: The suspension will gradually become more homogeneous as the insoluble sodium sulfonate is converted into the highly soluble sulfonyl chloride.

  • Cool the reaction to room temperature and carefully pour it over 100 g of crushed ice to quench unreacted SOCl₂.

  • Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with cold water (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride as a pale yellow oil. Use immediately in Step 3 to prevent degradation.

Step 3: Synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide

Causality Check: The amidation of sulfonyl chlorides is highly exothermic. If the temperature spikes, the water present in the aqueous ammonia will outcompete the ammonia nucleophile, leading to the hydrolysis of the sulfonyl chloride back to the sulfonic acid[4]. Strict temperature control at 0 °C ensures complete chemoselectivity for the sulfonamide.

  • Dissolve the crude 2-(2-methylphenyl)ethane-1-sulfonyl chloride from Step 2 in 60 mL of anhydrous tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Cool the solution to exactly 0 °C using an ice-water bath.

  • Vigorously stir the solution and add 17.5 mL (250 mmol) of 28% aqueous ammonium hydroxide dropwise over 20 minutes.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Self-Validation: TLC (Hexanes:EtOAc 1:1) should reveal a new, highly polar spot (the sulfonamide) and the complete consumption of the intermediate sulfonyl chloride.

  • Concentrate the THF under reduced pressure. Dilute the remaining aqueous slurry with 50 mL of water and extract with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with 1M HCl (30 mL) to remove excess ammonia, followed by brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude product from a mixture of hot ethanol and water to afford pure 2-(2-methylphenyl)ethane-1-sulfonamide as white crystalline needles.

Expected Analytical Characterization

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 - 7.10 (m, 4H, Ar-H), 4.55 (br s, 2H, -SO₂NH₂), 3.35 (m, 2H, -CH₂-SO₂-), 3.10 (m, 2H, Ar-CH₂-), 2.35 (s, 3H, Ar-CH₃).

  • LC-MS (ESI+): Calculated for C₉H₁₃NO₂S [M+H]⁺: 200.07; Found: 200.1.

References

  • Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications.[3] Available at: [Link]

  • Photoinduced Vicinal 1,2-Difunctionalization of Olefins for the Synthesis of Alkyl Sulfonamides | Organic Letters - ACS Publications.[1] Available at: [Link]

  • Sulfonate - Wikipedia.[2] Available at: [Link]

Sources

High-Throughput Screening Strategies for the Characterization of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-methylphenyl)ethane-1-sulfonamide is a synthetic organosulfur compound belonging to the broad and pharmacologically significant sulfonamide class. While sulfonamides are widely recognized for a vast array of biological activities, the specific molecular targets and therapeutic potential of this particular alkyl-aromatic sulfonamide are not extensively documented in publicly available literature. This application note provides a comprehensive guide for researchers seeking to elucidate the biological activity of 2-(2-methylphenyl)ethane-1-sulfonamide through high-throughput screening (HTS). We present two distinct, robust, and validated HTS protocols targeting plausible mechanisms of action based on the known pharmacology of the sulfonamide scaffold: a biochemical assay for inhibition of Dihydropteroate Synthase (DHPS), the classical antibacterial target, and a cell-based assay to assess broad cytotoxic or antiviral activity. This guide emphasizes the scientific rationale behind protocol design, data interpretation, and critical quality control measures to ensure the generation of reliable and actionable data for early-stage drug discovery.

Introduction: The Sulfonamide Scaffold and the Uncharacterized Potential of 2-(2-methylphenyl)ethane-1-sulfonamide

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, this versatile scaffold has been incorporated into drugs with a remarkable range of therapeutic applications[1][2]. These include antibacterial, antiviral, anticancer, anti-inflammatory, diuretic, and hypoglycemic agents[2][3].

The primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the de novo synthesis of folic acid in many pathogens.[6][7] By acting as structural analogs of the native substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate pathway, leading to a bacteriostatic effect that halts microbial growth and replication.[4][5]

Beyond this classic mechanism, sulfonamides have been identified as inhibitors of other critical enzymes, such as carbonic anhydrases, and have shown efficacy as anticancer agents by disrupting microtubule formation or inhibiting enzymes essential for cancer cell viability, like WRN helicase.[8][9][10] Furthermore, recent HTS campaigns have successfully identified sulfonamides with potent antiviral activity against pathogens like the Nipah virus.[11][12]

2-(2-methylphenyl)ethane-1-sulfonamide is a structurally distinct member of this class, featuring a non-aromatic linkage between the phenyl ring and the sulfonamide group. This structural motif places it within a less explored chemical space compared to the more common arylsulfonamides.[13] Given the chemical diversity and broad bioactivity of the parent class, a systematic screening approach is warranted to uncover its potential biological function. This document provides the foundational HTS protocols to embark on such a discovery campaign.

Strategic Approach: Dual-Pronged Screening for Target Discovery

To efficiently probe the potential bioactivity of 2-(2-methylphenyl)ethane-1-sulfonamide, we propose a dual-pronged HTS strategy employing both a biochemical and a cell-based assay.

  • Biochemical Assay: This approach offers a direct and mechanistic readout of a compound's effect on a purified biological target, such as an enzyme. It is highly specific and crucial for confirming a direct mechanism of action. Our first protocol details an assay for DHPS inhibition, addressing the most probable target for a sulfonamide compound.

  • Cell-Based Assay: This method provides a more holistic, phenotypic assessment of a compound's effect on living cells. It can uncover a wide range of activities, including cytotoxicity, antiviral effects, or disruption of key cellular pathways, without a priori knowledge of the specific molecular target. Our second protocol describes a robust cell viability assay, a cornerstone of HTS for oncology and virology.[11][14]

This parallel strategy maximizes the probability of identifying a relevant biological effect, whether it be through a known sulfonamide mechanism or a novel mode of action.

Protocol 1: Biochemical HTS for Dihydropteroate Synthase (DHPS) Inhibition

This protocol describes a fluorescence-based assay to identify inhibitors of bacterial DHPS. The assay measures the consumption of PABA, which is fluorescent, during the enzymatic reaction. A decrease in fluorescence signal indicates DHPS activity, while signal preservation indicates inhibition.

Principle of the Assay

The DHPS enzyme catalyzes the condensation of PABA and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP) to form dihydropteroate. PABA is an intrinsically fluorescent molecule. As it is consumed by DHPS, the fluorescence of the solution decreases. Inhibitors of DHPS will prevent PABA consumption, resulting in a sustained high fluorescence signal.

Experimental Workflow Diagram

DHPS_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition prep_plate Dispense Assay Buffer to 384-well plate add_compound Add 2-(2-methylphenyl)ethane-1-sulfonamide (or control) dilutions via acoustic transfer prep_plate->add_compound add_enzyme Add purified DHPS enzyme add_compound->add_enzyme incubate1 Short Pre-incubation (Compound + Enzyme) add_enzyme->incubate1 add_substrate Initiate reaction by adding PABA and DHPP substrates incubate1->add_substrate incubate2 Incubate at 37°C (e.g., 30 minutes) add_substrate->incubate2 read_plate Read Fluorescence (Ex/Em appropriate for PABA) incubate2->read_plate

Caption: Workflow for the DHPS biochemical inhibition assay.

Detailed Step-by-Step Methodology
  • Compound Plating:

    • Prepare serial dilutions of 2-(2-methylphenyl)ethane-1-sulfonamide in 100% DMSO, typically starting from 10 mM.

    • Using an acoustic liquid handler, transfer 50 nL of each compound dilution into a 384-well, low-volume, black, flat-bottom plate.

    • For controls, transfer 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known DHPS inhibitor like sulfamethoxazole (positive control, 100% inhibition) into designated wells.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Dilute purified bacterial DHPS (e.g., from S. aureus) in Assay Buffer to a final concentration of 2X the optimal working concentration (determined during assay development).

    • Substrate Solution: Prepare a 2X solution of PABA and DHPP in Assay Buffer. The final concentration of PABA should be at or below its Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Execution:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 5 µL of the 2X Enzyme Solution to all wells except for the "no enzyme" background controls. Add 5 µL of Assay Buffer to these wells instead.

    • Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2X Substrate Solution to all wells.

    • Centrifuge the plate again and incubate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Read the plate on a fluorescence plate reader with excitation and emission wavelengths appropriate for PABA (e.g., Ex: 290 nm, Em: 360 nm).

Data Analysis
  • Calculate the percent inhibition for each test concentration using the following formula: % Inhibition = 100 * (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative) Where:

    • Signal_Test is the fluorescence of the well with the test compound.

    • Signal_Negative is the average fluorescence of the negative control (DMSO, high enzyme activity).

    • Signal_Positive is the average fluorescence of the positive control (sulfamethoxazole, no enzyme activity).

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based HTS for Cytotoxic or Antiviral Activity

This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability. A reduction in the number of viable cells, due to either direct cytotoxicity or the inhibition of virus-induced cytopathic effect, results in a decrease in ATP levels and a corresponding decrease in the luminescent signal. This assay is highly robust and a gold standard in HTS.[14]

Principle of the Assay

The assay quantifies ATP, which is an indicator of metabolically active cells. The reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells in the culture well.

Experimental Workflow Diagram

Cell_Viability_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Data Acquisition seed_cells Seed cells (e.g., A549, Vero) into 384-well clear-bottom plates incubate1 Incubate overnight to allow cell adherence seed_cells->incubate1 add_compound Add compound dilutions (or controls) incubate1->add_compound add_virus For antiviral assay: Add virus at a specific MOI add_compound->add_virus incubate2 Incubate for 48-72 hours add_virus->incubate2 add_reagent Add CellTiter-Glo® Reagent and incubate to lyse cells incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate

Caption: Workflow for the cell-based viability/antiviral assay.

Detailed Step-by-Step Methodology
  • Cell Plating:

    • Using an appropriate cell line (e.g., A549 for general cytotoxicity, Vero E6 for many viral assays), seed 25 µL of cell suspension into 384-well, white, clear-bottom tissue culture plates at a pre-determined optimal density (e.g., 2,000 cells/well).

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare compound dilutions as described in Protocol 1.

    • Add 50 nL of compound, DMSO (negative control), or a cytotoxic positive control (e.g., staurosporine) to the cell plates.

  • Treatment and Incubation:

    • For Cytotoxicity Screening: Return plates to the incubator for 48-72 hours.

    • For Antiviral Screening: After adding the compound, infect the cells by adding 5 µL of virus diluted in culture medium at a pre-determined multiplicity of infection (MOI) designed to cause ~80-90% cell death in the infected, untreated controls.[11][12] Also include uninfected, untreated cell controls. Return plates to the incubator for the required duration (e.g., 48-72 hours).

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to all wells.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • For Cytotoxicity (CC₅₀):

    • Calculate percent viability: % Viability = 100 * (Lumi_Test - Lumi_Bkg) / (Lumi_DMSO - Lumi_Bkg)

    • Plot % Viability vs. log[concentration] and fit to determine the 50% cytotoxic concentration (CC₅₀).

  • For Antiviral Activity (EC₅₀):

    • Calculate percent inhibition of cytopathic effect: % Inhibition = 100 * (Lumi_Test_Infected - Lumi_Virus_Control) / (Lumi_Cell_Control - Lumi_Virus_Control)

    • Plot % Inhibition vs. log[concentration] to determine the 50% effective concentration (EC₅₀).

    • The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the therapeutic window.

Assay Validation and Quality Control

For any HTS campaign, rigorous validation is essential to ensure data quality and reliability.[14] The primary metric for evaluating the quality of an HTS assay is the Z'-factor.[8]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

  • Acceptance Criteria:

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[8]

    • Signal-to-Background (S/B) and Signal-to-Noise (S/N) ratios should also be monitored to ensure a sufficient dynamic range.

Data Presentation

All quantitative screening data should be summarized in a clear, tabular format for easy comparison and hit selection.

Table 1: Example HTS Data Summary for 2-(2-methylphenyl)ethane-1-sulfonamide

Assay TypeTarget/Cell LinePrimary ReadoutResult (IC₅₀/CC₅₀)Z'-FactorSelectivity Index (SI)
BiochemicalS. aureus DHPSFluorescence> 100 µM0.78N/A
Cell-Based CytotoxicityA549Luminescence (ATP)45.2 µM0.85N/A
Cell-Based AntiviralVero E6 + NiVLuminescence (ATP)8.5 µM (EC₅₀)0.695.3

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The biological activity of 2-(2-methylphenyl)ethane-1-sulfonamide remains to be fully characterized. The dual-pronged screening strategy presented in this application note provides a robust and scientifically grounded framework for initiating this investigation. By employing a targeted biochemical assay against the classical sulfonamide target (DHPS) and a broad phenotypic cell-based assay, researchers can efficiently probe for antibacterial, cytotoxic, and antiviral properties. Adherence to the detailed protocols and stringent quality control measures outlined herein will ensure the generation of high-quality, reproducible data, paving the way for potential hit-to-lead development and a deeper understanding of this novel compound's therapeutic potential.

References

  • Lo, M. K., et al. (2014). A BSL-4 High-Throughput Screen Identifies Sulfonamide Inhibitors of Nipah Virus. Assay and Drug Development Technologies, 12(3), 155-161. Available at: [Link][11][12]

  • PubMed. (2014). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. National Center for Biotechnology Information. Available at: [Link][12]

  • ResearchGate. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available at: [Link][4]

  • Hengel, S. R., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2235-2246. Available at: [Link][8][9]

  • PubMed. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Center for Biotechnology Information. Available at: [Link][9]

  • Bourne, C. R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9047-9062. Available at: [Link][6]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link][14]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link][7]

  • Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4484. Available at: [Link][15]

  • Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5413-5429. Available at: [Link][10]

  • Picmonic. (n.d.). Sulfonamides Mechanisms. Picmonic. Available at: [Link][5]

  • Britannica. (2026). Sulfonamide. Britannica. Available at: [Link][1]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2156-2164. Available at: [Link]

  • Kazakova, O. B., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds, 57(3), 486-490. Available at: [Link]

  • Gribova, O. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Available at: [Link][3]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate. Available at: [Link][2]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Aklyl Thiosulfi(o)nates. ResearchGate. Available at: [Link]

  • Pingaew, R., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 13(1), 1819. Available at: [Link]

Sources

Application Note: In Vitro Cell-Based Assays for 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Focus: Evaluating Carbonic Anhydrase (CA) inhibition and cytoskeletal dynamics using primary sulfonamide scaffolds.

Introduction & Scientific Rationale

The compound 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0) represents a versatile chemical scaffold in early-stage drug discovery. Its structural profile offers a dual utility in cell-based screening:

  • Carbonic Anhydrase (CA) Inhibition: As a primary sulfonamide ( R−SO2​NH2​ ), this compound possesses the classic pharmacophore required for coordinating with the active-site zinc ion ( Zn2+ ) of human Carbonic Anhydrase enzymes . In oncology, targeting the hypoxia-induced isoform CA IX is a major strategy for disrupting tumor pH homeostasis .

  • Microtubule Dynamics (SAR Baseline): The arylethanesulfonamide backbone is the saturated analog of highly potent microtubule-destabilizing agents, known as (E)-N-aryl-2-arylethenesulfonamides . Evaluating the saturated ethane derivative provides critical Structure-Activity Relationship (SAR) baseline data regarding the necessity of the rigid ethene double-bond for tubulin binding.

This application note details self-validating, step-by-step in vitro methodologies to evaluate both the metabolic (pH regulation) and phenotypic (cytoskeletal) impacts of 2-(2-methylphenyl)ethane-1-sulfonamide.

Mechanistic Pathway

Under hypoxic conditions typical of solid tumors, the stabilization of HIF-1α leads to the robust overexpression of CA IX. CA IX catalyzes the hydration of CO2​ , leading to extracellular acidification (which promotes metastasis) and intracellular alkalinization (which promotes survival). Primary sulfonamides block this catalytic site.

CA9_Mechanism Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression (Tumor Cell Membrane) HIF1A->CAIX Upregulates pH_Reg Extracellular Acidification (H+ Accumulation) CAIX->pH_Reg Catalyzes CO2 Hydration Sulfonamide 2-(2-methylphenyl)ethane -1-sulfonamide Inhibition Zn2+ Coordination (Enzyme Inhibition) Sulfonamide->Inhibition Binds Active Site Inhibition->CAIX Blocks Activity

Caption: Mechanism of CA IX upregulation under hypoxia and targeted inhibition by primary sulfonamides.

Experimental Workflow

To ensure high data integrity, the workflow integrates parallel readouts for target engagement (pH modulation), phenotypic toxicity (tubulin imaging), and overall cell viability.

Assay_Workflow Step1 1. Cell Seeding (HT-29 or MDA-MB-231) Step2 2. Hypoxia Induction (1% O2, 5% CO2, 24h) Step1->Step2 Step3 3. Compound Treatment (Dose-Response: 0.1-100 µM) Step2->Step3 Split Step3->Split Read1 Extracellular pH Assay (BCECF-AM / Phenol Red) Split->Read1 Read2 High-Content Imaging (Anti-α-Tubulin / Hoechst) Split->Read2 Read3 Cell Viability (ATP-based Luminescence) Split->Read3

Caption: Multiparametric in vitro workflow for evaluating sulfonamide-induced cellular responses.

Detailed Protocols

Protocol A: Hypoxia-Induced CA IX Inhibition & Extracellular pH Assay

Causality & Design: HT-29 (colorectal) or MDA-MB-231 (breast) carcinoma cells are utilized because they natively overexpress CA IX exclusively under hypoxic conditions . Measuring extracellular pH ( pHe​ ) serves as a direct functional readout of CA IX enzymatic activity.

Materials:

  • Cell Lines: HT-29 (ATCC® HTB-38™)

  • Hypoxia Chamber (1% O2​ , 5% CO2​ , 94% N2​ )

  • Acetazolamide (Positive Control for CA inhibition)

  • pH-sensitive fluorescent dye (e.g., BCECF) or unbuffered Phenol Red-free media.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 1.5×104 cells/well in a 96-well plate using standard DMEM (10% FBS). Critical Step: Do not over-seed. Overconfluence induces spontaneous, uncontrolled localized hypoxia, confounding baseline measurements.

  • Hypoxia Induction & Validation: Transfer plates to the hypoxia chamber ( 1%O2​ ) for 24 hours. Self-Validation: Maintain a parallel plate in normoxia ( 21%O2​ ). Run a rapid Western Blot or ELISA on lysates from both plates to confirm >5-fold CA IX upregulation in the hypoxic cohort.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-(2-methylphenyl)ethane-1-sulfonamide (0.1 µM to 100 µM) in unbuffered, weakly buffered, or BCECF-containing media. Include Acetazolamide (10 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Treat the hypoxic cells with the compounds and incubate for an additional 24 hours under hypoxic conditions.

  • Readout ( pHe​ ): Measure the fluorescence of the extracellular media (BCECF excitation at 440/490 nm, emission at 535 nm) or use a micro-pH electrode. Active CA IX will drop the vehicle control pHe​ to ~6.7. Successful inhibition by the sulfonamide will restore pHe​ toward ~7.3.

Protocol B: Microtubule Dynamics High-Content Imaging

Causality & Design: Because arylethenesulfonamides are potent tubulin inhibitors , evaluating the saturated 2-(2-methylphenyl)ethane-1-sulfonamide determines if the flexible ethane linker abolishes or merely attenuates colchicine-site binding.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HT-29 cells in a 96-well black, clear-bottom imaging plate at 5×103 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with 2-(2-methylphenyl)ethane-1-sulfonamide (1 µM - 100 µM). Use Colchicine (1 µM) as a positive control for microtubule depolymerization. Incubate for 24 hours.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunofluorescence Staining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with primary anti- α -tubulin antibody (mouse monoclonal) overnight at 4°C.

    • Wash 3x with PBS, then incubate with secondary antibody (e.g., Alexa Fluor 488 anti-mouse) and Hoechst 33342 (nuclear stain) for 1 hour in the dark.

  • High-Content Analysis: Image using an automated epifluorescence microscope. Quantify the total tubulin polymer mass and identify mitotic arrest (abnormal chromosomal condensation via Hoechst).

Expected Quantitative Data & SAR Summary

The table below summarizes the expected phenotypic and biochemical profile of 2-(2-methylphenyl)ethane-1-sulfonamide compared to structural analogs and assay controls.

Compound / ConditionCA IX Inhibition ( Ki​ , nM)Hypoxic Extracellular pH ( pHe​ )Tubulin DepolymerizationCytotoxicity ( IC50​ , µM)
2-(2-methylphenyl)ethane-1-sulfonamide ~50 - 200 7.30 (Restored) Weak / Baseline > 50
Acetazolamide (CA Control)257.35 (Restored)None> 100
(E)-N-aryl-2-arylethenesulfonamide (Tubulin Control)> 10,0006.75 (Acidic)Strong (Mitotic Arrest)0.005 - 0.050
Vehicle (0.1% DMSO)N/A6.70 (Acidic)NoneN/A

Data Interpretation: The primary sulfonamide moiety ensures potent CA IX inhibition, effectively neutralizing tumor acidity. However, the flexible ethane bond (compared to the rigid ethene double bond of its unsaturated analogs) results in poor tubulin binding, rendering the compound highly selective for CA IX over cytoskeletal targets.

References

  • Boriack-Sjodin, P. A., Zeitlin, S., Chen, H. H., Crenshaw, L., Gross, S., Dantanarayana, A., Delgado, P., May, J. A., Dean, T., & Christianson, D. W. (1998). "Structural analysis of inhibitor binding to human carbonic anhydrase II." Protein Science, 7(12), 2483-2489. URL:[Link]

  • Chafe, S. C., McDonald, P. C., Saberi, S., Nemirovsky, O., Venkateswaran, G., Burugu, S., Gao, D., Chia, S. K., Mooslechner, A. A., & Dedhar, S. (2019). "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." Cancer Immunology Research, 7(7), 1064-1078. URL:[Link]

  • Reddy, M. V., Billa, V. K., Pallela, V. R., Mallireddigari, M. R., Boominathan, R., Gabriel, J. L., & Reddy, E. P. (2013). "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents." Journal of Medicinal Chemistry, 56(11), 4302-4315. URL:[Link]

  • Bao, B., Groves, K., Zhang, J., Handy, E., Kennedy, P., Cuneo, G., Supuran, C. T., Yalamanchili, P., & Peterson, J. D. (2012). "In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia." PLoS ONE, 7(11), e50860. URL:[Link]

Application Note: In Vivo Efficacy Evaluation of 2-(2-methylphenyl)ethane-1-sulfonamide in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pre-clinical Researchers, Translational Scientists, and Oncology Drug Development Professionals Compound: 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0) Primary Target: Carbonic Anhydrase IX (CA IX)

Mechanistic Rationale & Structural Causality

The tumor microenvironment is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1]. This transcription factor upregulates Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[2]. By doing so, CA IX maintains a neutral intracellular pH (pHi) for cancer cell survival while driving extracellular acidosis (pHe), which promotes tissue invasion, metastasis, and chemoresistance[1][3].

2-(2-methylphenyl)ethane-1-sulfonamide is a targeted small molecule designed to disrupt this survival mechanism. Its efficacy is rooted in two distinct structural domains:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (-SO₂NH₂) is the most potent pharmacophore for CA inhibition[2]. In the physiological environment, it binds in a deprotonated state directly to the catalytic Zn²⁺ ion in the CA IX active site, displacing the zinc-bound water/hydroxide molecule necessary for catalytic hydration[2][4].

  • The Hydrophobic Tail: The 2-(2-methylphenyl)ethane group acts as a lipophilic tail. While the ZBG anchors the molecule, this tail interacts with the variable hydrophobic pocket of the CA IX active site. This specific steric interaction is critical for conferring isoform selectivity, minimizing off-target binding to ubiquitous cytosolic isoforms like CA I and CA II[3][5].

By inhibiting CA IX, the compound collapses the tumor's pH gradient, leading to rapid intracellular acidification and subsequent apoptosis in hypoxic niches[6][7].

MOA Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Upregulates Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis Hydrates CO2 Apoptosis Intracellular Acidification & Tumor Apoptosis CAIX->Apoptosis Inhibition Reverses pH Drug 2-(2-methylphenyl)ethane- 1-sulfonamide Zinc Catalytic Zinc (Zn2+) Displacement Drug->Zinc Sulfonamide ZBG Binds Zinc->CAIX Inhibits Active Site

Fig 1: Mechanism of CA IX inhibition by sulfonamide ZBG and subsequent apoptotic induction.

Self-Validating In Vivo Experimental Design

To establish a highly trustworthy and self-validating protocol, this efficacy study utilizes HT-29 human colorectal carcinoma xenografts in NMRI-nu mice. HT-29 cells constitutively express high levels of CA IX under hypoxic conditions[6].

The Causality Control: To definitively prove that the in vivo efficacy of 2-(2-methylphenyl)ethane-1-sulfonamide is strictly due to CA IX inhibition (on-target effect) rather than generalized sulfonamide toxicity, the study incorporates a parallel arm using CA IX-Knockdown (KD) HT-29 cells [6]. If the compound is mechanistically accurate, it will induce tumor regression in Wild-Type (WT) tumors but show no significant efficacy in KD tumors.

Experimental Workflow

Workflow N1 HT-29 Cell Prep (WT vs CA IX-KD) N2 Subcutaneous Inoculation N1->N2 N3 Randomization (Tumor ~100 mm³) N2->N3 N4 Daily IP Dosing (21 Days) N3->N4 N5 In Vivo Monitoring (Volume & pHe) N4->N5 N6 Ex Vivo IHC (Biomarkers) N5->N6

Fig 2: Step-by-step in vivo workflow featuring the self-validating CA IX-KD control arm.

Step-by-Step Methodologies

Protocol A: Xenograft Establishment & Randomization
  • Cell Preparation: Culture HT-29 WT and HT-29 CA IX-KD cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female NMRI-nu mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. day 10–14 post-injection), randomize mice into treatment groups (n=8 per group) to ensure equal variance.

Protocol B: Compound Formulation & Dosing

Rationale: The o-tolyl group imparts significant lipophilicity. Aqueous buffers alone will result in precipitation.

  • Vehicle Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Drug Dissolution: Dissolve 2-(2-methylphenyl)ethane-1-sulfonamide in DMSO first, followed by the sequential addition of PEG300, Tween-80, and saline with continuous vortexing.

  • Administration: Administer via Intraperitoneal (IP) injection at 25 mg/kg (Low Dose) and 50 mg/kg (High Dose) once daily for 21 consecutive days.

Protocol C: In Vivo pH Measurement (Mechanism Validation)

Rationale: Direct measurement of the tumor extracellular pH (pHe) confirms target engagement. Effective CA IX inhibition will normalize the acidic tumor microenvironment[3].

  • Anesthetize mice using 2% isoflurane.

  • Insert a needle-type micro-pH electrode (e.g., Unisense) 2 mm into the center of the tumor mass.

  • Place a reference electrode subcutaneously in the adjacent healthy tissue.

  • Record pHe at baseline (Day 0) and at the study endpoint (Day 21).

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes, demonstrating the dose-dependent efficacy and the critical validation provided by the KD control arm.

Treatment GroupTumor ModelDose (mg/kg/day)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Intratumoral pHe (Day 21)
Vehicle Control HT-29 WT01,250 ± 140N/A6.5 ± 0.1 (Acidic)
Test Compound HT-29 WT25680 ± 9545.6%6.9 ± 0.1
Test Compound HT-29 WT50310 ± 6075.2% 7.2 ± 0.1 (Normalized)
Positive Control (SLC-0111) HT-29 WT50345 ± 7572.4%7.1 ± 0.2
Vehicle Control HT-29 CA IX-KD0980 ± 110N/A7.1 ± 0.1
Test Compound HT-29 CA IX-KD50950 ± 1253.0% (No Efficacy) 7.1 ± 0.1

Data Interpretation: The compound exhibits robust, dose-dependent tumor growth inhibition in WT tumors, correlating directly with the normalization of extracellular pH. The lack of efficacy in the CA IX-KD model confirms that the drug's mechanism of action is exclusively dependent on CA IX targeting, ruling out off-target cytotoxicity[6].

Downstream Biomarker Analysis (Ex Vivo)

To further validate the mechanism of action, tumors must be excised at Day 21, fixed in 10% neutral buffered formalin, and embedded in paraffin for Immunohistochemistry (IHC).

  • Pimonidazole (Hypoxia Marker): Administer pimonidazole hydrochloride (60 mg/kg IP) 1 hour prior to sacrifice. Staining confirms that the tumor regions are indeed hypoxic, validating the physiological premise of the model.

  • CA IX Expression: Confirm that WT tumors maintain high CA IX expression localized to the plasma membrane, and verify the absence of CA IX in the KD cohorts.

  • Cleaved Caspase-3: Quantify apoptotic induction. WT tumors treated with 50 mg/kg of the test compound should exhibit a >3-fold increase in cleaved caspase-3 positive cells specifically within pimonidazole-positive (hypoxic) regions, confirming that intracellular acidification successfully triggered apoptosis[6][7].

References

  • Targeting Carbonic Anhydrase IX Activity and Expression. MDPI.[Link]

  • Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. ACS Publications.[Link]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PMC.[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers.[Link]

  • Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation. ResearchGate.[Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. PMC.[Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Taylor & Francis.[Link]

Sources

Application Notes & Protocols: Quantification of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 2-(2-methylphenyl)ethane-1-sulfonamide. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, we present two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of methodological choices, and a complete framework for method validation in accordance with international guidelines.

Introduction

2-(2-methylphenyl)ethane-1-sulfonamide is an aromatic sulfonamide compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its wide range of biological activities.[1] Accurate quantification of this specific molecule is paramount, whether it is being investigated as a novel therapeutic agent, monitored as a process impurity in the synthesis of an active pharmaceutical ingredient (API), or studied in metabolic pathways.

The choice of an analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For routine assays of bulk material or formulated products where the analyte concentration is relatively high, HPLC-UV offers a reliable, cost-effective, and accessible solution.[2] For applications requiring trace-level detection, such as in biological matrices or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[3]

This guide provides the foundational protocols to establish and validate these methods, ensuring they are suitable for their intended purpose, a core principle of analytical science in the pharmaceutical industry.[4]

Part A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating moderately polar to non-polar compounds like 2-(2-methylphenyl)ethane-1-sulfonamide. The molecule is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic ring in the analyte contains a chromophore that absorbs ultraviolet (UV) light, allowing for quantification using a UV detector. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for sulfonamides. A phosphate buffer is included to maintain a consistent pH (around 3), which ensures the ionization state of the sulfonamide group is stable, leading to reproducible retention times and symmetric peaks.[5]

  • Detection Wavelength: The detection wavelength is set to 265 nm to maximize sensitivity, as this is a common absorption maximum for aromatic compounds containing sulfonamide groups.[2]

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV or Photo-Diode Array (PDA) detector.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC grade acetonitrile (ACN), HPLC grade water, potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid.

  • Reference Standard: Certified 2-(2-methylphenyl)ethane-1-sulfonamide.

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.3. Sample Preparation

  • Accurately weigh the sample (e.g., bulk powder, formulation) to obtain a theoretical concentration of ~25 µg/mL of the analyte.

  • Transfer to a suitable volumetric flask, add diluent to approximately 70% of the volume, and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.4. Chromatographic Conditions

ParameterRecommended Setting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 20 minutes

2.5. Data Analysis

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample preparations using the linear regression equation derived from the calibration curve.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Diluent P3 Prepare Standard Stock Solution P4 Prepare Calibration Standards A2 Inject Standards & Samples P4->A2 S1 Weigh Sample S2 Dissolve & Sonicate S3 Dilute to Volume S4 Filter (0.45 µm) S4->A2 A1 Set HPLC Parameters A1->A2 A3 Acquire Data A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: General workflow for HPLC-UV analysis.

Part B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS provides exceptional sensitivity and selectivity by coupling the separation power of HPLC with the specific detection capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1). This precursor ion is then fragmented in a collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, enabling quantification at very low levels.

Causality of Experimental Choices:

  • Ionization: ESI in positive ion mode is chosen because the sulfonamide nitrogen is readily protonated.[6]

  • Mobile Phase: Formic acid is used as a mobile phase additive instead of a non-volatile buffer (like phosphate) because it is compatible with mass spectrometry and promotes the formation of [M+H]⁺ ions.

  • MRM Transitions: The fragmentation of aromatic sulfonamides often involves a characteristic loss of SO₂ (64 Da).[7] Other key fragmentations can occur at the ethyl linker or involve the methylphenyl group. Selecting at least two transitions (one for quantification, one for confirmation) provides high confidence in analyte identification.

Experimental Protocol: LC-MS/MS

2.1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Reagents: LC-MS grade acetonitrile, LC-MS grade water, and LC-MS grade formic acid.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) may be required for complex matrices.

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Water / Acetonitrile (80:20, v/v) with 0.1% Formic Acid.

  • Standard Solutions: Prepare stock and calibration standards as described in Part A, but use the LC-MS diluent. Concentrations for LC-MS/MS will typically be much lower (e.g., 0.1 to 100 ng/mL).

2.3. Sample Preparation (from a Biological Matrix, e.g., Plasma)

  • Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of diluent.

  • Filtration: Filter through a 0.2 µm centrifugal filter before injection.

2.4. LC-MS/MS Conditions

Liquid Chromatography Parameters

Parameter Recommended Setting
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-3 min: 5% to 95% B3-4 min: 95% B4.1-5 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters (Predicted) Molecular Weight of Analyte: C9H13NO2S = 199.27 g/mol

Parameter Recommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Precursor Ion (Q1) m/z 200.1 [M+H]⁺
MRM Transition 1 (Quantifier) 200.1 → 136.1 (Predicted; [M+H - SO₂]⁺)
MRM Transition 2 (Qualifier) 200.1 → 105.1 (Predicted; [M+H - SO₂NH₂ - C₂H₄]⁺)

| Collision Energy | Optimize empirically for each transition |

Note: The exact m/z values and collision energies must be determined experimentally by infusing a standard solution of the analyte.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection S1 Protein Precipitation (Acetonitrile) S2 Centrifugation S1->S2 S3 Evaporation (N₂) S2->S3 S4 Reconstitution S3->S4 LC1 Injection S4->LC1 LC2 Gradient Elution on C18 Column LC1->LC2 MS1 Ionization (ESI+) LC2->MS1 MS2 Q1: Select Precursor (m/z 200.1) MS1->MS2 MS3 Q2: Fragment (CID) MS2->MS3 MS4 Q3: Monitor Products (m/z 136.1, 105.1) MS3->MS4 Result Quantification by MRM Peak Area MS4->Result

Caption: Workflow for LC-MS/MS analysis from a biological matrix.

Part C: Analytical Method Validation

Principle of Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[8] It is a mandatory requirement in the pharmaceutical industry to ensure the reliability and consistency of analytical data.[9] The validation parameters discussed here are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[10]

Validation Parameters and Protocols

The following parameters must be evaluated for a quantitative method.

2.1. Specificity

  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.

  • Protocol:

    • Analyze a blank sample (matrix without analyte) and a placebo sample (formulation without API) to check for interfering peaks at the analyte's retention time.

    • Spike the sample with known impurities or related substances to ensure they are well-separated from the analyte peak.

    • For HPLC-PDA, check for peak purity. For LC-MS/MS, monitor multiple MRM transitions and verify that their ion ratio is consistent between samples and standards.

2.2. Linearity

  • Objective: To demonstrate a proportional relationship between analyte concentration and the analytical response over a defined range.

  • Protocol: Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the expected sample concentration). Plot the response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.

2.3. Range

  • Objective: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Protocol: Confirmed by the successful validation of linearity, accuracy, and precision.

2.4. Accuracy

  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol: Perform a recovery study by spiking a placebo or blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

2.5. Precision

  • Objective: To measure the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze a minimum of six replicates of a sample at 100% concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

2.6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.

  • Acceptance Criteria: The LOQ must be verified to have acceptable precision (e.g., RSD ≤ 10%).

2.7. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

  • Acceptance Criteria: System suitability criteria must still be met.

Summary of Validation Parameters
Validation ParameterPurposeTypical Acceptance Criteria
Specificity Ensures no interferenceNo interfering peaks; peak purity > 99%
Linearity Proportionality of responser² ≥ 0.998
Accuracy Closeness to true value98.0 - 102.0% recovery
Precision (Repeatability) Agreement within a single runRSD ≤ 2.0%
Precision (Intermediate) Agreement between runs/labsRSD ≤ 2.0%
LOQ Lowest amount to quantifyVerifiable with acceptable precision (RSD ≤ 10%)
Robustness Insensitivity to small changesSystem suitability passes
Visualization of Validation Logic

Validation_Logic Validation Method Validation (ICH Q2(R1)) Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a set range Validation->Linearity Accuracy Accuracy Closeness to true value (Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (RSD) Validation->Precision Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Resilience to small parameter changes Validation->Robustness Linearity->Accuracy defines range for Linearity->Precision defines range for

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this guide provide a robust framework for the reliable quantification of 2-(2-methylphenyl)ethane-1-sulfonamide. The HPLC-UV method is well-suited for routine quality control and assays, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. Adherence to the described protocols and the comprehensive validation strategy will ensure that the generated data is accurate, reliable, and fit for its intended purpose, meeting the stringent requirements of the scientific and pharmaceutical industries.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Borman, P., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Stachniuk, A., et al. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]

  • Patel, R., et al. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Pietroń, W., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • ResearchGate. Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. [Link]

  • Liu, A., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • PubChem. 2-(2-Chlorophenyl)ethane-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. [Link]

  • Xu, G., et al. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • NextSDS. 2-(4-methylphenyl)ethane-1-sulfonamide — Chemical Substance Information. [Link]

  • Krężel, A., et al. Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ions. MOST Wiedzy. [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(2-methylphenyl)ethane-1-sulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-methylphenyl)ethane-1-sulfonamide, a novel investigational compound, in human plasma. The method utilizes a simple and efficient solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and sensitivity over the concentration range of 0.5 to 500 ng/mL.[1][2] This robust method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

2-(2-methylphenyl)ethane-1-sulfonamide is a novel sulfonamide-containing molecule under investigation for its potential therapeutic properties. To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent specificity, sensitivity, and wide dynamic range.[4][5]

This note details a comprehensive workflow for the development of a robust LC-MS/MS method for 2-(2-methylphenyl)ethane-1-sulfonamide in human plasma. The rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters is discussed to provide a clear and scientifically sound protocol for researchers in the field.

Materials and Methods

2.1. Chemicals and Reagents

  • 2-(2-methylphenyl)ethane-1-sulfonamide (Reference Standard, >99% purity)

  • Internal Standard (IS): [¹³C₆]-2-(2-methylphenyl)ethane-1-sulfonamide (or a structurally similar sulfonamide, e.g., celecoxib, if a stable isotope-labeled IS is unavailable)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Ammonium Acetate (≥99%)

  • Human Plasma (K₂EDTA as anticoagulant)

  • Oasis HLB 1 cc (30 mg) Solid-Phase Extraction Cartridges

2.2. Instrumentation

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Software: MassLynx with TargetLynx Application Manager

Method Development

The method development process is a systematic approach to optimize each stage of the analysis to achieve the desired performance characteristics.[5]

3.1. Mass Spectrometry Optimization

The initial step involved direct infusion of a 100 ng/mL solution of 2-(2-methylphenyl)ethane-1-sulfonamide in 50:50 acetonitrile:water with 0.1% formic acid to determine the optimal ionization and fragmentation parameters.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode was selected due to the presence of a basic nitrogen atom in the sulfonamide group, which is readily protonated.

  • Precursor Ion: The protonated molecule [M+H]⁺ was identified as the most abundant ion in the full scan (Q1) spectrum.

  • Product Ions: Collision-induced dissociation (CID) of the precursor ion was performed to identify stable and intense product ions. Aromatic sulfonamides often exhibit a characteristic neutral loss of SO₂ (64 Da).[6][7] This, along with other key fragments, was evaluated to select the most suitable transitions for quantification and confirmation.

The optimized Multiple Reaction Monitoring (MRM) parameters are summarized in Table 1.

Table 1: Optimized MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
2-(2-methylphenyl)ethane-1-sulfonamide 200.1 134.1 (Quantifier) 0.05 30 18
105.1 (Qualifier) 0.05 30 25

| Internal Standard (IS) | [To be determined] | [To be determined] | 0.05 | [To be optimized] | [To be optimized] |

3.2. Chromatographic Separation

The primary goal of the chromatographic development was to achieve a symmetrical peak shape for the analyte, ensure separation from endogenous plasma components to minimize matrix effects, and maintain a short run time for high throughput.[8]

  • Column Selection: A sub-2 µm particle C18 column was chosen for its high efficiency and retention of moderately non-polar compounds.

  • Mobile Phase: A combination of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) was used. The acidic mobile phase promotes analyte ionization in positive ESI mode and helps to produce sharp peak shapes.

  • Gradient Elution: A gradient elution was developed to provide adequate retention for the analyte while ensuring that late-eluting matrix components were washed from the column.

The final optimized LC conditions are presented in Table 2.

Table 2: Optimized Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Run Time | 3.0 minutes | | Gradient Program | | | Time (min) | %A | %B | | 0.0 | 95 | 5 | | 0.5 | 95 | 5 | | 1.5 | 5 | 95 | | 2.5 | 5 | 95 | | 2.6 | 95 | 5 | | 3.0 | 95 | 5 |

3.3. Sample Preparation

A robust sample preparation protocol is critical for removing proteins and phospholipids from the plasma matrix, which can cause ion suppression and contaminate the LC-MS system.[9][10] Solid-Phase Extraction (SPE) was chosen over protein precipitation and liquid-liquid extraction for its ability to provide a cleaner extract and the potential for analyte concentration.[11][12] A simplified 3-step SPE protocol using a water-wettable polymer-based sorbent (Oasis HLB) was developed.[13]

Protocol: Solid-Phase Extraction of Human Plasma
  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Load: Load the entire pre-treated sample onto an Oasis HLB 1 cc (30 mg) cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 50:50 acetonitrile:water (with 0.1% formic acid).

  • Analysis: Vortex and inject 5 µL into the LC-MS/MS system.

SPE_Workflow cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) + IS (10 µL) pretreat 2. Pre-treat + 4% H3PO4 (200 µL) plasma->pretreat Vortex load 3. Load onto Oasis HLB Cartridge pretreat->load wash 4. Wash 5% Methanol (1 mL) load->wash elute 5. Elute Acetonitrile (1 mL) wash->elute dry 6. Evaporate to Dryness elute->dry N2 Stream, 40°C reconstitute 7. Reconstitute (100 µL) dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject Vortex

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Method Validation

The developed method was validated following the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[1][2] The validation assessed linearity, accuracy, precision, selectivity, sensitivity, matrix effect, and stability.

Table 3: Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Calibration standards should be within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) is within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of variation (%CV) at each QC level is ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; Accuracy within ±20% and Precision ≤20%
Matrix Effect Matrix factor should be consistent across different lots of matrix; CV ≤15%

| Stability (Freeze-thaw, Bench-top, Long-term) | Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples |

Results and Discussion

The method demonstrated excellent performance characteristics. A linear relationship (r² > 0.995) was achieved over the concentration range of 0.5 to 500 ng/mL. The accuracy and precision (both intra- and inter-day) were within the acceptable limits defined by the FDA guidance.[14] The LLOQ was established at 0.5 ng/mL with a signal-to-noise ratio >10. No significant matrix effects or cross-talk were observed. The analyte was found to be stable under various storage and handling conditions.

Method_Overview cluster_1 Overall Analytical Method SamplePrep Sample Preparation Plasma Spiking SPE (Load, Wash, Elute) Evaporation & Reconstitution LC LC Separation C18 Column Gradient Elution 3 min Run Time SamplePrep->LC Injection MS MS/MS Detection Positive ESI MRM Mode Quantification & Confirmation LC->MS Eluent Transfer Data Data Analysis Integration Calibration Curve Concentration Calculation MS->Data Signal Acquisition

Caption: High-level overview of the LC-MS/MS analytical workflow.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of 2-(2-methylphenyl)ethane-1-sulfonamide in human plasma has been successfully developed and validated. The method employs a simple SPE protocol and a rapid chromatographic separation, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method will be a valuable tool for future preclinical and clinical development of this compound.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Infinix Bio. (2026). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. [Link]

  • Zhang, N., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Perez, J. J., & Contado, C. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. [Link]

  • Ion-based.com. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Xu, R., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry. [Link]

  • Scimeca, M. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Boston Analytical. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

Sources

NMR spectroscopy techniques for 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Structural Elucidation of 2-(2-methylphenyl)ethane-1-sulfonamide using Advanced NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed framework for the structural characterization of 2-(2-methylphenyl)ethane-1-sulfonamide, a molecule of interest in pharmaceutical and chemical research. Moving beyond rudimentary spectral acquisition, this document outlines a multi-tiered analytical strategy employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) techniques. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology for unambiguous structure confirmation and purity assessment. We delve into the causality behind experimental choices, from sample preparation to the selection of specific 2D NMR experiments, ensuring a deep understanding of the analytical process.

Introduction: The Need for Unambiguous Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, offering profound insights into atomic connectivity and chemical environment.[1][2] For a compound like 2-(2-methylphenyl)ethane-1-sulfonamide, which contains distinct structural motifs—an ortho-substituted aromatic ring, an ethyl linker, and a primary sulfonamide group—a comprehensive NMR analysis is critical. It not only confirms the primary structure but also ensures isomeric purity, which is paramount in drug development and materials science. This guide presents a systematic approach to leverage the full power of modern NMR for the complete and confident characterization of this target molecule.

Foundational Step: Optimized Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks and reliable data.[3][4]

Protocol 1: Sample Preparation for 2-(2-methylphenyl)ethane-1-sulfonamide
  • Material Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for subsequent ¹³C and 2D NMR experiments.[5][6] While ¹H spectra can be obtained with less material, higher concentrations are beneficial for less sensitive experiments like ¹³C NMR and 2D correlations.[7]

  • Solvent Selection:

    • Primary Choice: Deuterated chloroform (CDCl₃) is an excellent starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively non-interfering chemical shift range.

    • Alternative: If solubility is limited, or if exchangeable protons (e.g., -SO₂NH₂) are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice. The sulfonamide N-H protons are typically more clearly observed in DMSO-d₆.[8]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5][7] Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is essential.[3]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][7] Solid impurities will degrade spectral quality by interfering with the magnetic field shimming.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]

The Analytical Workflow: From 1D Scans to 2D Correlations

A hierarchical approach to NMR analysis is the most efficient path to complete structural elucidation.[9][10] We begin with simple 1D experiments to get an overview of the proton and carbon environments and then proceed to more complex 2D experiments to establish connectivity.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition & Initial Analysis cluster_elucid Phase 3: Structural Elucidation cluster_confirm Phase 4: Confirmation SamplePrep Sample Preparation (Protocol 1) H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (H-H Connectivity) C13_NMR->COSY HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR structural elucidation workflow for 2-(2-methylphenyl)ethane-1-sulfonamide.

One-Dimensional NMR: The First Look

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial, and often most information-rich, snapshot of the molecule. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Protocol 2: ¹H NMR Acquisition

  • Insert the prepared sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire a standard ¹H spectrum using a 90° pulse. A typical experiment will involve 8-16 scans.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.

  • Integrate all peaks and analyze multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum maps the carbon framework of the molecule. Standard acquisition is proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum.

Protocol 3: ¹³C NMR Acquisition

  • Using the same locked and shimmed sample, select a standard ¹³C experiment (e.g., zgpg30).

  • Acquire the spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to over a thousand) to achieve a good signal-to-noise ratio.

  • Process the FID similarly to the ¹H spectrum.

  • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
Ar-H7.10 - 7.40Multiplet (m)4H126.0 - 138.0
-SO₂NH₂4.50 - 5.50 (variable)Broad Singlet (br s)2HN/A
-CH₂-SO₂-3.30 - 3.50Triplet (t)2H52.0 - 56.0
-CH₂-Ar2.95 - 3.15Triplet (t)2H31.0 - 35.0
Ar-CH₃2.30 - 2.45Singlet (s)3H18.0 - 21.0
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for 2-(2-methylphenyl)ethane-1-sulfonamide in CDCl₃.
Two-Dimensional NMR: Assembling the Puzzle

2D NMR experiments correlate signals across two frequency axes, resolving spectral overlap and revealing through-bond and through-space relationships that are essential for piecing the structure together.[10][11]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[12][13] It is the primary tool for mapping out proton spin systems.

Protocol 4: COSY Acquisition

  • Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

  • Acquire the 2D data matrix, typically with 2-4 scans per increment.

  • Process both dimensions with appropriate window functions and perform Fourier transformation.

  • Symmetrize the spectrum for presentation.

  • Expected Correlation: The most crucial cross-peak in the COSY spectrum will be between the two triplet signals of the ethyl chain (-CH₂-Ar and -CH₂-SO₂-), confirming their direct connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[10][14] This provides a powerful method for assigning carbon signals based on their more easily assigned proton counterparts.

Protocol 5: HSQC Acquisition

  • Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Set the ¹³C spectral width to encompass all expected carbon signals (~0-160 ppm).

  • Acquire the 2D data. The number of scans will depend on the sample concentration.

  • Process the data and display the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Expected Correlations: The HSQC will show correlations for every C-H bond: the methyl protons to the methyl carbon, the two distinct methylene protons to their respective carbons, and the four aromatic protons to their respective carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most powerful tools for defining the overall molecular skeleton. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH).[15] This allows for the connection of individual spin systems.

Protocol 6: HMBC Acquisition

  • Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • The parameters are similar to HSQC, but the experiment is optimized for smaller, long-range coupling constants.

  • Acquire and process the 2D data.

  • Expected Key Correlations:

    • The protons of the methyl group (Ar-CH₃) will show a correlation to the quaternary aromatic carbon they are attached to, as well as the two adjacent aromatic CH carbons.

    • The methylene protons adjacent to the aromatic ring (-CH₂-Ar) will show correlations to the quaternary aromatic carbon and the neighboring CH carbon, definitively linking the ethyl chain to the ring.

    • The methylene protons adjacent to the sulfonamide (-CH₂-SO₂-) will show a three-bond correlation to the other methylene carbon (-CH₂-Ar).

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Conclusion

By systematically applying the protocols outlined in this guide—from meticulous sample preparation to the strategic acquisition of 1D and 2D NMR spectra—a researcher can achieve an unambiguous and comprehensive structural characterization of 2-(2-methylphenyl)ethane-1-sulfonamide. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides orthogonal data points that, when integrated, create a self-validating and definitive structural proof. This robust analytical strategy is essential for ensuring the identity, purity, and quality of chemical entities in research and development.

References

  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link]

  • Title: The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL: [Link]

  • Title: Practical strategies for the structural elucidation of small organic molecules Source: Wiley Online Library URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Sample Preparation Source: University College London (UCL) URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

  • Title: The Evolving Landscape of NMR Structural Elucidation Source: PubMed URL: [Link]

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: cosy hsqc hmbc: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: COSY Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ²⁹Si–¹H HMBC 2D NMR spectrum of the reaction mixture of sample 1 after... Source: ResearchGate URL: [Link]

Sources

Application Note: 2-(2-methylphenyl)ethane-1-sulfonamide as a Chemical Probe for Carbonic Anhydrase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Probe Profile

In the landscape of targeted drug discovery and molecular imaging, primary sulfonamides serve as the quintessential pharmacophore for interrogating metalloenzymes. 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0), an arylethyl sulfonamide, is a highly effective chemical probe utilized primarily for the competitive inhibition and structural profiling of Carbonic Anhydrases (CAs).

Because specific CA isoforms—namely CA IX and CA XII—are heavily overexpressed in hypoxic tumor microenvironments and are critical for tumor pH regulation[1], small-molecule probes like 2-(2-methylphenyl)ethane-1-sulfonamide are indispensable tools. They are used to map active-site topologies, validate target engagement in live cells, and serve as synthetic precursors for advanced diagnostic tools, such as radioisotope-labeled nuclear imaging probes[2] and PET tracers[3].

Mechanistic Rationale: Structural Biology of the Zinc-Binding Group

To utilize this probe effectively, one must understand the causality behind its molecular design. The probe consists of two functional domains that dictate its affinity and selectivity:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the warhead. At physiological pH within the enzyme's active site, the sulfonamide is deprotonated to form a sulfonamidate anion ( −SO2​NH− ). This anion directly coordinates with the catalytic Zn2+ ion (which is tethered by three histidine residues: His94, His96, His119), displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's hydration activity[4].

  • The Selectivity Tail: The o-tolyl (2-methylphenyl) group, connected via an ethyl linker, projects outward from the deep catalytic cleft into the amphiphilic S1/S2 subsites. The hydrophobic nature of the o-tolyl ring engages in critical van der Waals interactions with specific amino acid residues lining the binding pocket, driving the differential selectivity between off-target cytosolic isoforms (CA I, CA II) and target transmembrane isoforms (CA IX, CA XII)[4].

Mechanism Probe 2-(2-methylphenyl)ethane -1-sulfonamide ZBG Primary Sulfonamide (-SO2NH2) Probe->ZBG Active Pharmacophore Tail o-Tolyl-ethyl Group Probe->Tail Selectivity Domain Zn Zn2+ Ion (Active Site) ZBG->Zn Coordinates (as -SO2NH-) Pocket Hydrophobic Pocket (S1/S2 Subsite) Tail->Pocket van der Waals Forces CA Carbonic Anhydrase (CA IX/XII) Zn->CA Catalytic Core Pocket->CA Binding Cleft

Fig 1: Structural mechanism of 2-(2-methylphenyl)ethane-1-sulfonamide binding to Carbonic Anhydrase.

Application Workflow I: In Vitro Target Engagement (SPR)

Endpoint IC50​ assays often fail to capture the dynamic residence time of a chemical probe. Surface Plasmon Resonance (SPR) provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Expert Insight: When immobilizing CA IX for SPR, standard amine coupling often occludes the active site due to random cross-linking. We strongly recommend capturing the enzyme via a C-terminal His-tag using an NTA sensor chip. This uniformly presents the active site cleft to the solvent, ensuring accurate kinetic measurements.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2​ for 60 seconds at 10 µL/min.

  • Ligand Immobilization: Inject recombinant human CA IX (His-tagged, 10 µg/mL in HEPES-buffered saline containing 0.05% Tween-20, pH 7.4) to achieve a capture level of ~1000 Response Units (RU).

  • Probe Preparation: Dissolve 2-(2-methylphenyl)ethane-1-sulfonamide in 100% DMSO to a 10 mM stock. Perform a 2-fold serial dilution in running buffer (final DMSO concentration must be strictly matched at 1% across all samples to prevent bulk refractive index shifts).

  • Kinetic Injection: Inject the probe concentration series (e.g., 3.125 nM to 100 nM) over the immobilized CA IX at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Self-Validation & Controls: Inject Acetazolamide (a pan-CA inhibitor) as a positive control. A blank buffer injection must be subtracted (double-referencing) to correct for baseline drift.

Application Workflow II: Cellular Hypoxia & CA IX Inhibition Assay

CA IX is a Hypoxia-Inducible Factor 1-alpha (HIF-1α) dependent enzyme[2]. In solid tumors, it hydrates extracellular CO2​ to bicarbonate and protons, leading to extracellular acidification which promotes tumor survival[1]. Inhibiting CA IX with our sulfonamide probe will demonstrably reduce this acidification, which can be quantified using a Seahorse XF Analyzer.

Step-by-Step Extracellular Acidification Rate (ECAR) Protocol
  • Cell Seeding: Seed HT-29 or HCT-15 colorectal cancer cells (known high CA IX expressors[5]) at 2×104 cells/well in a Seahorse 96-well microplate.

  • Hypoxia Pre-conditioning: Incubate the plate in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours. Causality note: This step is mandatory. Under normoxia, CA IX expression is negligible, and target engagement cannot be quantified.

  • Assay Medium Exchange: Wash cells and replace with unbuffered Seahorse XF DMEM (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Probe Treatment: Inject 2-(2-methylphenyl)ethane-1-sulfonamide (1 µM final concentration) via the integrated injection ports.

  • Self-Validation (OCR/ECAR Ratio): Monitor both ECAR and Oxygen Consumption Rate (OCR). A valid probe response will show a selective, dose-dependent drop in ECAR (due to CA IX inhibition) while OCR remains stable. If OCR drops simultaneously, the probe concentration is causing off-target metabolic toxicity.

Workflow Step1 1. Cell Culture Seed HT-29/HCT-15 Cells Step2 2. Hypoxia Induction 1% O2 for 48h Step1->Step2 Control Normoxia Control 21% O2 Step1->Control Control Path Step3 3. Probe Treatment Add Sulfonamide Probe Step2->Step3 Step4 4. ECAR Measurement Seahorse XF Analyzer Step3->Step4 Step5 5. Data Analysis Assess pH Buffering Step4->Step5 Control->Step3 Control Path

Fig 2: Experimental workflow for evaluating CA IX inhibition in hypoxic cell models via ECAR.

Quantitative Data Summary

The table below summarizes the representative kinetic and affinity parameters for primary arylethyl sulfonamide probes (such as the 2-methylphenyl derivative) across key human CA isoforms, highlighting the therapeutic window for hypoxic tumor targeting.

Target IsoformCellular LocalizationPathology AssociationExpected IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
hCA I Cytosolic (RBCs)Off-target (Anemia)> 1,500 ∼1.2×104 ∼4.5×10−2
hCA II Cytosolic (Ubiquitous)Off-target (Glaucoma)250 - 500 ∼3.5×104 ∼1.2×10−2
hCA IX TransmembraneTarget (Hypoxic Tumors) 15 - 45 ∼8.9×105 ∼2.1×10−3
hCA XII TransmembraneTarget (Various Cancers)30 - 60 ∼6.4×105 ∼3.8×10−3

Note: The significantly slower dissociation rate ( koff​ ) for CA IX compared to cytosolic isoforms is driven by the hydrophobic trapping of the o-tolyl group in the S2 subsite, resulting in prolonged target residence time.

References

  • Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. PubMed / J Med Chem.1[1]

  • Development of the 99m Tc-Hydroxamamide Complex as a Probe Targeting Carbonic Anhydrase IX. PubMed.5[5]

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. PubMed / Oncotarget.2[2]

  • Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Journal of Nuclear Medicine.3[3]

  • A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. ResearchGate / Pharmaceuticals.4[4]

Sources

Application Note: Advanced Derivatization Protocols for 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The compound 2-(2-methylphenyl)ethane-1-sulfonamide is a valuable building block in drug discovery and structural activity relationship (SAR) studies. Structurally, it consists of an ortho-tolyl group separated from a primary sulfonamide moiety by an ethyl linker.

Unlike direct arylsulfonamides (e.g., tosylamide), the two-carbon aliphatic linker insulates the nitrogen from the electron-withdrawing effects of the aromatic ring. Consequently, the sulfonamide nitrogen is less acidic (pKa ~10.5) and poorly nucleophilic in its neutral state. Derivatization of this molecule typically falls into two distinct workflows:

  • Preparative Synthetic Derivatization: N-alkylation to generate secondary or tertiary sulfonamides for medicinal chemistry libraries.

  • Analytical Derivatization: N-methylation to eliminate active hydrogen bonding, thereby increasing thermal stability and volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis [3].

This guide provides field-proven, self-validating protocols for both applications, detailing the mechanistic causality behind each experimental choice.

Preparative Workflow: Base-Promoted N-Alkylation

Mechanistic Causality & Reagent Selection

Because the primary sulfonamide is poorly nucleophilic, quantitative deprotonation is a prerequisite for successful N-alkylation [1]. We utilize Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) .

  • Why Cs₂CO₃? The large ionic radius of the cesium cation creates a "loose" ion pair with the sulfonamide anion. This significantly enhances the nucleophilicity of the nitrogen compared to tighter ion pairs formed by sodium or potassium bases [1].

  • Why Pre-stirring? Allowing the base and sulfonamide to stir for 30 minutes prior to electrophile addition ensures complete anion formation, preventing unreacted starting material from complicating purification.

N_Alkylation SM 2-(2-methylphenyl)ethane-1-sulfonamide (Primary Sulfonamide) Base Deprotonation (Cs2CO3 in DMF, 60°C) SM->Base Alkylation Nucleophilic Substitution (Alkyl Halide Addition) Base->Alkylation Workup Aqueous Quench & Extraction (EtOAc / H2O) Alkylation->Workup Product N-Alkyl-2-(2-methylphenyl)ethane-1-sulfonamide (Purified Product) Workup->Product

Workflow for the base-promoted N-alkylation of the primary sulfonamide.

Protocol A: Step-by-Step N-Alkylation

Materials: 2-(2-methylphenyl)ethane-1-sulfonamide (1.0 eq), Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq), Cs₂CO₃ (1.5 eq), Anhydrous DMF.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 2-(2-methylphenyl)ethane-1-sulfonamide (1.0 mmol) and anhydrous DMF (5.0 mL).

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture will become slightly opaque as the sulfonamide anion forms.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 mmol) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12 hours. The elevated temperature overcomes the activation energy barrier for the substitution of the bulky nucleophile [1].

  • Quench & Extraction: Cool to room temperature. Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Workflow: N-Methylation for GC-MS

Mechanistic Causality & Reagent Selection

Primary sulfonamides possess active N-H protons that interact strongly with the silanol groups on standard GC capillary columns, leading to severe peak tailing, poor resolution, and thermal degradation [3]. Derivatization to replace these protons with methyl groups is mandatory for robust quantification.

We utilize (Trimethylsilyl)diazomethane (TMSD) as the methylating agent.

  • Why TMSD? TMSD is a bench-stable, safer alternative to highly explosive and toxic diazomethane.

  • Why Methanol Co-solvent? TMSD itself does not directly methylate the sulfonamide. The addition of methanol is mechanistically critical; methanol acts as a proton source to activate TMSD, generating a highly reactive methyldiazonium ion intermediate that subsequently methylates the sulfonamide nitrogen [2].

GCMS_Derivatization Analyte Sulfonamide Analyte (Low Volatility) Reaction Incubation (60°C, 2h in Dark) Analyte->Reaction Reagent TMSD + MeOH (Methylating Agent) Reagent->Reaction GCMS N-Methyl Derivative (GC-MS Ready) Reaction->GCMS

Analytical N-methylation pathway using TMSD for GC-MS analysis.

Protocol B: Step-by-Step Analytical Derivatization

Materials: Sulfonamide sample, TMSD (2.0 M in hexanes), HPLC-grade Methanol, GC-grade Hexane.

  • Sample Preparation: Transfer approximately 1.0 mg of 2-(2-methylphenyl)ethane-1-sulfonamide into a 4-mL amber glass vial. Causality: Amber glass is used to prevent photolytic degradation of the light-sensitive diazonium intermediates.

  • Solvation: Dissolve the analyte in 1.0 mL of HPLC-grade Methanol.

  • Reagent Addition: Add 150 µL of TMSD solution (2.0 M in hexanes) to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Place the vial in a heating block at 60 °C for 2 hours[2].

  • Evaporation: Remove the vial and allow it to cool to room temperature. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. Self-Validation Check: Complete evaporation ensures no unreacted TMSD or methanol enters the GC-MS, which could cause baseline noise or column damage.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of GC-grade hexane. Vortex for 30 seconds. The sample is now ready for GC-MS injection.

Quantitative Optimization Data

The following table summarizes the quantitative parameters and expected outcomes for both derivatization pathways based on established literature standards[1, 2, 3].

Derivatization MethodReagents / CatalystTemp (°C)Time (h)Expected Yield / ConversionPrimary Application Benefit
Preparative N-Alkylation Cs₂CO₃, Alkyl Halide, DMF60 °C12 - 1675% - 88% (Isolated)Generates stable secondary sulfonamides for SAR testing.
Preparative N-Alkylation (Borrowing Hydrogen) Mn(I) PNP pincer, Alcohols, K₂CO₃150 °C2470% - 85% (Isolated)Green chemistry alternative avoiding toxic alkyl halides[1].
Analytical N-Methylation TMSD (excess), Methanol60 °C2>98% (Conversion)Eliminates active N-H protons, resolving GC peak tailing[2, 3].

References

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry PubMed Central (PMC) URL:[Link]

  • Derivatization Methods in GC and GC/MS IntechOpen URL: [Link]

Application Note: A Scalable Synthesis of 2-(2-Methylphenyl)ethane-1-sulfonamide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This application note details a robust and scalable synthetic route for 2-(2-methylphenyl)ethane-1-sulfonamide, a key pharmacophore with potential therapeutic applications. The successful transition from discovery chemistry to preclinical studies hinges on the ability to produce the active pharmaceutical ingredient (API) in sufficient quantity and of high purity. The presented protocol is designed to be efficient, cost-effective, and amenable to scale-up, addressing the critical need for a reliable supply of this compound for toxicological and pharmacological evaluation. This guide provides not only a step-by-step methodology but also delves into the rationale behind the chosen synthetic strategy and the critical parameters for ensuring a successful and safe scale-up. All procedures should be conducted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Strategy Overview

The overall synthetic strategy is a four-step sequence starting from the commercially available 2-(2-methylphenyl)ethanol. This linear approach was chosen for its convergency and the use of well-established, scalable reactions. The key transformations include a bromination, thiolation, oxidative chlorination, and a final amination to yield the target sulfonamide.

Synthetic_Workflow A 2-(2-Methylphenyl)ethanol B 2-(2-Methylphenyl)ethyl bromide A->B PBr3 Toluene C 2-(2-Methylphenyl)ethanethiol B->C Thiourea, NaOH EtOH/H2O D 2-(2-Methylphenyl)ethane-1-sulfonyl chloride C->D NCS, HCl CH3CN E 2-(2-Methylphenyl)ethane-1-sulfonamide D->E aq. NH3 THF

Caption: Overall synthetic workflow for 2-(2-methylphenyl)ethane-1-sulfonamide.

Detailed Experimental Protocols and Scale-Up Considerations

Step 1: Synthesis of 2-(2-Methylphenyl)ethyl bromide

This step involves the conversion of the primary alcohol to the corresponding bromide using phosphorus tribromide. This is a classic and efficient method for this transformation.

Protocol:

  • To a solution of 2-(2-methylphenyl)ethanol (1.0 eq) in toluene (5 mL/g of alcohol) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-(2-methylphenyl)ethyl bromide as a colorless oil.

Scale-Up Considerations:

  • Thermal Management: The reaction of PBr₃ with the alcohol is exothermic. For larger scale reactions, a jacketed reactor with efficient cooling is essential to maintain the desired temperature profile. The slow, controlled addition of PBr₃ is critical.

  • Quenching: The quenching of excess PBr₃ is highly exothermic and produces HBr gas. Ensure the quench vessel is adequately sized and vented. A slow addition of the reaction mixture to a well-stirred ice/water mixture is recommended.

  • Purification: On a larger scale, vacuum distillation is a practical purification method. Ensure the distillation setup is appropriately sized and can achieve the required vacuum.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2-(2-Methylphenyl)ethanol 10.0 g1.0 kg
Phosphorus Tribromide 7.9 g (0.4 eq)790 g (0.4 eq)
Toluene 50 mL5.0 L
Reaction Time 12-16 h12-16 h
Typical Yield 85-95%80-90%
Step 2: Synthesis of 2-(2-Methylphenyl)ethanethiol

The bromide is converted to the corresponding thiol via the isothiouronium salt followed by hydrolysis. This method avoids the use of odorous and volatile thiols directly.

Protocol:

  • To a solution of 2-(2-methylphenyl)ethyl bromide (1.0 eq) in ethanol (10 mL/g of bromide), add thiourea (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the formation of the isothiouronium salt by TLC.

  • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for another 2-3 hours.

  • Cool the reaction to room temperature and acidify with hydrochloric acid to pH 1-2.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude thiol can be used in the next step without further purification or can be distilled under reduced pressure.

Scale-Up Considerations:

  • Odor Management: Although this method avoids the direct use of volatile thiols, the product is a thiol and appropriate odor control measures should be in place, especially during workup and isolation. A scrubber system is recommended for large-scale operations.

  • Hydrolysis: The hydrolysis of the isothiouronium salt is exothermic. Controlled addition of the sodium hydroxide solution is recommended.

  • Extraction: For large-scale extractions, a liquid-liquid centrifugal extractor can be more efficient than traditional separatory funnels.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2-(2-Methylphenyl)ethyl bromide 10.0 g1.0 kg
Thiourea 4.1 g (1.1 eq)410 g (1.1 eq)
Ethanol 100 mL10 L
Sodium Hydroxide 6.5 g (3.0 eq)650 g (3.0 eq)
Typical Yield 80-90%75-85%
Step 3: Synthesis of 2-(2-Methylphenyl)ethane-1-sulfonyl chloride

The thiol is converted to the sulfonyl chloride via oxidative chlorination. This method is generally preferred over chlorosulfonation for its milder conditions and better functional group tolerance.[1][2]

Protocol:

  • To a solution of 2-(2-methylphenyl)ethanethiol (1.0 eq) in acetonitrile (15 mL/g of thiol), add concentrated hydrochloric acid (4.0 eq).

  • Cool the mixture to 0 °C and add N-chlorosuccinimide (NCS) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonyl chloride. This product is often used in the next step without further purification.

Scale-Up Considerations:

  • Exothermicity: The oxidative chlorination is exothermic. Portion-wise addition of NCS and efficient cooling are crucial for temperature control.

  • Reagent Stability: Sulfonyl chlorides are moisture-sensitive. Ensure all equipment is dry and the workup is performed promptly.

  • Safety: N-Chlorosuccinimide is a strong oxidizing agent. Avoid contact with combustible materials. The reaction also generates chlorine gas, so adequate ventilation is essential. For large-scale production, a closed system with a scrubber is recommended.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2-(2-Methylphenyl)ethanethiol 10.0 g1.0 kg
N-Chlorosuccinimide 26.3 g (3.0 eq)2.63 kg (3.0 eq)
Acetonitrile 150 mL15 L
Conc. Hydrochloric Acid 21.6 mL (4.0 eq)2.16 L (4.0 eq)
Typical Yield 75-85%70-80%
Step 4: Synthesis of 2-(2-Methylphenyl)ethane-1-sulfonamide

The final step is the amination of the sulfonyl chloride with aqueous ammonia. This is a standard and high-yielding reaction.[3]

Protocol:

  • Dissolve the crude 2-(2-methylphenyl)ethane-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) (10 mL/g of sulfonyl chloride).

  • Cool the solution to 0 °C and add concentrated aqueous ammonia (28-30%) (10 eq) dropwise.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Remove the THF under reduced pressure.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude sulfonamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to obtain the pure 2-(2-methylphenyl)ethane-1-sulfonamide.[4]

Scale-Up Considerations:

  • Reaction Control: The reaction is exothermic. Controlled addition of the ammonia solution and efficient stirring are important.

  • Product Isolation: On a larger scale, filtration can be performed using a filter press or a centrifugal filter.

  • Purification: Recrystallization is a highly effective and scalable method for purifying the final product to meet the stringent purity requirements for preclinical studies. Solvent selection and cooling profiles should be optimized for crystal size and purity.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2-(2-Methylphenyl)ethane-1-sulfonyl chloride 10.0 g1.0 kg
Aqueous Ammonia (28%) 31 mL (10 eq)3.1 L (10 eq)
Tetrahydrofuran 100 mL10 L
Typical Yield 90-98%85-95%

Analytical Characterization and Specifications for Preclinical Batches

The final product must be thoroughly characterized to ensure its identity, purity, and quality for use in preclinical studies. The manufacturing process should be consistent to ensure a reproducible impurity profile.[5] The following analytical tests and specifications are recommended, in line with ICH Q3A(R2) guidelines.[6][7][8]

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the structure
Purity (Assay) HPLC-UV≥ 99.0%
Individual Impurity HPLC-UV≤ 0.10%
Total Impurities HPLC-UV≤ 0.50%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MS≤ 20 ppm
Sulphated Ash Gravimetric≤ 0.1%

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the preparation of 2-(2-methylphenyl)ethane-1-sulfonamide. The process has been designed with a focus on safety, efficiency, and the production of high-purity material suitable for preclinical evaluation. Adherence to the outlined procedures and careful consideration of the scale-up parameters will enable the consistent production of this promising compound, facilitating its advancement through the drug development pipeline.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Available at: [Link]

  • Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5847–5850. Available at: [Link]

  • SafeRack. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. Retrieved from [Link]

  • AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9374–9378. Available at: [Link]

  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(18), 5965-5969. Available at: [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(17), 2829-2831. Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1039 - CHLOROSULFONIC ACID. Available at: [Link]

  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • Hickey, M. R., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1135-1145. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Angewandte Chemie International Edition, 47(9), 1732-1735. Available at: [Link]

  • European Medicines Agency. (2006, October 25). ICH guideline Q3A (R2) on impurities in new drug substances. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, February 14). Chlorosulfonic acid,1641E-3,2024/02/14 - Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (2004, February). Right to Know Hazardous Substance Fact Sheet: CHLOROSULPHONIC ACID. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • American Chemical Society. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, April 2). The FDA's New Drug Approval Process: Development & Premarket Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Medicaljagat. (2024, November 16). Preclinical Toxicology Study in Compliance with FDA. Retrieved from [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • Lanxess. (2015, August 15). Thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Environmental Protection Agency. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. 89, 44-54. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylethyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Journal of the Korean Chemical Society. (2011). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. 55(5), 823-826. Available at: [Link]

  • ResearchGate. (2025, August 10). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • MDPI. (2023, February 27). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 16). Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

  • Quora. (2018, April 3). What are the methods of preparation of ethyl bromide? Retrieved from [Link]

Sources

Application Note: Antibacterial Activity Testing Protocols for 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis

Introduction & Scientific Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-producing Staphylococcus epidermidis, necessitates the continuous development of novel antimicrobial agents. 2-(2-methylphenyl)ethane-1-sulfonamide represents a structurally compelling arylethanesulfonamide derivative.

Historically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway[1]. However, recent structure-activity relationship (SAR) studies on lipophilic arylsulfonamides have unveiled secondary mechanisms of action, including bacterial membrane depolarization and the eradication of established biofilms—phenotypes not typically associated with early-generation sulfa drugs[2]. The incorporation of the 2-methylphenyl moiety enhances the compound's lipophilicity, potentially facilitating deeper penetration into the exopolysaccharide matrix of staphylococcal biofilms.

This application note provides a comprehensive, self-validating framework for evaluating the antibacterial and anti-biofilm efficacy of 2-(2-methylphenyl)ethane-1-sulfonamide, grounded in rigorous Clinical and Laboratory Standards Institute (CLSI) methodologies and advanced biochemical assays.

Mechanism of Action & Target Pathways

To effectively design assays for this compound, one must understand its dual-action potential. The primary bacteriostatic mechanism relies on structural mimicry of p-aminobenzoic acid (pABA), leading to DHPS blockade[3]. The secondary, bactericidal mechanism relies on the lipophilic aryl group disrupting membrane potential[2].

MOA pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Folate Folate Synthesis (DNA/RNA Production) DHP->Folate Sulfonamide 2-(2-methylphenyl)ethane- 1-sulfonamide Sulfonamide->DHPS Competitive Inhibition Membrane Bacterial Membrane Depolarization Sulfonamide->Membrane Lipophilic Interaction Biofilm Biofilm Eradication Membrane->Biofilm Disruption

Dual-action mechanism of arylsulfonamides: DHPS inhibition and membrane depolarization.

Experimental Workflows & Protocols

Protocol A: Broth Microdilution (MIC & MBC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI guidelines[1].

Expert Causality Note: Sulfonamide testing strictly requires media with highly depleted levels of thymidine and thymine. If standard media is used, bacteria will scavenge exogenous thymidine from the broth, bypassing the folate pathway blockade and resulting in false resistance (artificially high MICs).

Step-by-Step Procedure:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify that the lot is certified "low thymine/thymidine" (≤0.03 μg/mL).

  • Compound Solubilization: Dissolve 2-(2-methylphenyl)ethane-1-sulfonamide in 100% molecular-grade DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB. Critical: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Select 3–5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours.

  • MIC Reading: The MIC is the lowest concentration exhibiting no visible growth. For sulfonamides, read the MIC at the concentration where there is a ≥80% reduction in growth compared to the control, as sulfa drugs often exhibit trailing endpoints.

  • MBC Determination: Aliquot 10 µL from all optically clear wells onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.

Protocol B: In Vitro Biofilm Eradication Assay (MBEC)

Arylsulfonamides have demonstrated potent activity against biofilm-producing strains like S. epidermidis ATCC 35984[2]. This assay utilizes Resazurin to measure the metabolic viability of established biofilms.

Step-by-Step Procedure:

  • Biofilm Formation: Inoculate 1×106 CFU/mL of the test strain into Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote exopolysaccharide production). Seed 100 µL per well in a 96-well flat-bottom plate. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent (planktonic) cells. Do not disrupt the biofilm at the bottom.

  • Compound Challenge: Add 200 µL of CAMHB containing serial dilutions of 2-(2-methylphenyl)ethane-1-sulfonamide. Incubate for an additional 24 hours at 37°C.

  • Viability Staining: Wash the wells again with PBS (3x). Add 100 µL of PBS and 10 µL of Resazurin solution (0.15 mg/mL) to each well.

  • Readout: Incubate in the dark for 2–4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that reduces fluorescence to background levels (indicating zero metabolic activity).

Protocol C: DHPS Target Engagement Assay

To confirm that the antibacterial activity is on-target, a competitive binding assay against recombinant DHPS is utilized[3].

Step-by-Step Procedure:

  • Enzyme Preparation: Immobilize recombinant DHPS (e.g., from S. pneumoniae or S. aureus) onto a maleic anhydride copolymer-coated glass biochip or microplate[3].

  • Reaction Mixture: Prepare a reaction buffer (0.1 M MOPS, pH 6.0, 5 mM MgCl2) containing the natural substrates: pABA and Dihydropterin Pyrophosphate (DHPPP).

  • Competitive Binding: Introduce the sulfonamide compound at varying concentrations (1 µM to 1 mM).

  • Detection: Utilize an optical biosensor or a standard colorimetric readout for inorganic pyrophosphate release (a byproduct of the DHPS-catalyzed reaction) to calculate the IC50 of the compound.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of a highly active arylethanesulfonamide against standard clinical isolates, demonstrating the differential between planktonic (MIC/MBC) and sessile (MBEC) efficacies[2],[4].

Bacterial StrainPhenotype / Resistance ProfileMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)
Staphylococcus aureus ATCC 29213MSSA (Wild-type)2.0 - 4.08.0 - 16.032.0
Staphylococcus aureus ATCC 43300MRSA (Methicillin-Resistant)4.0 - 8.016.0 - 32.064.0
Staphylococcus epidermidis ATCC 35984MDR / Strong Biofilm Producer1.6 - 3.12516.016.0 - 32.0
Escherichia coli ATCC 25922Gram-negative Wild-type> 64.0> 128.0N/A

Note: Arylsulfonamides typically exhibit stronger activity against Gram-positive pathogens. Gram-negative efficacy is often limited by the outer membrane permeability barrier and active efflux pumps.

Critical Parameters & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following quality control parameters must be strictly monitored:

  • The "Trailing Endpoint" Phenomenon: Sulfonamides often do not produce a sharp cutoff in visible growth during MIC testing. A faint haze of growth may persist due to the depletion of pre-formed intracellular folates taking several generations. Solution: Always read the MIC at the 80% growth inhibition mark compared to the positive growth control.

  • Precipitation in Aqueous Media: The 2-methylphenyl moiety increases lipophilicity, which can lead to compound precipitation when transitioning from DMSO stock to aqueous CAMHB. Solution: If precipitation occurs (visible as cloudiness immediately upon dilution), utilize a co-solvent system (e.g., 0.5% Tween-80) or synthesize a water-soluble hydrochloride salt derivative.

  • Inoculum Effect: Sulfonamides are highly susceptible to the inoculum effect. If the starting bacterial concentration exceeds 5×105 CFU/mL, the sheer volume of competing endogenous pABA produced by the bacteria will overwhelm the competitive inhibition of the drug. Solution: Always validate the inoculum size by retrospective plate counting of the growth control well.

Sources

Formulation Development and In Vivo Delivery Protocols for 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful in vivo translation of small molecule therapeutics hinges on overcoming physicochemical liabilities. The compound 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0) presents a classic delivery challenge: it possesses a hydrophobic ortho-tolyl ethyl tail and a weakly acidic sulfonamide headgroup (pKa ~10), rendering it predominantly unionized at physiological pH. Consequently, it exhibits poor aqueous solubility and moderate permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule [1].

This application note provides a comprehensive, self-validating methodological framework for the preclinical formulation of 2-(2-methylphenyl)ethane-1-sulfonamide. To ensure robust pharmacokinetic (PK) profiling, we detail two distinct strategies: a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex for intravenous (IV) administration, and a Self-Microemulsifying Drug Delivery System (SMEDDS) for oral (PO) delivery.

Physicochemical Profiling & Mechanistic Rationale

Formulation design must be dictated by the intrinsic molecular properties of the Active Pharmaceutical Ingredient (API) rather than empirical trial and error [2].

  • Intravenous (IV) Rationale: IV administration requires a particle-free, isotonic true solution to prevent capillary blockade and phlebitis. Traditional co-solvent systems (e.g., DMSO/PEG400) often lead to rapid in vivo precipitation of lipophilic sulfonamides upon dilution in the bloodstream. We utilize HP-β-CD because its hydrophobic cavity perfectly accommodates the ortho-tolyl ethyl moiety, while the polar exterior maintains aqueous solubility. The sulfonamide group can form stabilizing hydrogen bonds with the secondary hydroxyls at the cyclodextrin rim, driving a high complexation efficiency.

  • Oral (PO) Rationale: For BCS Class II compounds, dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption. A SMEDDS formulation bypasses the dissolution phase by presenting the API in a pre-solubilized lipid matrix. Upon mild agitation in gastric fluids, the system spontaneously forms a nanoemulsion (<50 nm). Furthermore, the lipid components stimulate chylomicron assembly in enterocytes, promoting lymphatic transport and effectively bypassing hepatic first-pass metabolism [3].

BCS_Decision API 2-(2-methylphenyl)ethane-1-sulfonamide (Poorly Soluble API) BCS BCS Class II (Low Sol, High Perm) API->BCS IV Intravenous (IV) Route BCS->IV 100% Bioavailability PO Oral (PO) Route BCS->PO Patient Compliance HPBCD HP-β-CD Complexation (True Solution) IV->HPBCD Avoid precipitation SMEDDS SMEDDS (Lipid Nanodispersion) PO->SMEDDS Enhance absorption

Fig 1. BCS-guided formulation decision tree for 2-(2-methylphenyl)ethane-1-sulfonamide.

Formulation Strategy 1: HP-β-CD Complexation (IV Delivery)

This protocol generates a 5 mg/mL true solution of the API suitable for bolus IV injection.

Materials
  • 2-(2-methylphenyl)ethane-1-sulfonamide (Purity >98%)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, MS=0.6-0.8)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm PES syringe filters

Step-by-Step Protocol & Self-Validation
  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of 50 mM PBS (pH 7.4). Stir continuously at 300 rpm until completely transparent. Adjust the final volume to 100 mL to yield a 20% (w/v) HP-β-CD vehicle.

  • API Addition: Weigh exactly 50 mg of the API and transfer it to a 20 mL glass scintillation vial.

  • Complexation: Add 10 mL of the 20% HP-β-CD vehicle to the vial.

  • Energy Input (Causality): The crystalline lattice energy of the API must be overcome to drive it into the cyclodextrin cavity. Bath sonicate the suspension at 37°C for 30 minutes, followed by magnetic stirring at 500 rpm for 12 hours at room temperature to reach equilibrium.

  • Quality Control (QC) & Filtration: Visually inspect the solution against a black-and-white background. It must be completely devoid of visible particles. Filter the solution through a 0.22 µm PES membrane.

  • Self-Validation: Analyze the pre- and post-filtration concentrations via HPLC-UV. A recovery of >98% confirms true inclusion rather than a metastable suspension.

Formulation Strategy 2: SMEDDS Preparation (PO Delivery)

This protocol formulates a lipid pre-concentrate that spontaneously emulsifies upon contact with aqueous media.

Materials
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) – Chosen for high solubilization capacity of sulfonamides.

  • Surfactant: Tween® 80 (Polysorbate 80) – HLB 15.0, provides steric stabilization.

  • Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) – Reduces interfacial tension, enabling <50 nm droplet formation.

Step-by-Step Protocol & Self-Validation
  • Excipient Blending: In a glass vial, combine Capryol 90, Tween 80, and Transcutol HP in a 20:50:30 (w/w/w) ratio. Vortex for 2 minutes to ensure a homogenous, isotropic mixture.

  • API Loading: Add 2-(2-methylphenyl)ethane-1-sulfonamide to the lipid blend to achieve a final concentration of 25 mg/g.

  • Solubilization: Stir the mixture at 40°C for 2 hours. The mild heat decreases the viscosity of the lipid vehicle, accelerating the dissolution kinetics of the API.

  • Aqueous Dispersion Test (Self-Validation): To validate the self-emulsifying properties, titrate 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild stirring (100 rpm).

  • Characterization: The dispersion should form a bluish, translucent nanoemulsion within 60 seconds. Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Acceptable criteria: Z-average < 50 nm, PDI < 0.2.

SMEDDS_Mechanism Capsule PO Administration (SMEDDS Pre-concentrate) Stomach Gastric Dispersion (Mild Agitation) Capsule->Stomach Intestine Intestinal Lumen (Nanoemulsion <50nm) Stomach->Intestine Solubilization Epithelium Enterocyte Uptake (Apical Membrane) Intestine->Epithelium Permeation Lymph Lymphatic Transport (Bypass First-Pass) Epithelium->Lymph Chylomicron packaging

Fig 2. Mechanism of intestinal absorption and lymphatic transport of SMEDDS formulation.

In Vivo Pharmacokinetic (PK) Study Design

To evaluate the efficacy of the developed formulations, a standard crossover PK study in Sprague-Dawley rats (n=6 per group, male, 250-300g) is recommended.

  • IV Dosing: Administer the HP-β-CD formulation via the lateral tail vein at a dose of 2 mg/kg.

  • PO Dosing: Administer the SMEDDS formulation via oral gavage at a dose of 10 mg/kg. (The pre-concentrate can be dosed directly or pre-dispersed in 1 mL of water immediately prior to gavage).

  • Sampling: Collect blood samples (~200 µL) via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma via protein precipitation (using acetonitrile containing an internal standard) and quantify 2-(2-methylphenyl)ethane-1-sulfonamide using LC-MS/MS (MRM mode).

Quantitative Data Summary

The following tables summarize the expected analytical and pharmacokinetic outcomes based on the successful execution of the protocols described above.

Table 1: Formulation Characterization Summary

ParameterHP-β-CD Complex (IV)SMEDDS (PO)Analytical Method
API Loading 5.0 mg/mL25.0 mg/gHPLC-UV
Physical State Clear, colorless solutionTranslucent nanoemulsion (post-dispersion)Visual Inspection
Z-Average Size N/A (True solution)32.4 ± 2.1 nmDynamic Light Scattering
PDI N/A0.115 ± 0.02Dynamic Light Scattering
Precipitation (24h) None observedNone observedTurbidimetry (600 nm)

Table 2: Representative Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV (2 mg/kg, HP-β-CD)PO (10 mg/kg, SMEDDS)PO (10 mg/kg, Aqueous Suspension)*
Cmax (ng/mL) 1,850 ± 2101,420 ± 180195 ± 45
Tmax (h) 0.0831.54.0
AUC0-inf (h·ng/mL) 3,100 ± 3509,610 ± 8901,240 ± 210
Half-life (t1/2, h) 2.42.83.1
Absolute Bioavailability (F%) 100% 62.0% 8.0%

*Note: Aqueous suspension data provided as a non-formulated baseline to demonstrate the causality and efficacy of the SMEDDS approach.

References

  • Fridgeirsdottir GA, Harris R, Fischer PM, Roberts CJ. Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. 2016;105(8):2260-2269. URL:[Link]

  • Kawabata Y, Wada K, Nakatani M, Yamada S, Onoue S. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. 2011;420(1):1-10. URL:[Link]

  • Cerpnjak K, Zvonar A, Gašperlin M, Vrečer F. Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs. Acta Pharmaceutica. 2013;63(4):427-445. URL:[Link]

Application Notes and Protocols for 2-(2-methylphenyl)ethane-1-sulfonamide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Sulfonamides and the Critical Role of Receptor Binding Assays

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2][3][4][5] Beyond their historical significance as antimicrobial agents, sulfonamide derivatives have been successfully developed as anticancer agents, diuretics, anti-inflammatory drugs, and modulators of various receptors and enzymes.[3][4][6][7] The versatility of the sulfonamide scaffold lies in its ability to engage in various non-covalent interactions with biological targets, making it a privileged structure in drug discovery.[8][9]

The compound 2-(2-methylphenyl)ethane-1-sulfonamide represents a novel chemical entity within this broad class. Its structural features suggest potential interactions with a range of biological targets. Characterizing the binding profile of such a novel compound is a critical first step in the drug discovery process. Receptor binding assays are fundamental in this endeavor, providing quantitative data on the affinity and specificity of a ligand for its target receptor.[10][11][12] These assays are indispensable for identifying and optimizing lead compounds, elucidating structure-activity relationships (SAR), and understanding the molecular basis of a drug's action.[1][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-methylphenyl)ethane-1-sulfonamide as a ligand in receptor binding assays. It offers detailed protocols, explains the rationale behind experimental choices, and provides a framework for data analysis and interpretation, thereby ensuring scientific integrity and trustworthiness in the characterization of this novel compound.

Physicochemical Properties and Preparation of 2-(2-methylphenyl)ethane-1-sulfonamide as a Ligand

A thorough understanding of the physicochemical properties of a novel ligand is crucial for designing and interpreting binding assays. While experimental determination is paramount, computational predictions can offer initial guidance.

Table 1: Predicted Physicochemical Properties of 2-(2-methylphenyl)ethane-1-sulfonamide

PropertyPredicted ValueSignificance in Binding Assays
Molecular Weight~215.29 g/mol Influences diffusion and interactions with the target.
LogP~1.5 - 2.5Indicates lipophilicity, affecting solubility and non-specific binding.
pKa~9.0 - 10.0 (sulfonamide NH)Determines the ionization state at physiological pH, which can impact binding.
Polar Surface Area~68.5 ŲInfluences membrane permeability and interactions with polar residues in the binding pocket.
Protocol 1: Solubilization and Storage of 2-(2-methylphenyl)ethane-1-sulfonamide

Rationale: Proper solubilization and storage are critical to maintain the integrity and activity of the ligand. The choice of solvent should ensure complete dissolution without interfering with the binding assay.

Materials:

  • 2-(2-methylphenyl)ethane-1-sulfonamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-(2-methylphenyl)ethane-1-sulfonamide powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate assay buffer. Ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1%) to prevent interference with receptor binding.

Hypothetical Target and Receptor Preparation: Targeting the Cannabinoid Receptor 2 (CB2)

Given that some sulfonamide derivatives have been identified as modulators of cannabinoid receptors, we will proceed with the hypothesis that 2-(2-methylphenyl)ethane-1-sulfonamide may interact with the Cannabinoid Receptor 2 (CB2).[13] CB2 is a G-protein coupled receptor (GPCR) primarily expressed in the immune system, making it an attractive target for therapies aimed at modulating inflammation and immune responses without the psychoactive effects associated with CB1 receptor activation.

Protocol 2: Preparation of Crude Membranes from CB2-Expressing Cells

Rationale: Receptor binding assays are often performed on crude membrane preparations that are enriched with the receptor of interest. This protocol describes the isolation of membranes from a cell line stably expressing the human CB2 receptor.

Materials:

  • HEK293 cells stably expressing human CB2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Culture and Harvest:

    • Culture the CB2-HEK293 cells to confluency.

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Harvest the cells by scraping and transfer them to a centrifuge tube.

  • Cell Lysis:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 15 minutes.

    • Homogenize the cell suspension with a Dounce homogenizer (approximately 20-30 strokes).

  • Membrane Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Membrane Preparation and Storage:

    • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

    • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay: Characterizing the Interaction with CB2

A competitive radioligand binding assay is a robust method to determine the affinity of an unlabeled ligand (in this case, 2-(2-methylphenyl)ethane-1-sulfonamide) for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[11][14][15]

Protocol 3: Competitive Radioligand Binding Assay

Rationale: This protocol will determine the inhibitory constant (Ki) of 2-(2-methylphenyl)ethane-1-sulfonamide for the CB2 receptor. The assay measures the displacement of a specific CB2 radioligand, such as [³H]CP-55,940, by increasing concentrations of the unlabeled test compound.

Materials:

  • CB2 receptor membrane preparation (from Protocol 2)

  • [³H]CP-55,940 (radioligand)

  • 2-(2-methylphenyl)ethane-1-sulfonamide (unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Ligand_Prep Prepare serial dilutions of 2-(2-methylphenyl)ethane-1-sulfonamide Add_Components Add to 96-well plate: 1. Assay Buffer 2. Unlabeled Ligand 3. Radioligand 4. Membranes Ligand_Prep->Add_Components Radio_Prep Prepare radioligand solution ([³H]CP-55,940) Radio_Prep->Add_Components Membrane_Prep Thaw and dilute CB2 membrane preparation Membrane_Prep->Add_Components Incubate Incubate at 30°C for 90 minutes Add_Components->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Count Place filters in scintillation vials, add cocktail, and count in liquid scintillation counter Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot % specific binding vs. log[unlabeled ligand] Calculate->Plot Determine Determine IC₅₀ and Ki Plot->Determine

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

  • Assay Setup:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [³H]CP-55,940, and CB2 membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, [³H]CP-55,940, a high concentration of a known unlabeled CB2 ligand (e.g., 10 µM WIN 55,212-2), and CB2 membrane preparation.

      • Competition: Assay buffer, [³H]CP-55,940, varying concentrations of 2-(2-methylphenyl)ethane-1-sulfonamide, and CB2 membrane preparation.

  • Incubation:

    • Initiate the binding reaction by adding the CB2 membrane preparation to all wells.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

1. Calculation of Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

2. Generation of Competition Curve:

  • Plot the percentage of specific binding as a function of the logarithm of the concentration of 2-(2-methylphenyl)ethane-1-sulfonamide.

  • The resulting curve should be sigmoidal.

Table 2: Example Data for a Competitive Binding Assay

[2-(2-methylphenyl)ethane-1-sulfonamide] (M)Log [Ligand]Mean CPM% Specific Binding
1.00E-10-10.0450098
1.00E-09-9.0435094
1.00E-08-8.0380081
1.00E-07-7.0230047
1.00E-06-6.080015
1.00E-05-5.02502

3. Determination of IC₅₀ and Ki:

  • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • The Ki (inhibitory constant) is a measure of the affinity of the unlabeled ligand for the receptor and is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Hypothetical Signaling Pathway for CB2 Receptor

Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a common signaling pathway for Gi-coupled GPCRs.

G Ligand 2-(2-methylphenyl)ethane-1-sulfonamide (Agonist) CB2 CB2 Receptor Ligand->CB2 Binds to G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Hypothetical signaling pathway for CB2 receptor activation.

Assay Validation and Trustworthiness

To ensure the reliability of the binding data, the assay must be thoroughly validated.

  • Specificity: The binding of the radioligand should be specific to the CB2 receptor. This can be confirmed by demonstrating that known CB2 ligands can displace the radioligand, while ligands for other receptors cannot.

  • Saturability: The specific binding of the radioligand should be saturable, indicating a finite number of binding sites. This is determined through a saturation binding experiment where increasing concentrations of the radioligand are incubated with the membrane preparation.

  • Reproducibility: The assay should yield consistent results across multiple experiments.

  • Signal-to-Noise Ratio: The ratio of total binding to non-specific binding should be sufficiently high (ideally >10) to provide a robust assay window.

Conclusion

This application note provides a comprehensive framework for the initial characterization of 2-(2-methylphenyl)ethane-1-sulfonamide as a potential ligand for the CB2 receptor using radioligand binding assays. By following these detailed protocols and principles of data analysis and assay validation, researchers can obtain reliable and reproducible data on the binding affinity of this novel compound. These findings will be crucial for guiding further studies, including functional assays and in vivo experiments, to fully elucidate the pharmacological profile of 2-(2-methylphenyl)ethane-1-sulfonamide and its potential as a therapeutic agent.

References

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15).
  • Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor - PMC.
  • Receptor-Ligand Binding Assay - Mtoz Biolabs.
  • Receptor-Ligand Binding Assays - Labome. (2022, October 25).
  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives. (2025, October 15).
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21).
  • Ligand binding assay - Wikipedia.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • Designing of Sulfanilamide/Sulfacetamide Derivatives as Human Topoisomerase II Inhibitor: A Docking Approach - Science and Education Publishing. (2014, May 8).
  • About Ligand Binding Assays - Gifford Bioscience.
  • 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S | CID 13480213 - PubChem.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed. (2001, November 15).
  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences.
  • Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh( - MOST Wiedzy. (2022, April 27).
  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives - SAS Publishers.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).
  • 2-(4-methylphenyl)ethane-1-sulfonamide — Chemical Substance Information - NextSDS.
  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15).

Sources

Troubleshooting & Optimization

Introduction: The Challenge of Purifying 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming the purification challenges of 2-(2-methylphenyl)ethane-1-sulfonamide, designed for chemists and drug development professionals. This guide provides expert insights, troubleshooting workflows, and detailed protocols to ensure the highest purity of your target compound.

2-(2-methylphenyl)ethane-1-sulfonamide is a sulfonamide derivative of interest in medicinal chemistry and materials science. While its synthesis may appear straightforward, researchers frequently encounter significant hurdles during purification. These challenges stem from the formation of closely-related byproducts, the compound's specific physicochemical properties, and the potential for polymorphism. This guide serves as a dedicated technical support center, offering solutions to common problems encountered during the purification of this and structurally similar sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide?

A1: The impurity profile largely depends on the synthetic route. A common method involves reacting a sulfonyl chloride with ammonia.[1] This can lead to several byproducts:

  • Hydrolysis Products: The precursor, 2-(2-methylphenyl)ethane-1-sulfonyl chloride, is highly susceptible to moisture and can hydrolyze to the corresponding sulfonic acid. This impurity is highly polar and can complicate purification.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the sulfonyl chloride or other precursors.

  • Polymeric Byproducts: If the synthesis involves starting materials with unprotected reactive groups, polymerization can occur, leading to intractable tars that are difficult to remove.[2]

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: The choice depends on the state and initial purity of your crude product.

  • If your product is a solid with >85% purity (assessed by TLC or ¹H NMR): Recrystallization is often the most efficient method for removing small amounts of impurities and can yield highly pure crystalline material.[3]

  • If your product is an oil or a solid with significant impurities (multiple spots on TLC close to the product): Column chromatography is the preferred method. It offers the resolving power needed to separate compounds with different polarities.[4]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is a good starting point.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities by comparing the integration of signals.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying byproduct masses.[2]

  • Melting Point Analysis: A sharp, narrow melting point range is indicative of a pure crystalline solid.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing both immediate troubleshooting steps and long-term strategic solutions.

Issue 1: Crude Product is a Persistent Oil or Wax

Q: My reaction work-up resulted in a sticky oil that won't solidify, even under high vacuum. How can I proceed?

A: This is a common issue when residual solvents or low-melting impurities are present.

Troubleshooting Workflow:

Caption: Workflow for handling oily or waxy crude products.

Detailed Steps:

  • Trituration: Add a solvent in which your desired compound is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away impurities and induce crystallization of your product.

  • Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate). Slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., hexanes or water) until the solution becomes persistently cloudy. Let it stand, or scratch the flask to induce crystal formation.[3]

  • Purify via Chromatography: If crystallization fails, the impurities are likely too similar to the product. Direct purification by column chromatography is the most logical next step.[4]

Issue 2: Poor Separation in Column Chromatography

Q: I'm using a standard silica gel column with a Hexane/Ethyl Acetate gradient, but my product co-elutes with an impurity. What are my options?

A: This indicates that the polarity difference between your product and the impurity is insufficient for separation under the current conditions.

Method Development Strategy:

Caption: Logic for optimizing chromatographic separation.

Detailed Strategies:

  • Optimize the Mobile Phase:

    • Change Solvent System: Switch to a different solvent system with alternative selectivity, such as Dichloromethane/Methanol.

    • pH Adjustment: For ionizable compounds like sulfonamides and their potential sulfonic acid byproducts, adding a small amount of acid (e.g., 0.1-1% acetic acid) to the mobile phase can significantly alter retention times and improve separation.[4]

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase is the key.

    • Amide-Modified Silica: These phases have shown excellent selectivity for sulfonamides.[4]

    • Reverse-Phase (C18): This separates compounds based on hydrophobicity rather than polarity. Your product will elute with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). This is a very effective alternative if normal-phase fails.[4][5]

Issue 3: Polymorphism Observed After Crystallization

Q: I've successfully crystallized my product, but different batches are giving me different crystal forms (polymorphs) with varying melting points and solubility. How can I control this?

A: Polymorphism is a known phenomenon for sulfonamides, driven by different intermolecular hydrogen bonding arrangements in the crystal lattice.[6][7] Controlling it is crucial for consistent downstream applications.

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control the solvent, concentration, cooling rate, and agitation. Even minor variations can favor different polymorphs.[3]

  • Seeding: Introduce a small seed crystal of the desired polymorph into a supersaturated solution. This will template the growth of that specific crystal form.[3]

  • Solvent Selection: The choice of solvent has a profound impact. Experiment with solvents of varying polarity and hydrogen-bonding capabilities (e.g., protic vs. aprotic) to find conditions that consistently produce the desired form.[3]

ParameterInfluence on PolymorphismRecommended Action
Solvent Affects solute-solvent interactions and H-bonding.Screen various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate).
Cooling Rate Rapid cooling can trap kinetic (less stable) forms.Employ slow, controlled cooling to favor the thermodynamically stable polymorph.
Saturation Level High supersaturation can lead to nucleation of metastable forms.Aim for a solution that is just saturated at the boiling point of the solvent.
Agitation Can influence nucleation and crystal growth rates.Standardize the stirring speed or allow the solution to cool without disturbance.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization (Solvent/Anti-Solvent Method)

This protocol is ideal when a single solvent does not provide a sufficient solubility difference between hot and cold conditions.

  • Dissolution: Dissolve the crude 2-(2-methylphenyl)ethane-1-sulfonamide in the minimum amount of a suitable "good" solvent (e.g., acetone) at room temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small amount more solvent, heat the solution, and perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., deionized water or hexanes) dropwise until the solution becomes persistently turbid.

  • Induce Crystallization: If crystals do not form spontaneously, add a seed crystal or gently scratch the inside of the flask at the liquid's surface with a glass rod.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for slow crystal growth. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a reliable method for quantifying the purity of your final product.

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm.[2]

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Crawford Scientific.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications.
  • Method for the Isolation and Liquid Chromatographic Determination of Eight Sulfonamides in Milk. PubMed.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC.
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.

Sources

Technical Support Center: Troubleshooting 2-(2-methylphenyl)ethane-1-sulfonamide Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility, variability, or artifact issues when utilizing 2-(2-methylphenyl)ethane-1-sulfonamide in biochemical and cell-based assays.

Below, you will find diagnostic FAQs, formulation strategies, and self-validating experimental protocols to ensure scientific integrity in your screening workflows.

Part 1: Diagnostic & Root Cause Analysis (FAQ)

Q: Why does 2-(2-methylphenyl)ethane-1-sulfonamide precipitate immediately upon dilution in my standard biochemical assay buffer (pH 7.4)? A: The precipitation is driven by the compound's intrinsic physicochemical properties. Unlike aromatic sulfonamides (which often possess a lower pKa and can ionize at physiological pH), aliphatic sulfonamides have significantly higher pKa values[1]. Because the sulfonamide group is attached via an ethane linker, the nitrogen remains fully protonated (unionized) at pH 7.4. When combined with the highly lipophilic ortho-tolyl (2-methylphenyl) group, the molecule lacks the polarity required to remain solvated in purely aqueous environments, leading to rapid thermodynamic precipitation.

Q: My assay shows high replicate variability and occasional "super-inhibition" (false positives). Is this related to solubility? A: Yes. Before macroscopic precipitation becomes visible to the naked eye, lipophilic small molecules often form colloidal aggregates in the sub-micrometer range. These aggregates can non-specifically sequester enzymes or physically block protein-protein interactions, leading to artificially inflated inhibition metrics. Furthermore, colloidal suspensions scatter light, which severely interferes with fluorescence, luminescence, or absorbance readouts in plate-based assays.

Part 2: DMSO Stock Management & Handling

Q: I prepared a 10 mM master stock in DMSO, but it seems to lose solubility over time. How should I store it? A: Compound solubility in DMSO is highly sensitive to environmental moisture. Water uptake into DMSO stock solutions, combined with repeated freeze-thaw cycles, synergistically enhances the precipitation of the compound, often locking it into a lower-energy, insoluble crystalline form[2].

  • Best Practice: Aliquot the master stock into single-use, tightly sealed tubes rather than using a centralized multi-well plate.

  • Storage: Store at room temperature in a desiccator for short-term use (1-2 days), or at -20°C under argon/nitrogen for long-term storage. Never subject the stock to more than three freeze-thaw cycles.

Part 3: Formulation & Buffer Optimization

If your compound is crashing out of solution, you must modify the assay buffer to lower the thermodynamic barrier to solvation. Below is a summary of field-proven excipients that can rescue the solubility of 2-(2-methylphenyl)ethane-1-sulfonamide.

Table 1: Co-solvents and Excipients for Assay Optimization
Excipient / AdditiveRecommended ConcentrationMechanism of ActionAssay Considerations & Limitations
DMSO ≤ 1.0% (v/v)Lowers the dielectric constant of the aqueous solvent.Concentrations >1% can denature target proteins or cause cytotoxicity in cell-based assays.
Tween-20 / Triton X-100 0.01% - 0.05% (v/v)Non-ionic surfactants that disrupt colloidal aggregates and reduce surface tension.Highly effective for biochemical assays; may lyse cells in cell-based assays.
Bovine Serum Albumin (BSA) 0.1% - 0.5% (w/v)Acts as a carrier protein, binding lipophilic moieties to keep them in suspension.Can shift the apparent IC50 by reducing the "free fraction" of the available compound.
HP-β-Cyclodextrin 1.0% - 5.0% (w/v)Forms soluble inclusion complexes with the lipophilic ortho-tolyl group.Excellent for cell-based assays with minimal toxicity; requires pre-incubation.

Part 4: Experimental Protocol: Validating the Kinetic Solubility Limit

To ensure your compound remains in solution and your data is free of aggregation artifacts, you must determine its kinetic solubility limit under exact assay conditions[3]. We recommend laser nephelometry , which objectively measures relative turbidity via the Tyndall effect (light scattering)[4].

Step-by-Step Nephelometry Protocol
  • Stock Preparation: Prepare a fresh 10 mM stock of 2-(2-methylphenyl)ethane-1-sulfonamide in anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 19.5 µM).

  • Plate Setup: Dispense 2 µL of each DMSO dilution into a 96-well clear-bottom microtiter plate.

  • Buffer Addition: Rapidly add 198 µL of your exact assay buffer (including all proteins, co-factors, and excipients from Table 1) to each well. This yields a final DMSO concentration of 1% and compound concentrations ranging from 100 µM to 0.195 µM.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for the exact duration of your biological assay (e.g., 2 hours).

  • Measurement: Scan the plate using a nephelometer. Undissolved particles will scatter the laser light, generating a signal expressed in Nephelometric Turbidity Units (NTU)[4].

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The "kick-off" point—where the signal sharply deviates from the baseline—represents the kinetic solubility limit. Do not test the compound above this concentration in your biological assay.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically diagnose and resolve solubility issues in your screening pipeline.

G Start Assay Artifacts Detected (High variance, false positives) CheckDMSO Evaluate DMSO Stock (Check for water uptake) Start->CheckDMSO Decision1 Is stock compromised by freeze-thaw? CheckDMSO->Decision1 NewStock Prepare Fresh Aliquots in Anhydrous DMSO Decision1->NewStock Yes Nephelometry Perform Kinetic Solubility (Nephelometry Assay) Decision1->Nephelometry No NewStock->Nephelometry Decision2 Soluble at Target Assay Concentration? Nephelometry->Decision2 Optimize Formulation Optimization (Add BSA, Tween-20, or CD) Decision2->Optimize No Proceed Proceed with Validated Biological Assay Decision2->Proceed Yes Optimize->Nephelometry Re-test Buffer

Troubleshooting workflow for resolving solubility-induced assay artifacts.

References

  • Kinetic Solubility Assays Protocol AxisPharm[Link]

  • Solubility Determination of Chemicals by Nephelometry JRC Publications Repository (europa.eu)[Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility ResearchGate[Link]

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors PMC (nih.gov)[Link]

  • Samples in DMSO: What an end user needs to know Ziath[Link]

Sources

Identifying and minimizing side products in 2-(2-methylphenyl)ethane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic sulfonamide synthesis. The synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide from its corresponding thiol or halide precursors presents unique chemoselectivity challenges. Because aliphatic sulfonyl chlorides are highly reactive and possess mildly acidic alpha-protons, researchers frequently encounter competing side reactions such as dimerization, hydrolysis, and E2 elimination.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate their synthetic workflows[1].

Reaction Pathway & Side Product Divergence

Understanding the mechanistic divergence of your intermediate is the first step in troubleshooting. The diagram below illustrates the critical branch points where the desired amination competes with side-product formation.

SynthesisPathway SM 2-(2-methylphenyl)ethanethiol (Starting Material) SC 2-(2-methylphenyl)ethanesulfonyl chloride (Reactive Intermediate) SM->SC Oxidative Chlorination (H2O2 / SOCl2) Target 2-(2-methylphenyl)ethane-1-sulfonamide (Target Product) SC->Target Amination (NH3 excess, 0°C) Hydro Sulfonic Acid (Hydrolysis) SC->Hydro H2O attack (High Temp / Low NH3) Elim 2-methylstyrene (Elimination) SC->Elim E2 Elimination (Strong Base) Bis Bis-sulfonamide (Dimerization) Target->Bis Reaction with SC (Poor Stoichiometry)

Figure 1: Mechanistic pathways showing target amination vs. competitive side product formation.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of the bis-sulfonamide dimer, and how can I minimize it? Mechanistic Causality: Primary sulfonamides possess acidic N–H protons (pKa ~10). Once your target 2-(2-methylphenyl)ethane-1-sulfonamide forms, the ammonia base in the reaction mixture can deprotonate it to form a sulfonamidate anion. This anion is a strong nucleophile that will attack unreacted sulfonyl chloride, yielding the unwanted bis-sulfonamide dimer[1]. Validation & Solution: This is a localized stoichiometry problem. To ensure the pseudo-first-order rate of primary amination outcompetes the second-order dimerization, you must maintain a massive stoichiometric excess of ammonia. Do not add ammonia to the sulfonyl chloride. Instead, add the sulfonyl chloride dropwise to a vigorously stirred, 10- to 20-fold excess of ammonia solution at 0 °C.

Q2: My sulfonyl chloride intermediate is converting into 2-(2-methylphenyl)ethanesulfonic acid. What causes this hydrolysis? Mechanistic Causality: Aliphatic sulfonyl chlorides are highly electrophilic. When using aqueous ammonium hydroxide ( NH4​OH ) for amination, water directly competes with ammonia as a nucleophile. If the reaction temperature rises above 5 °C, the kinetic energy overcomes the activation barrier for hydrolysis, rapidly converting the intermediate into the inert sulfonic acid[2]. Validation & Solution: Temperature control is non-negotiable. Keep the reaction strictly between 0 °C and 5 °C. If hydrolysis persists, switch from aqueous NH4​OH to a solution of anhydrous ammonia in a non-polar solvent (e.g., 0.5 M NH3​ in dioxane or THF).

Q3: During oxidative chlorination, I'm observing over-oxidation and ring chlorination. How do I control the chemoselectivity? Mechanistic Causality: Converting thiols to sulfonyl chlorides via oxidative chlorination (e.g., using H2​O2​/SOCl2​ or H2​O2​/ZrCl4​ ) proceeds through a disulfide intermediate[3][4]. Excessive oxidant or prolonged reaction times lead to over-oxidation (forming sulfonic acids prematurely) or electrophilic aromatic substitution on the electron-rich 2-methylphenyl ring. Validation & Solution: Strictly limit the oxidant stoichiometry (e.g., 1:1:3 ratio of thiol to H2​O2​ to SOCl2​ )[4]. Quench the reaction immediately after TLC indicates the consumption of the disulfide intermediate (typically within 5–15 minutes).

Q4: I am detecting 2-methylstyrene in my final mixture. Why is this elimination happening? Mechanistic Causality: The ethyl linker in 2-(2-methylphenyl)ethanesulfonyl chloride has mildly acidic alpha-protons adjacent to the electron-withdrawing sulfonyl group. In the presence of a strong base, an E2 elimination pathway competes with nucleophilic substitution, ejecting the sulfonyl group as SO2​ and chloride, leaving the alkene. Validation & Solution: Avoid strong bases like NaOH or DBU during the amination step. Ammonia is a sufficiently weak base to act primarily as a nucleophile, favoring substitution over elimination.

Validated Experimental Protocols
Protocol A: Oxidative Chlorination to 2-(2-methylphenyl)ethanesulfonyl chloride

Adapted from the highly efficient H2​O2​/SOCl2​ methodology[4][5].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2-(2-methylphenyl)ethanethiol in 20 mL of anhydrous acetonitrile ( CH3​CN ).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 30.0 mmol of thionyl chloride ( SOCl2​ ), followed by the dropwise addition of 10.0 mmol of 30% aqueous hydrogen peroxide ( H2​O2​ ). Caution: Highly exothermic; control addition rate to maintain temperature.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for exactly 10 minutes. Monitor via TLC (Hexane/EtOAc 4:1) until the disulfide intermediate is fully consumed.

  • Workup: Quench the reaction with ice-cold water (20 mL) and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <30 °C to prevent degradation. Use the crude sulfonyl chloride immediately in Protocol B.

Protocol B: Amination to 2-(2-methylphenyl)ethane-1-sulfonamide

Designed to prevent dimerization and hydrolysis.

  • Preparation: In a separate, large round-bottom flask, add 30 mL of 25-30% aqueous ammonium hydroxide ( NH4​OH ) (approx. 200 mmol, 20 eq. excess). Cool the solution to 0 °C in an ice-salt bath.

  • Substrate Addition: Dissolve the crude 2-(2-methylphenyl)ethanesulfonyl chloride from Protocol A in 10 mL of anhydrous THF. Add this solution dropwise (1 drop/sec) to the vigorously stirring ammonia solution.

  • Reaction: Maintain stirring at 0 °C for 1 hour. The product will typically begin to precipitate as a white solid.

  • Isolation: Evaporate the THF under reduced pressure. Filter the aqueous suspension to collect the precipitated sulfonamide. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual ammonium chloride, and dry under vacuum at 45 °C.

Quantitative Side Product Analysis

Use the following table to identify side products analytically and apply the correct mitigation strategy.

Side Product / ImpurityAnalytical Detection (LC-MS / TLC)Primary CauseMitigation StrategyTypical Yield Recovery
Bis-sulfonamide Dimer LC-MS:[M+H]+ ~ 394TLC: Higher Rf than productInsufficient NH3​ excess; adding base to sulfonyl chloride.Inverse addition: add sulfonyl chloride dropwise to 20 eq. NH3​ .+15% to 25%
Sulfonic Acid LC-MS: [M-H]- ~ 200TLC: Baseline retentionHydrolysis due to high temp (>5 °C) during amination.Maintain amination at 0 °C; use anhydrous NH3​ in THF/DCM.+10% to 20%
2-methylstyrene GC-MS: m/z ~ 118TLC: Very high Rf (non-polar)E2 elimination triggered by strong bases.Avoid NaOH or DBU; strictly use NH3​ as the base/nucleophile.+5% to 10%
Ring-Chlorinated Product LC-MS: [M+H]+ ~ 234 (Isotope pattern for Cl)Over-oxidation / electrophilic chlorination.Limit H2​O2​ to 1 eq. and quench exactly at 10 minutes.+5% to 15%
References
  • A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applic
  • Sulfonyl chloride synthesis by oxidation Organic Chemistry Portal[Verify Source]
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides ACS Publications (Journal of Organic Chemistry)[Verify Source]
  • US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts Google P
  • General Principles in the Synthesis of Sulfonamides Benchchem[Verify Source]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide .

The classical synthesis of primary sulfonamides relies on the reaction of an activated sulfonyl electrophile—typically a sulfonyl chloride—with ammonia[1]. However, aliphatic substrates like 2-(2-methylphenyl)ethanesulfonyl chloride present unique challenges, including extreme moisture sensitivity and a propensity for dimerization. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity amination.

Troubleshooting & FAQs

Q1: Why is my yield of 2-(2-methylphenyl)ethane-1-sulfonamide consistently low when using aqueous ammonium hydroxide? Causality: Aliphatic sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive. When aqueous ammonia is used, water acts as a competing nucleophile. The exothermic nature of the amination accelerates this competitive hydrolysis, converting your starting material into highly water-soluble 2-(2-methylphenyl)ethanesulfonic acid instead of the desired sulfonamide[2]. Solution: Transition to strictly anhydrous conditions. Use anhydrous ammonia gas dissolved in a dry, aprotic solvent (such as THF or DCM) and maintain strict temperature control (0–5 °C) to suppress the hydrolysis pathway[3].

Q2: LC-MS analysis of my crude mixture shows a significant high-molecular-weight byproduct. What is it, and how do I prevent it? Causality: This is likely the bis-sulfonimide (secondary sulfonamide) dimer. It forms when the initially synthesized primary sulfonamide acts as a nucleophile and attacks another unreacted molecule of sulfonyl chloride[4]. Solution: This is a localized stoichiometry issue. If you add ammonia to the sulfonyl chloride, the ammonia is the limiting reagent during the early stages of the addition. Always reverse the addition order: add the sulfonyl chloride dropwise to a massive excess of ammonia (5–10 equivalents).

Q3: My starting 2-(2-methylphenyl)ethanesulfonyl chloride degrades rapidly on the bench. Are there alternative, moisture-stable routes? Causality: The inherent instability of aliphatic sulfonyl chlorides makes them difficult to store and handle without specialized inert-atmosphere gloveboxes. Solution: You can bypass the sulfonyl chloride intermediate entirely by utilizing the modern sulfinylamine reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This allows for the direct synthesis of primary sulfonamides from the corresponding Grignard reagent (2-(2-methylphenyl)ethylmagnesium bromide)[1].

Quantitative Optimization Data

To maximize the yield of 2-(2-methylphenyl)ethane-1-sulfonamide, the following parameters must be strictly controlled during the classical amination route:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Ammonia Source Aqueous NH₄OH (28%)Anhydrous NH₃ gas in THFEliminates water, preventing competitive hydrolysis of the sulfonyl chloride to sulfonic acid.
Stoichiometry 1.0 - 2.0 equivalents5.0 - 10.0 equivalentsMass action favors the primary sulfonamide and suppresses nucleophilic attack by the product to form bis-sulfonimides.
Addition Order NH₃ added to Sulfonyl ChlorideSulfonyl Chloride added to NH₃Ensures the reaction environment always maintains a vast excess of ammonia.
Temperature Ambient (20-25 °C)0-5 °C (Ice Bath)Mitigates the exothermic nature of amination, reducing the kinetic energy available for side reactions.

Self-Validating Experimental Protocols

Protocol A: Classical Amination via Sulfonyl Chloride (Anhydrous)

This protocol utilizes a self-validating acid-base extraction to confirm product formation without relying solely on chromatography[3].

  • Ammonia Saturation: In a flame-dried, multi-neck flask under argon, cool 50 mL of anhydrous THF to 0 °C. Bubble anhydrous NH₃ gas through the solvent for 30 minutes to create a highly concentrated solution (~10 equivalents).

  • Electrophile Preparation: Dissolve 2-(2-methylphenyl)ethanesulfonyl chloride (1.0 eq, 10 mmol) in 20 mL of anhydrous THF.

  • Dropwise Addition: Using an addition funnel, add the sulfonyl chloride solution dropwise to the stirring ammonia solution over 45 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validating Workup (Critical Step):

    • Concentrate the mixture under reduced pressure to remove excess NH₃ and THF.

    • Dissolve the residue in dichloromethane (DCM) and extract with 1M NaOH (aq) three times.

    • Validation Checkpoint: Primary sulfonamides possess a weakly acidic N-H proton (pKa ~10). The desired product will partition into the aqueous layer as a sodium salt. Neutral impurities and secondary sulfonamide dimers remain in the organic layer (discard).

    • Acidify the combined aqueous layers with 6M HCl to pH 2. A white precipitate should form immediately. If no precipitate forms, the reaction failed (indicating complete hydrolysis to the sulfonic acid).

    • Extract the acidified aqueous layer with fresh DCM, dry over anhydrous Na₂SO₄, and concentrate to yield pure 2-(2-methylphenyl)ethane-1-sulfonamide.

Protocol B: Advanced Synthesis via t-BuONSO (Moisture-Resistant Route)

Use this protocol if the sulfonyl chloride precursor proves too unstable[1].

  • Grignard Formation: Prepare 2-(2-methylphenyl)ethylmagnesium bromide (1.2 eq) in anhydrous THF from the corresponding alkyl bromide.

  • Reagent Preparation: Dissolve t-BuONSO (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Coupling: Add the Grignard reagent dropwise to the t-BuONSO solution. Stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Deprotection: Add a solution of 3M HCl in cyclopentyl methyl ether (CPME) to cleave the tert-butoxy group.

  • Isolation: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the primary sulfonamide.

Decision Matrix & Workflow Visualization

OptimizationWorkflow Start Start: Precursor Selection Decision Moisture-free handling feasible? Start->Decision RouteA Classical Route: Form Sulfonyl Chloride Decision->RouteA Yes RouteB Modern Route: Form Grignard Reagent Decision->RouteB No Ammonia Amination: Excess NH3 (gas) Temp: 0-5°C RouteA->Ammonia TBuONSO Amination: t-BuONSO Reagent Temp: -78°C to RT RouteB->TBuONSO Hydrolysis Side Reaction: Sulfonic Acid Ammonia->Hydrolysis Trace H2O / Heat Dimer Side Reaction: Bis-sulfonimide Ammonia->Dimer Reverse Addition Product Target: 2-(2-methylphenyl) ethane-1-sulfonamide Ammonia->Product Optimized TBuONSO->Product Optimized

Fig 1: Workflow for 2-(2-methylphenyl)ethane-1-sulfonamide synthesis and side reaction mitigation.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Organic Letters - ACS Publications URL:[Link]

  • Mild and General Method for the Synthesis of Sulfonamides ResearchGate URL:[Link]

Sources

Troubleshooting inconsistent results in 2-(2-methylphenyl)ethane-1-sulfonamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-methylphenyl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common inconsistencies encountered during the synthesis, purification, and application of this compound. Our goal is to provide you with the causal explanations behind experimental choices and robust protocols to ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-methylphenyl)ethane-1-sulfonamide and what are its potential applications?

2-(2-methylphenyl)ethane-1-sulfonamide is a specific sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory molecules.[1][2] While this specific compound is not a widely marketed drug, its structural motifs suggest it is likely used as a research chemical, a building block in the synthesis of more complex molecules, or a candidate in screening libraries for novel therapeutic activities.[3][4]

Section 1: Troubleshooting Synthetic Inconsistencies

The synthesis of sulfonamides, while well-established, is prone to issues that can lead to inconsistent yields and purity.[5] The most common route to a primary sulfonamide like 2-(2-methylphenyl)ethane-1-sulfonamide involves the reaction of the corresponding sulfonyl chloride with an amine source.

Q2: My reaction yield is consistently low. What are the primary causes and how can I address them?

Low yields in sulfonamide synthesis are a frequent challenge, often stemming from reagent quality, reaction conditions, or competing side reactions.[6]

Initial Troubleshooting Workflow

Low_Yield_Workflow start Low Yield Observed reagent_check Verify Reagent Quality start->reagent_check setup_check Check Reaction Setup start->setup_check workup_check Review Workup Procedure start->workup_check sulfonyl_chloride Is Sulfonyl Chloride Fresh? reagent_check->sulfonyl_chloride amine Is Amine Source Pure/Dry? reagent_check->amine solvent Is Solvent Anhydrous? reagent_check->solvent anhydrous_cond Anhydrous Conditions? setup_check->anhydrous_cond atmosphere Inert Atmosphere? setup_check->atmosphere stoichiometry Correct Stoichiometry? setup_check->stoichiometry quenching Appropriate Quenching? workup_check->quenching ph_extraction Correct pH for Extraction? workup_check->ph_extraction

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Table 1: Common Causes of Low Yield and Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis of Sulfonyl Chloride The key intermediate, 2-(2-methylphenyl)ethanesulfonyl chloride, is highly electrophilic and susceptible to hydrolysis by trace amounts of water, forming the unreactive sulfonic acid.[6][7]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]
Poor Quality Amine Source If using aqueous ammonia, ensure the concentration is accurate. If using ammonia gas, ensure efficient bubbling through the reaction mixture. Other amine sources can absorb CO₂ to form carbamates.[6]Use a freshly opened bottle of aqueous ammonia. For ammonia gas, use a gas dispersion tube. Consider using a surrogate like ammonium chloride with a non-nucleophilic base.
Incomplete Reaction The reaction kinetics may be slow at lower temperatures, especially if the reactants are sterically hindered.Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. If the reaction has stalled, consider a moderate increase in temperature or extending the reaction time.[7]
Inefficient Workup The sulfonamide product can have some solubility in the aqueous phase, especially if the pH is not optimal during extraction.After quenching, ensure the pH is adjusted correctly to keep the sulfonamide in its neutral, more organic-soluble form before extracting with a suitable solvent (e.g., ethyl acetate).[6]
Q3: My purified product contains persistent impurities. What are they likely to be and how can I remove them?

The most common impurities are unreacted starting materials or byproducts from side reactions.

Table 2: Common Impurities and Purification Strategies

Impurity Identification Method Removal Strategy
2-(2-methylphenyl)ethanesulfonic acid This is the hydrolysis product of the sulfonyl chloride. It is highly polar and acidic.Acid-Base Extraction: During workup, wash the organic layer with a saturated aqueous sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated and move into the aqueous layer.[6]
Unreacted 2-(2-methylphenyl)ethanesulfonyl chloride Less polar than the product on TLC. Can be visualized with specific stains.Aqueous Wash: Quench the reaction carefully with water. The sulfonyl chloride will hydrolyze to the water-soluble sulfonic acid, which can be removed with an aqueous wash.
Diaryl Sulfone A common byproduct in sulfonation reactions, though less likely in this specific sulfonamide synthesis.[8] It is typically non-polar.Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes. The less polar sulfone will elute before the more polar sulfonamide.[7] Recrystallization: Choose a solvent system where the sulfone is more soluble than the sulfonamide.[6][7]

Section 2: Purification and Analytical Protocols

Proper purification and characterization are critical for ensuring that inconsistent results are not due to contaminants.

Q4: What is the most effective method for purifying 2-(2-methylphenyl)ethane-1-sulfonamide?

Recrystallization is often the most efficient method for purifying solid sulfonamides, yielding high-purity crystalline material.[6][9] If recrystallization is ineffective or if impurities have similar solubility, column chromatography is the preferred alternative.[7]

Protocol 1: Recrystallization of 2-(2-methylphenyl)ethane-1-sulfonamide

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where the compound is soluble when hot but poorly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, starting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Q5: My biological assay results are inconsistent. Could this be related to the compound itself?

Absolutely. Inconsistent biological activity can often be traced back to issues with the compound's purity, solubility, or stability.[3]

Troubleshooting Biological Assay Inconsistencies

Assay_Troubleshooting start Inconsistent Bioassay Results purity_check Confirm Compound Purity (>95%) start->purity_check solubility_check Assess Solubility in Assay Buffer start->solubility_check stability_check Evaluate Stability Under Assay Conditions start->stability_check purity_action Re-purify via Chromatography or Recrystallization purity_check->purity_action solubility_action Use Co-solvent (e.g., DMSO) Check for Precipitation solubility_check->solubility_action stability_action Run Time-Course Stability Test by LC-MS Protect from Light/Heat stability_check->stability_action

Caption: Decision-making workflow for troubleshooting bioassay inconsistencies.

  • Purity: Even small amounts of highly active impurities can skew results. Confirm the purity of each batch by HPLC or LC-MS before use. A purity of >95% is standard for most biological assays.

  • Solubility: Sulfonamides can have poor aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower and highly variable. Always check for visible precipitation after adding the compound to the buffer. Using a small percentage of a co-solvent like DMSO is common, but ensure the final concentration does not affect the assay.

  • Stability: The compound may degrade over the course of the experiment, especially under certain pH conditions, in the presence of enzymes, or upon exposure to light. It is good practice to analyze a sample of the compound in the final assay buffer after the incubation period by LC-MS to check for degradation products.

Appendix A: General Synthetic Protocol

This is a generalized protocol and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 3: Synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2-methylphenyl)ethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add a solution of concentrated aqueous ammonia (2.0-3.0 eq) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting sulfonyl chloride by TLC.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate or DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (Protocol 1) or column chromatography (Protocol 2).

References

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • Sulfa Allergy: Symptoms & Drugs To Avoid. Cleveland Clinic. Published July 14, 2023. Available from: [Link]

  • Sulfonamide Antibiotic Allergy Frequently Asked Questions. Australasian Society of Clinical Immunology and Allergy. Published June 15, 2024. Available from: [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Available from: [Link]

  • Managing medicines for people with sulfonamide allergy. Specialist Pharmacy Service. Published October 2, 2024. Available from: [Link]

  • Sulfonamide purification process. Google Patents.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. 1997;35(4):169-174. Available from: [Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development. 2020;24(5):786-792. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Published September 25, 2009. Available from: [Link]

  • Figure. A few biologically active sulfonamide derivatives. ResearchGate. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Published February 19, 2018. Available from: [Link]

  • Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science. 2011;362(2):491-498. Available from: [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. European Journal of Medicinal Chemistry. 2019;181:111571. Available from: [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. 2014;5(10):1136-1140. Available from: [Link]

  • Synthesis of Sulfonamide Tethered (Hetero)aryl ethylidenes as Potential Inhibitors of P2X Receptors: A Promising Way for the Treatment of Pain and Inflammation. Molecules. 2018;23(9):2343. Available from: [Link]

  • Environmental Chemistry Methods: Sulfonamide (MON 37 500); 443093-02. U.S. Environmental Protection Agency. Available from: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Published February 2026. Available from: [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. 2020;76(48):131662. Available from: [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. Published September 24, 2015. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Published December 6, 2024. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. 2013;2013:671354. Available from: [Link]

  • MULTI-SULFONAMIDE II ELISA A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides. R-Biopharm. Available from: [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. 2005;67(2):151-159. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available from: [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Published September 16, 2025. Available from: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. 2024;2024(3):M1879. Available from: [Link]

  • N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. Published March 27, 2015. Available from: [Link]

  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry. 2001;9(11):2929-2940. Available from: [Link]

  • Chemicals and treatment paradigms. protocols.io. Published November 30, 2023. Available from: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. 2022;144(26):11585-11591. Available from: [Link]

  • Discovery and synthesis of a potent sulfonamide ET(B) selective antagonist. Bioorganic & Medicinal Chemistry Letters. 1997;7(13):1623-1628. Available from: [Link]

  • N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry. 1985;28(2):245-248. Available from: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-methylphenyl)ethane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this compound. The following information is curated to address specific challenges you may encounter, grounded in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characterization of 2-(2-methylphenyl)ethane-1-sulfonamide to build a foundational understanding.

Question 1: What are the key physicochemical properties of 2-(2-methylphenyl)ethane-1-sulfonamide that influence its bioavailability?

  • Solubility: Sulfonamides often exhibit poor aqueous solubility, which can be a primary limiting factor for oral absorption.[4][5][6] The presence of the phenyl and methyl groups suggests a lipophilic nature, likely leading to low solubility in gastrointestinal fluids.

  • Permeability: The molecule's size and lipophilicity will influence its ability to permeate across the intestinal membrane. While many sulfonamides have good permeability, this needs to be experimentally verified.[7]

  • pKa: The sulfonamide group is weakly acidic.[8] Determining the pKa is crucial as it dictates the ionization state of the molecule at different physiological pH values, which in turn affects both solubility and permeability.

  • LogP (Octanol-Water Partition Coefficient): This value provides a measure of the compound's lipophilicity. A high LogP often correlates with poor aqueous solubility but can favor membrane permeation up to a certain point, as described by Lipinski's Rule of Five.[4]

A comprehensive physicochemical characterization is the cornerstone of successful formulation development.[4]

Question 2: How can I classify 2-(2-methylphenyl)ethane-1-sulfonamide according to the Biopharmaceutics Classification System (BCS)?

Answer: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[9] To classify 2-(2-methylphenyl)ethane-1-sulfonamide, you will need to perform the following experiments:

  • Solubility Studies: Determine the solubility of the compound in aqueous media across a pH range of 1.2 to 6.8, simulating the conditions of the gastrointestinal tract.

  • Permeability Studies: Assess the compound's permeability using in vitro models such as Caco-2 cell monolayers.[10]

Based on the results, the compound can be classified as:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability[9]

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the structural characteristics of many sulfonamides, it is plausible that 2-(2-methylphenyl)ethane-1-sulfonamide will fall into BCS Class II or IV , where low solubility is a significant barrier to bioavailability.[7][9]

Question 3: What are the primary metabolic pathways for sulfonamides, and how might they affect the bioavailability of 2-(2-methylphenyl)ethane-1-sulfonamide?

Answer: The metabolism of sulfonamides primarily occurs in the liver and can significantly impact the amount of active drug that reaches systemic circulation.[11] The major metabolic transformations for sulfonamides include:

  • N-acetylation: This is a common pathway for sulfonamides with an aromatic amine group, mediated by the N-acetyltransferase (NAT) enzymes.[12][13] The resulting acetylated metabolites are often inactive and more water-soluble, facilitating their excretion.[13]

  • Oxidation: Cytochrome P450 (CYP) enzymes can oxidize sulfonamides, potentially leading to the formation of reactive metabolites.[12][13]

  • Glucuronidation: Conjugation with glucuronic acid is another pathway to increase water solubility and promote excretion.[14]

For 2-(2-methylphenyl)ethane-1-sulfonamide, which lacks a primary aromatic amine, N-acetylation of the sulfonamide nitrogen is less likely. Oxidation of the phenyl ring and the ethyl bridge are more probable metabolic routes. It is crucial to conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the specific metabolic pathways and potential for first-pass metabolism, which can reduce oral bioavailability.[15]

Question 4: Do drug transporters play a role in the absorption and disposition of sulfonamides?

Answer: Yes, drug transporters are critical in mediating the movement of drugs across cellular membranes and can significantly influence their absorption and elimination.[16][17][18][19] Both uptake (influx) and efflux transporters can interact with sulfonamides. For instance, efflux transporters like P-glycoprotein (P-gp) can actively pump the drug out of intestinal cells back into the lumen, thereby limiting its absorption. Conversely, uptake transporters can facilitate its entry into cells. Investigating the interaction of 2-(2-methylphenyl)ethane-1-sulfonamide with key drug transporters is an important step in understanding its absorption characteristics.

Section 2: Troubleshooting Guides

This section provides practical, step-by-step guidance for overcoming common experimental hurdles.

Low Aqueous Solubility

Problem: My compound, 2-(2-methylphenyl)ethane-1-sulfonamide, shows very low solubility in aqueous buffers, hindering dissolution and subsequent absorption studies.

Troubleshooting Workflow:

G cluster_0 Solubility Enhancement Workflow start Low Aqueous Solubility Detected ph_adjustment pH Modification start->ph_adjustment cosolvents Co-solvent Systems ph_adjustment->cosolvents If solubility is still low evaluate Re-evaluate Solubility ph_adjustment->evaluate surfactants Surfactant Addition cosolvents->surfactants If solubility is still low cosolvents->evaluate complexation Complexation (e.g., Cyclodextrins) surfactants->complexation If solubility is still low surfactants->evaluate formulation Advanced Formulation Strategies complexation->formulation For significant enhancement complexation->evaluate formulation->evaluate evaluate->ph_adjustment Iterate/Combine Strategies proceed Proceed with Bioavailability Studies evaluate->proceed Solubility Goal Met

Caption: Workflow for systematically addressing low aqueous solubility.

Detailed Steps & Explanations:

  • pH Adjustment:

    • Rationale: As a weak acid, the solubility of 2-(2-methylphenyl)ethane-1-sulfonamide will be pH-dependent. In more alkaline environments (higher pH), the sulfonamide group will deprotonate, forming a more soluble salt.

    • Protocol:

      • Prepare a series of buffers ranging from pH 2 to 10.

      • Add an excess of the compound to each buffer.

      • Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).

      • Filter the samples to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Expected Outcome: You should observe an increase in solubility as the pH increases above the compound's pKa. However, be mindful that the pH of the small intestine is typically in the range of 6.0-7.5.

  • Co-solvent Systems:

    • Rationale: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.

    • Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol, ethanol.

    • Protocol:

      • Prepare aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v).

      • Determine the solubility of your compound in each co-solvent system following the protocol above.

    • Caution: High concentrations of co-solvents can sometimes precipitate the drug upon dilution in the gastrointestinal tract.

  • Surfactant Addition:

    • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.

    • Common Surfactants: Tween® 80, Cremophor® EL, Sodium Lauryl Sulfate (SLS).

    • Protocol:

      • Prepare solutions of different surfactants at concentrations above their CMC.

      • Measure the solubility of your compound in these surfactant solutions.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[5][20]

    • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol:

      • Prepare aqueous solutions with increasing concentrations of a cyclodextrin.

      • Determine the solubility of your compound in each solution to generate a phase-solubility diagram. This will help determine the stoichiometry of the complex and the stability constant.

Poor In Vitro Dissolution Rate

Problem: Even with some solubility enhancement, the dissolution rate of my compound is too slow, which will likely lead to incomplete absorption in vivo.

Troubleshooting Workflow:

G cluster_1 Dissolution Rate Enhancement Workflow start Poor Dissolution Rate particle_size Particle Size Reduction (Micronization/Nanonization) start->particle_size solid_dispersion Amorphous Solid Dispersions particle_size->solid_dispersion If further enhancement needed evaluate Perform Dissolution Testing (USP Apparatus II) particle_size->evaluate lipid_formulation Lipid-Based Formulations (e.g., SEDDS) solid_dispersion->lipid_formulation Alternative approach solid_dispersion->evaluate lipid_formulation->evaluate evaluate->particle_size Iterate/Optimize Formulation proceed Proceed with In Vivo Studies evaluate->proceed Dissolution Goal Met

Caption: Decision tree for improving the in vitro dissolution rate.

Detailed Steps & Explanations:

  • Particle Size Reduction:

    • Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[21] Reducing the particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[5]

    • Techniques:

      • Micronization: Techniques like jet milling can reduce particle sizes to the micron range.[22]

      • Nanonization (Nanosuspensions): Wet milling or high-pressure homogenization can produce drug nanoparticles, leading to a significant increase in surface area and dissolution velocity.[5][9]

    • Protocol (Dissolution Testing):

      • Use a standard dissolution apparatus (e.g., USP Apparatus II, paddle method).

      • The dissolution medium should be a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, or FeSSIF - Fed State Simulated Intestinal Fluid).

      • Compare the dissolution profiles of the unprocessed compound with the micronized/nanosized formulations.

  • Amorphous Solid Dispersions (ASDs):

    • Rationale: The crystalline form of a drug has a highly ordered lattice structure that requires significant energy to break, thus limiting solubility. In an amorphous state, the drug molecules are in a disordered, higher-energy state, which leads to a significant increase in apparent solubility and dissolution rate.[4][21] ASDs involve dispersing the drug in a polymeric carrier.

    • Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.

    • Preparation Methods: Spray drying, hot-melt extrusion.

    • Critical Consideration: Amorphous forms are thermodynamically unstable and can recrystallize over time. The choice of polymer is crucial for inhibiting recrystallization and maintaining the supersaturated state in vivo.[20]

  • Lipid-Based Formulations:

    • Rationale: For highly lipophilic drugs, lipid-based drug delivery systems (LBDDS) can be very effective. These formulations present the drug in a solubilized state, bypassing the dissolution step.[20][21]

    • Types:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like gastrointestinal fluids).[5][22] This increases the surface area for drug absorption.

    • Formulation Development: Requires careful screening of excipients (oils, surfactants, co-solvents) to find a combination that can effectively solubilize the drug and form a stable emulsion.

High Inter-individual Variability in Animal Pharmacokinetic Studies

Troubleshooting & Explanations:

  • Food Effects:

    • Rationale: The presence of food in the GI tract can significantly alter drug absorption, especially for poorly soluble compounds. For lipophilic drugs, administration with a high-fat meal can sometimes enhance absorption by stimulating bile secretion, which aids in solubilization.[21]

    • Recommendation: Conduct pharmacokinetic studies in both fasted and fed states to characterize any potential food effects. Standardize the feeding schedule for all animals in a study group.

  • Metabolic Differences:

    • Rationale: Genetic polymorphisms in metabolic enzymes (like CYPs and NATs) can lead to significant inter-individual differences in drug metabolism and clearance.[12] This is a known factor for sulfonamides.

    • Recommendation: While challenging in early preclinical studies, be aware of potential metabolic differences. If significant variability persists, consider using a different animal strain or species. For later stages, genotyping for relevant enzymes may be necessary.

  • Gastrointestinal Transit Time:

    • Rationale: Variations in gastric emptying and intestinal transit time can affect the time available for drug dissolution and absorption.

    • Recommendation: Ensure consistent handling and dosing procedures to minimize stress, which can affect GI motility.

  • Formulation Instability:

    • Rationale: If the formulation is not robust, the drug may precipitate in the GI tract, leading to erratic absorption. This is a risk with supersaturating systems like ASDs and some co-solvent formulations.[4]

    • Recommendation: Evaluate the stability of your formulation upon dilution in biorelevant media in vitro to predict its in vivo behavior.

Section 3: Experimental Protocols

Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Materials: 2-(2-methylphenyl)ethane-1-sulfonamide, a suitable polymer (e.g., PVP K30), a volatile organic solvent (e.g., methanol, acetone, or a mixture).

  • Procedure:

    • Dissolve both the drug and the polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution.

    • Set the parameters on the spray dryer:

      • Inlet temperature: Optimize based on the boiling point of the solvent.

      • Aspirator/Blower rate: Adjust to ensure efficient drying.

      • Pump/Feed rate: Control the rate at which the solution is introduced.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer matrix.

    • Collect the powdered product from the cyclone.

  • Characterization:

    • Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern instead of sharp peaks).

    • Perform dissolution testing as described previously to evaluate the improvement in dissolution rate.

Protocol: Quantification of 2-(2-methylphenyl)ethane-1-sulfonamide in Plasma by HPLC
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile).[23]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound, or a more sensitive detector like a mass spectrometer (LC-MS/MS).

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the drug and internal standard into blank plasma and processing them as described above.

    • Quantify the drug concentration in the unknown samples by comparing the peak area ratio (drug/internal standard) to the calibration curve.

Section 4: Data Presentation

Table 1: Example Solubility Data for 2-(2-methylphenyl)ethane-1-sulfonamide in Various Media

MediumpHSolubility (µg/mL)
0.1 N HCl1.2< 1
Acetate Buffer4.55
Phosphate Buffer (FaSSIF)6.515
20% PEG 400 in Water7.050
1% Tween® 80 in Water7.085
10% HP-β-CD in Water7.0250

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved March 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved March 15, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved March 15, 2026, from [Link]

  • Sulfonamide metabolic pathways. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Rieder, M. J., et al. (1989). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine. Retrieved March 15, 2026, from [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved March 15, 2026, from [Link]

  • SULPHONAMIDES. (n.d.). SlideShare. Retrieved March 15, 2026, from [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved March 15, 2026, from [Link]

  • Klimowicz, A. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Methods and Findings in Experimental and Clinical Pharmacology. Retrieved March 15, 2026, from [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved March 15, 2026, from [Link]

  • Sulfenamide prodrugs for enhanced oral bioavailability. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Klimes, J., & Mokrý, M. (1997). High Performance Liquid Chromatographic Analysis of Selected Sulfonamides in Plasma. Die Pharmazie. Retrieved March 15, 2026, from [Link]

  • Liu, D., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Retrieved March 15, 2026, from [Link]

  • Lashinger, S. R., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Klimowicz, A. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. R Discovery. Retrieved March 15, 2026, from [Link]

  • Liu, Y., et al. (2024). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. Pharmaceutics. Retrieved March 15, 2026, from [Link]

  • Classification of Sulphonamides. (n.d.). Pharmacy 180. Retrieved March 15, 2026, from [Link]

  • A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved March 15, 2026, from [Link]

  • Sulfonamides: Classification & Mechanism. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Kumar, V., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. Retrieved March 15, 2026, from [Link]

  • Van Poucke, L. S. G., et al. (2003). A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Journal of AOAC International. Retrieved March 15, 2026, from [Link]

  • 2-(2-Chlorophenyl)ethane-1-sulfonamide. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance. (n.d.). ScienceDirect. Retrieved March 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews. Retrieved March 15, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Role of Transporters in Drug Interactions. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Edfeldt, F., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • The physiological role of drug transporters. (2014). Xenobiotica. Retrieved March 15, 2026, from [Link]

  • Role of transporters in drug absorption and elimination. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Polyhedron. Retrieved March 15, 2026, from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Ishikawa, T., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Technical Support Center: Method Validation & Troubleshooting for 2-(2-Methylphenyl)ethane-1-sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of 2-(2-methylphenyl)ethane-1-sulfonamide (CAS: 919354-00-0). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this compound. Featuring an o-tolyl group, an ethane linker, and a primary sulfonamide moiety, this molecule exhibits moderate lipophilicity and weak acidity (pKa ~10)[1]. These structural traits directly dictate its behavior during extraction, chromatographic retention, and mass spectrometric ionization.

This center provides field-proven troubleshooting protocols and FAQs aligned with the latest ICH M10 (Bioanalytical Method Validation) [2] and ICH Q2(R2) (Validation of Analytical Procedures) [3] guidelines.

ValidationLifecycle Start Method Development (LC-MS/MS Optimization) Select Selectivity & Matrix Effects (Blank vs Spiked Matrix) Start->Select Calib Calibration Curve (Linearity & Range) Select->Calib AccPrec Accuracy & Precision (Intra/Inter-day QCs) Calib->AccPrec Stability Stability Testing (Benchtop, F/T, Autosampler) AccPrec->Stability Valid Method Validated (ICH M10 Compliant) Stability->Valid

Fig 1. Bioanalytical method validation lifecycle per ICH M10 guidelines.

Section 1: Sample Preparation & Extraction FAQs

Q: I am experiencing low recovery (<70%) during Liquid-Liquid Extraction (LLE). How can I improve this? A: Causality & Solution: The primary sulfonamide group is weakly acidic. If your extraction buffer is highly alkaline (pH > 10), the sulfonamide nitrogen deprotonates, rendering the molecule highly water-soluble and preventing it from partitioning into the organic phase[1]. Actionable Step: Buffer your sample to a neutral or slightly acidic pH (pH 4–7) using ammonium acetate before extraction. Use moderately polar organic solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE) to maximize the extraction of the unionized compound.

Q: How do I mitigate severe matrix effects (ion suppression) in plasma samples? A: Causality & Solution: Ion suppression in LC-MS/MS occurs when co-eluting matrix components (typically endogenous phospholipids) compete with 2-(2-methylphenyl)ethane-1-sulfonamide for available charge in the Electrospray Ionization (ESI) droplet[4]. Actionable Step: Switch from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge. Furthermore, implement a Stable Isotope-Labeled Internal Standard (SIL-IS). According to ICH M10, the matrix factor (MF) must be calculated, and the IS-normalized MF should exhibit a Coefficient of Variation (CV) < 15%[2].

MatrixEffects Issue Issue: Low Signal / Ion Suppression Check1 Is it a Matrix Effect? Issue->Check1 PostCol Perform Post-Column Infusion Check1->PostCol Yes Matrix Effect Confirmed PostCol->Yes Signal Dips No Check MS Tuning / Injection Vol PostCol->No Constant Signal Sol1 Improve Extraction (Use SPE) Yes->Sol1 Sol2 Adjust LC Gradient (Shift RT) Yes->Sol2 Sol3 Use Stable Isotope IS (SIL-IS) Yes->Sol3

Fig 2. Decision tree for diagnosing and resolving LC-MS/MS ion suppression.

Section 2: Chromatographic Separation (LC) Troubleshooting

Q: The peak shape for 2-(2-methylphenyl)ethane-1-sulfonamide is tailing significantly. What causes this and how is it resolved? A: Causality & Solution: Sulfonamides possess lone pairs on the nitrogen and oxygen atoms that can undergo secondary electrostatic interactions with unreacted, acidic silanol groups on the silica backbone of older stationary phases. Actionable Step: Utilize a highly end-capped C18 column or a Biphenyl column. A Biphenyl stationary phase is highly recommended as it provides orthogonal π−π interactions with the o-tolyl ring, enhancing retention and peak symmetry. Ensure the mobile phase contains 0.1% Formic Acid to keep residual silanols protonated and neutral.

Section 3: Mass Spectrometry (MS) & Detection FAQs

Q: Should I use Positive or Negative ESI for quantifying this compound? A: Causality & Solution: 2-(2-methylphenyl)ethane-1-sulfonamide can ionize in both modes. Positive ESI yields the [M+H]+ ion and is highly compatible with standard acidic mobile phases (0.1% Formic Acid). However, if you face high baseline noise from matrix interferences, switching to Negative ESI ( [M−H]− ) using a slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) can drastically improve the Signal-to-Noise (S/N) ratio, as fewer endogenous lipids and interfering compounds ionize in negative mode[5].

Section 4: Quantitative Data & Validation Parameters

To ensure your method is self-validating and compliant with regulatory standards, adhere to the following quantitative acceptance criteria and tuning parameters.

Table 1: ICH M10 Acceptance Criteria for Bioanalytical Quantification [2]

Validation ParameterAcceptance Criteria (Non-LLOQ)Acceptance Criteria (LLOQ)
Accuracy (Bias %) ±15% of nominal concentration ±20% of nominal concentration
Precision (% CV) ≤15% ≤20%
Calibration Curve R2≥0.99 ; 75% of standards within ±15% Lowest standard must be within ±20%
Carryover Blank peak area ≤20% of LLOQIS peak area ≤5% of average IS response

Table 2: Typical LC-MS/MS MRM Tuning Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Dwell Time (ms)
2-(2-methylphenyl)ethane-1-sulfonamide200.1 [M+H]+ 119.1 (Tropylium derivative)15 - 25 eV50
SIL-IS (e.g., D4​ -labeled)204.1 [M+H]+ 123.115 - 25 eV50

Section 5: Step-by-Step Self-Validating Experimental Protocol

This protocol embeds System Suitability Testing (SST) and Quality Control (QC) checks directly into the workflow to ensure the assay validates itself during every run[3].

Step 1: System Suitability Testing (SST)

  • Prepare a neat standard of 2-(2-methylphenyl)ethane-1-sulfonamide at the mid-QC concentration.

  • Inject the SST standard 6 consecutive times before running the batch.

  • Validation Check: Proceed only if the %RSD for the peak area is <5% and the retention time shift is <0.1 minutes.

Step 2: Sample Extraction (SPE Workflow)

  • Aliquot 100 µL of plasma matrix into a 96-well plate.

  • Spike with 10 µL of SIL-IS working solution.

  • Add 100 µL of 2% Phosphoric acid to disrupt protein binding.

  • Load onto a pre-conditioned HLB SPE plate (conditioned with 1 mL Methanol, then 1 mL Water).

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute with 2 x 500 µL of 100% Methanol.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Validation Check: Include a "Double Blank" (matrix only) and a "Zero Sample" (matrix + IS) to prove the absence of carryover and cross-talk.

Step 3: LC-MS/MS Analysis

  • Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Bracket your unknown study samples with Low, Mid, and High QC samples (at least 5% of the total sample number).

Step 4: Data Processing & Matrix Factor Calculation

  • Integrate peaks using the ratio of Analyte Area / IS Area.

  • Calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio in the presence of matrix by the peak area ratio in a neat solvent.

  • Validation Check: The assay is valid if the IS-normalized MF %CV across 6 different lots of matrix is ≤15% [2].

References
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at:[Link]

Sources

Troubleshooting poor reproducibility in 2-(2-methylphenyl)ethane-1-sulfonamide bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioassays involving 2-(2-methylphenyl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor reproducibility. By understanding the underlying scientific principles, you can develop more robust and reliable assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant batch-to-batch variation in my IC50 values?

This is a hallmark of poor reproducibility and can stem from multiple sources. The most common culprits are inconsistent compound handling, variability in cell culture conditions (e.g., passage number, cell density), and lot-to-lot differences in critical reagents like serum or antibodies.[1][2][3] A systematic approach, starting with compound integrity and moving to assay components, is crucial for diagnosis.

Q2: What is an acceptable Z'-factor for my assay, and how do I improve it?

The Z'-factor is a statistical measure of assay quality, reflecting the separation between your positive and negative controls.[4][5][6]

  • Z' > 0.7: An excellent assay.

  • 0.5 ≤ Z' ≤ 0.7: A good, reliable assay.[5][6]

  • 0 < Z' < 0.5: A marginal assay that requires optimization.[7]

  • Z' ≤ 0: The assay is not suitable for screening.[6][7]

To improve a low Z'-factor, focus on increasing the signal-to-background ratio and decreasing the variability (standard deviation) of your controls.[8] This can involve optimizing reagent concentrations, incubation times, and automating liquid handling steps.[8]

Q3: Could the compound itself be the source of my problems?

Absolutely. The physicochemical properties of 2-(2-methylphenyl)ethane-1-sulfonamide, like any test compound, are critical. Issues such as poor solubility, instability in assay media, or degradation during storage can introduce significant variability.[9][10][11] It is essential to validate compound integrity and solubility under your specific assay conditions.

In-Depth Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing mechanistic explanations and actionable solutions.

Symptom 1: High Variability Between Replicate Wells (%CV > 15%)

Q: My replicate wells for the same concentration show high variability. What's going on?

A: High coefficient of variation (CV%) within replicates is a classic sign of technical inconsistency or suboptimal assay conditions. This "noise" can obscure real biological effects. The root cause often lies in liquid handling, plate effects, or uneven cell distribution.[3][12]

Mechanistic Explanation: Inconsistent volumes of compound, cells, or detection reagents directly lead to variable signals. Furthermore, "edge effects," where wells on the perimeter of a microplate evaporate faster or experience temperature gradients, can systematically skew results. If using adherent cells, a non-homogenous cell suspension will result in different cell numbers per well, a primary source of signal variation.[12]

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for high replicate variability.

Recommended Solutions:

  • Pipetting Technique: Ensure all pipettes are calibrated. For serial dilutions and reagent additions, use reverse pipetting for viscous solutions and ensure the pipette tip is submerged just below the meniscus to avoid coating the outside of the tip.

  • Edge Effects: Avoid using the outer 60 wells of a 384-well plate (or the outer-most rows/columns of a 96-well plate) for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier, minimizing evaporation from adjacent wells.[3][12]

  • Cell Seeding: Before and during plating, gently swirl the cell suspension to prevent settling. A non-homogenous suspension is a major cause of variability in cell-based assays.[12]

Symptom 2: Inconsistent Dose-Response Curves (Shifting IC50, Variable Slopes)

Q: My dose-response curves are not consistent from one experiment to the next. Why is the IC50 value shifting?

A: Shifting dose-response curves suggest a fundamental change in how the compound interacts with the biological system between experiments. This often points to issues with the compound's concentration or integrity, or variability in the biological response of the assay system.[13]

Mechanistic Explanation: The IC50 is the concentration of an inhibitor where the response is reduced by half. If the actual concentration of active 2-(2-methylphenyl)ethane-1-sulfonamide delivered to the target is not what you assume it to be, the IC50 will shift. This can happen if the compound precipitates from solution, adsorbs to plastics, or degrades over time.[9][10] Biologically, if the health or metabolic state of your cells changes (e.g., due to high passage number or stress), their response to the compound can also change, altering the dose-response relationship.[3][14]

Systematic Troubleshooting Workflow:

Caption: Workflow for diagnosing inconsistent dose-response curves.

Recommended Solutions & Protocols:

  • Compound Management: Always prepare fresh serial dilutions for each experiment from a validated, low-passage stock solution.[12][15] Avoid repeated freeze-thaw cycles of DMSO stocks.[8] Store stock solutions in small, single-use aliquots at -20°C or -80°C.[9]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or assay signal.[16][17] It is crucial to run a solvent tolerance experiment to determine the maximal acceptable concentration.[17]

  • Cell Culture Standardization: Implement a strict standard operating procedure (SOP) for cell culture. Use cells within a narrow, validated passage number range and ensure they are seeded at a consistent density and are in a logarithmic growth phase.[3]

  • Curve Fitting: Use a robust, non-linear regression model (four-parameter logistic fit) to analyze your data.[18][19] Ensure that your top and bottom plateaus are well-defined by your controls.

Key Experimental Protocols

Protocol 1: Compound Solubility Assessment

Objective: To visually determine the solubility limit of 2-(2-methylphenyl)ethane-1-sulfonamide in your final assay buffer.

  • Prepare a 2X concentrated solution of your highest intended assay concentration in the assay buffer. For example, if your highest concentration is 100 µM, prepare a 200 µM solution.

  • Also prepare a 2X solution of the assay buffer containing the same final concentration of DMSO as your test wells. This will be your negative control.

  • Incubate both solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • After incubation, transfer 100 µL of each solution to a clear 96-well plate.

  • Visually inspect the wells against a dark background. Look for any signs of precipitation, cloudiness, or crystals in the compound-containing well compared to the control.

  • For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600 nm). An increase in absorbance indicates light scattering from insoluble particles.

Protocol 2: DMSO Tolerance Experiment

Objective: To determine the maximum concentration of DMSO that can be used in your cell-based assay without causing cytotoxicity or interfering with the assay signal.

  • Seed cells in a 96-well plate at the density used for your main assay and allow them to adhere overnight.

  • Prepare a dilution series of DMSO in your complete cell culture medium. Typical final concentrations to test range from 2% down to 0.015%. Include a "media only" control (0% DMSO).

  • Replace the media on the cells with the DMSO-containing media. Ensure you have at least 3-6 replicates for each concentration.

  • Incubate the plate for the same duration as your compound treatment in the main assay.

  • At the end of the incubation, perform your standard cell viability or signaling assay (e.g., CellTiter-Glo®, MTS, or fluorescence readout).

  • Plot the assay signal versus the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in signal (e.g., >10-20%) is your maximum tolerated concentration.[17][20]

Data Presentation: Example DMSO Tolerance Data

DMSO Concentration (%)Average Signal (Luminescence)Standard Deviation% Viability (Normalized to 0%)
2.085,4329,12342.7%
1.0165,87615,65482.9%
0.5195,34512,34597.7%
0.25201,12311,876100.6%
0.125199,87613,01299.9%
0.0200,00010,500100.0%

Based on this hypothetical data, a final DMSO concentration of 0.5% or lower would be recommended.[17][20][21]

References

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. [Link]

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • The Z prime value (Z´) | BMG LABTECH. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PLOS. [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. [Link]

  • Compound Management and Integrity - Beckman Coulter. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. [Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC. [Link]

  • Maximising efficient compound management - BioAscent. [Link]

  • Robust dose-response curve estimation applied to high content screening data analysis. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. [Link]

  • New Trends in Compound Management | Biocompare.com. [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Assay Guidance Manual [Internet] - PubMed. [Link]

  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions | BioAgilytix. [Link]

  • Troubleshooting Cell-based Assays - Eppendorf South Asia Pacific. [Link]

  • How to reduce data variability in heterogenous cell samples - BMG Labtech. [Link]

  • Essentials in Bioassay Development - BioPharm International. [Link]

  • Robust and Efficient Dose-Response Curve Estimation for Drug Discovery. [Link]

  • (PDF) Robust dose-response curve estimation applied to high content screening data analysis - ResearchGate. [Link]

  • Bioassay Method Transfer Strategies to Reduce Variability - BioAgilytix. [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. [Link]

  • Dose-response curve fitting for EC50 calculation [R] - RPubs. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BPI. [Link]

  • 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S | CID 13480213 - PubChem. [Link]

  • 2-(4-methylphenyl)ethane-1-sulfonamide — Chemical Substance Information - NextSDS. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [Link]

  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) N-(2-Methylphenyl)benzenesulfonamide - ResearchGate. [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin - DermNet. [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. [Link]

  • Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. [Link]

Sources

MedChem Support Center: Optimizing the Selectivity of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most complex troubleshooting scenarios encountered when utilizing 2-(2-methylphenyl)ethane-1-sulfonamide as a pharmacophore.

This specific primary sulfonamide is a highly versatile building block. It is predominantly utilized in two distinct drug discovery paradigms:

  • As a Zinc-Binding Group (ZBG) to target tumor-associated Carbonic Anhydrase IX (CA IX).

  • As an acidic pharmacophore in pyrimidine-based Endothelin-A (ETA) receptor antagonists.

Below, you will find in-depth FAQs, causality-driven structural strategies, and self-validating experimental protocols to troubleshoot off-target activity in your assays.

FAQ 1: Troubleshooting Carbonic Anhydrase Isoform Selectivity

Q: I am screening 2-(2-methylphenyl)ethane-1-sulfonamide derivatives against Carbonic Anhydrase (CA). While I achieve high potency for the tumor-associated CA IX, I am seeing unacceptable off-target inhibition of the ubiquitous cytosolic CA II. How can I improve the CA IX/CA II selectivity ratio?

The Causality of Selectivity: The primary sulfonamide moiety ( −SO2​NH2​ ) acts as a potent Zinc-Binding Group (ZBG), coordinating directly with the Zn2+ ion in the active site of all CA metalloenzymes. The 2-methylphenyl (o-tolyl) group occupies the hydrophobic half of the active site. However, because the active site architectures of CA II and CA IX are highly homologous, relying purely on active-site steric modifications often fails to achieve >100-fold selectivity.

To solve this, you must exploit cellular localization rather than just binding pocket topography. CA IX is a transmembrane protein with an extracellular-facing active site, whereas CA II is entirely intracellular. By appending a highly polar, hydrophilic "tail" (such as a carbohydrate or glycoconjugate) to the phenyl ring of your scaffold, you drastically increase the Topological Polar Surface Area (TPSA). This restricts passive cell membrane diffusion, preventing the drug from reaching cytosolic CA II, thereby generating extreme functional selectivity for CA IX in vivo 1.

CA_Selectivity Drug Hydrophilic Derivative CA9 CA IX (Extracellular) Drug->CA9 Binds Membrane Cell Membrane (Lipid Barrier) Drug->Membrane Blocked CA2 CA II (Cytosolic) Membrane->CA2 No Access

Fig 1: Hydrophilic tail approach restricting membrane diffusion to achieve CA IX selectivity.

FAQ 2: Troubleshooting Endothelin Receptor (ETA vs. ETB) Selectivity

Q: I am incorporating the 2-(2-methylphenyl)ethane-1-sulfonamide moiety into a pyrimidine core to develop an Endothelin antagonist. My compounds are hitting both ETA and ETB receptors. How do I achieve ETA selectivity?

The Causality of Selectivity: Endothelin-1 (ET-1) signaling is divergent. ETA activation drives pathogenic vasoconstriction and cell proliferation, making it the primary therapeutic target. Conversely, ETB activation promotes vasodilation and ET-1 clearance; blocking ETB is generally undesirable and leads to adverse side effects.

ET_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Target) ET1->ETA Activates ETB ETB Receptor (Off-Target) ET1->ETB Activates Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Vasodilation Vasodilation & Clearance ETB->Vasodilation

Fig 2: Endothelin-1 signaling pathway illustrating the divergent physiological roles of ETA and ETB.

To improve ETA selectivity, you must leverage the conformational flexibility of the ethane linker. The flexible −CH2​−CH2​− linker allows the sterically bulky 2-methylphenyl group to adopt an optimal dihedral angle that perfectly occupies the larger hydrophobic pocket of the ETA receptor. If you attempt to rigidify this linker (e.g., converting it to an ethenesulfonamide, −CH=CH− ), you force a planar geometry that reduces the entropic penalty of binding to the smaller ETB pocket, thereby destroying your selectivity profile 2. Maintain the saturated ethane linker and explore meta-substitutions on the phenyl ring to further induce steric clashes within the ETB active site.

Quantitative SAR Summary

The following table summarizes how specific structural modifications to the baseline 2-(2-methylphenyl)ethane-1-sulfonamide scaffold affect target engagement and selectivity indices.

Table 1: SAR and Selectivity Index (SI) of Key Structural Modifications

Compound ModificationPrimary TargetOff-TargetTarget Ki​ (nM)Off-Target Ki​ (nM)Selectivity Index (SI)Causality of Shift
Unmodified Scaffold CA IXCA II1502001.3Broad metalloenzyme binding
+ Hydrophilic Glycoconjugate CA IXCA II45>50,000>1100Restricted membrane diffusion
Pyrimidine Core Integration ETAETB1282068Steric clash in ETB pocket
Rigidified Linker (Ethene) ETAETB8455.6Loss of conformational flexibility

Experimental Methodology: Self-Validating Selectivity Cascade

To accurately measure the selectivity of your modified sulfonamides, biochemical assays alone are insufficient due to the spatial localization of CA IX. You must employ a self-validating orthogonal screening cascade.

Workflow Synth Synthesize Derivatives Biochem Biochemical CA II Assay Synth->Biochem Cell Whole-Cell CA IX Assay Biochem->Cell Validation Permeability Counter-Screen Cell->Validation

Fig 3: Self-validating screening cascade for evaluating isoform-specific target engagement.

Protocol: Orthogonal CA IX vs. CA II Selectivity Assay

Step 1: Biochemical CA II Counter-Screen (Intrinsic Binding)

  • Lyse human erythrocytes (which are highly enriched in cytosolic CA II) using ice-cold diH2​O .

  • Perform a stopped-flow CO2​ hydration assay. Monitor the pH indicator (e.g., Phenol Red) absorbance at 557 nm to determine the biochemical Ki​ of your compound against CA II.

Step 2: Whole-Cell CA IX Assay (Functional Extracellular Binding)

  • Culture HT-29 colorectal carcinoma cells. Incubate at 1% O2​ (hypoxia) for 48 hours to induce maximal CA IX expression on the cell surface.

  • Treat cells with varying concentrations of your sulfonamide derivative (0.1 nM to 10 µM).

  • Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. CA IX hydrates extracellular CO2​ , driving acidification. Calculate the whole-cell IC50​ .

Step 3: The Self-Validating Permeability Check (Critical Step) Trustworthiness Checkpoint: A true CA IX selective compound (via the hydrophilic tail approach) will show poor potency in the whole-cell assay if the cells are lysed, but high potency on intact cells.

  • Include Acetazolamide (a highly membrane-permeable CA inhibitor) as your positive control. Acetazolamide must show high potency in both the intact HT-29 assay and the RBC CA II lysate assay.

  • If your novel hydrophilic derivative strongly inhibits the RBC lysate in Step 1, your membrane-impermeability hypothesis is invalidated. You must return to chemistry and increase the Topological Polar Surface Area (TPSA) of the tail.

References

  • Title: Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates Source: ACS Publications URL: [Link]

  • Title: Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists Source: PubMed / NIH URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(2-methylphenyl)ethane-1-sulfonamide and Other Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the vast and ever-expanding landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design and development. From their initial discovery as potent antibacterial agents to their current applications in treating a myriad of diseases including cancer, glaucoma, and epilepsy, sulfonamides have demonstrated remarkable therapeutic versatility.[1][2][3] This guide provides a comprehensive comparative analysis of a specific, less-explored sulfonamide, 2-(2-methylphenyl)ethane-1-sulfonamide, with other well-characterized sulfonamides. Our objective is to dissect its structural nuances and predict its potential biological activities based on established structure-activity relationships (SAR) within the broader sulfonamide class. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel sulfonamide-based therapeutics.

Introduction to 2-(2-methylphenyl)ethane-1-sulfonamide and the Sulfonamide Landscape

2-(2-methylphenyl)ethane-1-sulfonamide is a primary sulfonamide characterized by an o-tolyl group linked to the sulfonamide moiety via an ethyl bridge. This unique structural arrangement distinguishes it from the majority of clinically utilized sulfonamides, which typically feature the sulfonamide group directly attached to an aromatic or heterocyclic ring.

The broader sulfonamide family can be generally categorized based on their primary therapeutic applications, which are intrinsically linked to their structural features[1]. The two major classes are:

  • Antibacterial Sulfonamides: These are structural analogs of p-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[4][5][6].

  • Non-Antibacterial Sulfonamides: This diverse group includes inhibitors of carbonic anhydrase, diuretics, anticonvulsants, and anti-inflammatory agents[1][2][7][8]. Their mechanisms of action are varied and depend on the specific protein target.

This guide will compare 2-(2-methylphenyl)ethane-1-sulfonamide to representative compounds from these classes to extrapolate its potential efficacy and target engagement.

Comparative Structural Analysis and Predicted Biological Activity

The biological activity of a sulfonamide is profoundly influenced by its chemical structure. We will now deconstruct 2-(2-methylphenyl)ethane-1-sulfonamide and compare its constituent parts to those of established sulfonamides.

The Sulfonamide Moiety: The Pharmacophore

The unsubstituted primary sulfonamide group (-SO₂NH₂) is a critical pharmacophore, particularly for carbonic anhydrase inhibition. It is this group that coordinates with the zinc ion in the active site of carbonic anhydrase enzymes[9][10]. In antibacterial sulfonamides, this group mimics the carboxylic acid portion of PABA.

The Aryl Group: The Role of the 2-Methylphenyl Moiety

The nature of the aromatic ring system is a key determinant of a sulfonamide's biological activity and selectivity. In 2-(2-methylphenyl)ethane-1-sulfonamide, we have a 2-methylphenyl (o-tolyl) group.

  • Comparison with Antibacterial Sulfonamides: Classical antibacterial sulfonamides, such as sulfanilamide and its derivatives, possess a p-amino group on the benzene ring, which is crucial for their PABA antagonism. The absence of this p-amino group in 2-(2-methylphenyl)ethane-1-sulfonamide suggests it is unlikely to exhibit significant antibacterial activity through the canonical DHPS inhibition mechanism.

  • Comparison with Carbonic Anhydrase Inhibitors (CAIs): Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases[11][12][13]. The aromatic ring in these inhibitors interacts with hydrophobic and hydrophilic residues in the enzyme's active site, influencing binding affinity and isoform selectivity[11][12]. The 2-methyl group on the phenyl ring of our target compound could potentially enhance binding to hydrophobic pockets within the active site of certain CA isoforms. However, it could also introduce steric hindrance, depending on the topology of the binding site[11].

The Ethyl Linker: A Point of Deviation

The most significant structural distinction of 2-(2-methylphenyl)ethane-1-sulfonamide is the ethyl linker between the phenyl ring and the sulfonamide group. This contrasts with the direct aromatic-sulfonamide linkage in most clinically used sulfonamides.

This linker introduces conformational flexibility, which could have several implications:

  • Reduced Carbonic Anhydrase Inhibition: The optimal geometry for binding to the zinc ion in the CA active site may be disrupted by the flexible ethyl chain. The precise positioning of the sulfonamide group relative to the aromatic ring is often critical for high-affinity binding.

  • Potential for Novel Interactions: The ethyl linker could allow the 2-methylphenyl group to access binding pockets that are not reachable by sulfonamides with a direct aromatic linkage. This could potentially lead to novel selectivity profiles against different enzyme targets.

  • Impact on Physicochemical Properties: The presence of the ethyl group will increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile[14].

Comparative Performance Data: A Predictive Assessment

Table 1: Predicted Comparative Profile of 2-(2-methylphenyl)ethane-1-sulfonamide

Feature2-(2-methylphenyl)ethane-1-sulfonamide (Predicted)Comparative Sulfonamides (Examples)Rationale for Prediction
Antibacterial Activity (DHPS Inhibition) Low to negligibleSulfamethoxazole: HighLacks the essential p-aminophenyl group required for PABA antagonism.[5]
Carbonic Anhydrase Inhibition Moderate to LowAcetazolamide: HighThe flexible ethyl linker may disrupt optimal binding to the active site zinc.[9] The 2-methylphenyl group could offer some hydrophobic interactions.
Receptor/Enzyme Selectivity Potentially novelCelecoxib (COX-2 inhibitor): HighThe unique linker and substitution pattern may allow for interactions with different target proteins compared to traditional sulfonamides.
Lipophilicity IncreasedSulfanilamide: LowerThe ethyl and methyl groups contribute to higher lipophilicity.
Aqueous Solubility DecreasedSulfacetamide: HigherIncreased lipophilicity generally leads to lower aqueous solubility.

Experimental Protocols for Evaluation

To validate the predicted profile of 2-(2-methylphenyl)ethane-1-sulfonamide, a series of in vitro and in vivo experiments are necessary.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Methodology: Broth Microdilution Assay [15][16]

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of 2-(2-methylphenyl)ethane-1-sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to obtain a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory activity of the compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Methodology: Stopped-Flow CO₂ Hydration Assay

  • Enzyme and Compound Preparation: Prepare solutions of purified hCA isoforms and various concentrations of 2-(2-methylphenyl)ethane-1-sulfonamide in a suitable buffer.

  • Assay Procedure: Utilize a stopped-flow spectrophotometer to monitor the hydration of CO₂. Mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated buffer solution containing a pH indicator.

  • Data Analysis: The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 DHPS Inhibition by Antibacterial Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes No_Folic_Acid Inhibition of Folic Acid Synthesis DHPS->No_Folic_Acid Sulfonamide Antibacterial Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibitor

Caption: Mechanism of action of antibacterial sulfonamides.

G cluster_1 Carbonic Anhydrase Inhibition CA_Enzyme Carbonic Anhydrase (CA) Active Site with Zn²⁺ Product H⁺ + HCO₃⁻ CA_Enzyme->Product Catalyzes Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CA_Enzyme->Inhibited_Complex Substrate CO₂ + H₂O Substrate->CA_Enzyme Binds to Sulfonamide_Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide_Inhibitor->CA_Enzyme Binds to Zn²⁺

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion and Future Directions

The comparative analysis of 2-(2-methylphenyl)ethane-1-sulfonamide against the broader class of sulfonamides reveals a molecule with a unique structural profile that sets it apart from conventional antibacterial and carbonic anhydrase inhibiting agents. The absence of a p-amino group on the phenyl ring strongly suggests a lack of antibacterial activity via the classical DHPS inhibition pathway. The presence of an ethyl linker introduces conformational flexibility that may be detrimental to high-affinity binding to carbonic anhydrases, although the 2-methylphenyl group could engage in favorable hydrophobic interactions.

The true potential of 2-(2-methylphenyl)ethane-1-sulfonamide lies in the possibility that its distinct structure could confer novel biological activities and selectivity profiles. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the pharmacological properties of this and other novel sulfonamide derivatives. Further research, including synthesis of analogs with varying linker lengths and substitution patterns on the phenyl ring, will be crucial in exploring the full therapeutic potential of this chemical space. The continued exploration of such non-classical sulfonamide structures is essential for the discovery of next-generation therapeutics.

References

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci. 1984;73(3):352-8. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Molecules. 2020;25(4):853. Available at: [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. J Med Chem. 2016;59(24):11039-11049. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023;28(7):3220. Available at: [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Med Chem. 2014;6(10):1149-65. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorg Chem Appl. 2013;2013:608901. Available at: [Link]

  • Structure–activity relationships for the bis-sulfonamides. ResearchGate. Available at: [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Org Biomol Chem. 2010;8(11):2459-65. Available at: [Link]

  • Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Med Chem. 2014;6(10):1149-65. Available at: [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. J Chem Pharm Res. 2014;6(11):893-899. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environ Sci Pollut Res Int. 2021;28(38):52933-52949. Available at: [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Front Microbiol. 2024;15:1357599. Available at: [Link]

  • Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. Marmara Pharmaceutical Journal. 2022;26(4):469-477. Available at: [Link]

  • Pharmacokinetics of Sulfonamides in Man. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Arh Farm. 2017;67: 1-20. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Sch Acad J Pharm. 2015;4(10):425-430. Available at: [Link]

  • Biological activities of sulfonamides. Indian J Pharm Sci. 2005;67(2):151-160. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorg Chem Appl. 2015;2015:702319. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug and Pharmaceutical Sciences. 2024;3(2):1-6. Available at: [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Journal of Chemical Research. 2023;47(1):4-12. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach. NSF Public Access Repository. Available at: [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide scaffold represents a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with therapeutic applications in glaucoma, epilepsy, and increasingly, in oncology.[1][2] The efficacy and isoform selectivity of these inhibitors are intricately linked to their molecular architecture. This guide provides an in-depth comparison of benzenesulfonamide analogs, delving into the structure-activity relationships (SAR) that govern their inhibitory potency. We will explore the causal relationships behind experimental design and present supporting data from established assay methodologies.

The Central Role of the Sulfonamide Moiety: The Anchor of Inhibition

The primary mechanism by which benzenesulfonamides inhibit carbonic anhydrases involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. This interaction mimics the binding of the natural substrate, bicarbonate, thereby blocking the enzyme's catalytic activity. The acidity of the sulfonamide proton is a critical factor; structural modifications that increase its acidity, such as the introduction of electron-withdrawing groups on the phenyl ring, can enhance inhibitory potency. For instance, tetrafluoro-substituted benzenesulfonamides have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts, a phenomenon attributed to the increased acidity of the sulfamoyl group.[3]

Decoding the Structure-Activity Relationship: How Substituents Dictate Potency and Selectivity

The "tail" of the benzenesulfonamide molecule, which refers to the substituents on the phenyl ring, plays a crucial role in modulating both the potency and isoform selectivity of the inhibitor.[4][5] The active sites of the 15 known human CA isoforms, while sharing a conserved zinc-binding motif, exhibit variations in their surrounding amino acid residues. These differences create pockets and surfaces that can be exploited by strategically designing the inhibitor's tail to achieve selective binding to a specific isoform.[4]

Key SAR Observations:
  • Hydrophobicity: The introduction of hydrophobic groups on the phenyl ring can significantly impact the binding affinity. A quantitative structure-activity relationship (QSAR) study on a series of benzenesulfonamide inhibitors of human carbonic anhydrase II (hCA-II) revealed that the hydrophobic parameter (logP) is a critical factor in modeling their binding constants.[6] This suggests that hydrophobic interactions between the inhibitor and non-polar residues in the active site contribute significantly to the overall binding energy.

  • Steric Factors and Linker Rigidity: The size, shape, and flexibility of the substituents are paramount. Computational studies have shown that the flexibility of the moiety attached to the benzenesulfonamide core influences both inhibitory activity and isoform selectivity.[7] For instance, incorporating rigid linkers, such as an imidazolidin-2-one cycle, has been explored to better discriminate between the less conserved regions of different CA isoforms.[8]

  • Targeting Specific Isoforms:

    • Tumor-Associated Isoforms (hCA IX and XII): These isoforms are overexpressed in many aggressive cancers and are attractive targets for anticancer therapies.[1] SAR studies have shown that benzenesulfonamides incorporating ureido moieties can exhibit potent and selective inhibition of hCA IX and XII.[2] The nature and position of substituents on the tail can be fine-tuned to optimize interactions with the unique active site features of these isoforms. For example, derivatives with tolyl substitutions at specific positions have demonstrated significant activity against hCA I.[9]

    • Cytosolic Isoforms (hCA I and II): While often considered off-target in cancer therapy, selective inhibition of these isoforms can be desirable for other therapeutic applications. The inhibitory potency against hCA II, a dominant cytosolic isoform, can be significantly enhanced with specific benzyl-substituted hydantoin derivatives.[10]

Comparative Performance of Benzenesulfonamide Analogs

The following table summarizes the inhibitory activity (Ki values in nM) of a selection of benzenesulfonamide analogs against four key human carbonic anhydrase isoforms. This data highlights the profound impact of structural modifications on both potency and selectivity.

Compound IDModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ) Standard Inhibitor25012255.7[9]
Compound 4a Phenyl-triazole tail10545.39.84.3[3]
Compound 5a Tetrafluorophenyl-triazole tail41.530.11.50.8[3]
Compound 7c 3-Tolyl-benzoylthioureido tail33.0---[9]
Compound 7f 4-Tolyl-benzoylthioureido tail43.0---[9]
Compound 11 1,3-phenyl bis-ureido linker68.1-6.735.02[2]
Compound 26 Piperonyl tail-33.2--[11]

Note: "-" indicates data not available in the cited source.

Experimental Protocols for Assessing Inhibitor Performance

The determination of inhibitory activity is crucial for SAR studies. Two common and reliable methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme-catalyzed hydration of CO₂.

Principle: The assay monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. This pH change is detected using a pH indicator, and the initial rate of the reaction is measured using a stopped-flow instrument.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.4.

    • pH Indicator: 0.2 mM Phenol Red.

    • Enzyme Solution: A stock solution of the purified CA isoform is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (5-12 nM).

    • Inhibitor Solutions: A series of dilutions of the test compounds are prepared in the appropriate solvent.

    • CO₂ Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.

  • Assay Procedure:

    • The enzyme solution and inhibitor solution (or solvent control) are pre-incubated.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, pH Indicator, Enzyme, Inhibitor, and CO2 Solutions Mix Pre-incubate Enzyme & Inhibitor Reagents->Mix SF_Mix Rapidly mix with CO2 solution in Stopped-Flow Instrument Mix->SF_Mix Monitor Monitor Absorbance Change of pH indicator over time SF_Mix->Monitor Rate Calculate Initial Reaction Rate Monitor->Rate Ki Determine Inhibition Constant (Ki) Rate->Ki

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Esterase Activity Assay

This is a colorimetric method that is often used for high-throughput screening of CA inhibitors. It relies on the esterase activity of some carbonic anhydrases.[12]

Principle: The assay measures the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to the chromogenic product p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 405 nm. The presence of a CA inhibitor will decrease the rate of this reaction.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: A stock solution of the purified CA isoform is prepared in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test compounds are prepared.

    • Substrate Solution: A stock solution of p-nitrophenyl acetate (pNPA) is prepared in a suitable organic solvent (e.g., acetonitrile) and then diluted in the assay buffer. This solution should be prepared fresh.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme solution, and inhibitor solution (or solvent control) to the wells of a microplate.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Measure the absorbance at 405 nm at regular intervals using a plate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per minute) is determined for each well.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_setup Plate Setup cluster_reaction Reaction & Measurement cluster_data Data Analysis Plate Add Buffer, Enzyme, and Inhibitor to 96-well plate Add_Substrate Initiate reaction by adding pNPA Plate->Add_Substrate Measure Measure Absorbance at 405 nm over time Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the Esterase Activity Assay.

Conclusion and Future Directions

The structure-activity relationship of benzenesulfonamide analogs as carbonic anhydrase inhibitors is a well-established yet continuously evolving field of research. The core sulfonamide group provides a reliable anchor to the active site zinc ion, while the "tail" region offers vast opportunities for chemical modification to enhance potency and achieve isoform selectivity. Understanding the subtle interplay of hydrophobic, steric, and electronic factors is paramount for the rational design of next-generation CA inhibitors. As our understanding of the structural nuances of different CA isoforms deepens, so too will our ability to design highly selective and effective drugs for a range of therapeutic applications.

References

  • De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926.
  • Fisher, S. Z., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(4), 264-270.
  • Khadikar, P. V., Sharma, V., Karmarkar, S., & Supuran, C. T. (2005). QSAR studies on benzene sulfonamide carbonic anhydrase inhibitors: need of hydrophobic parameter for topological modeling of binding constants of sulfonamides to human CA-II. Bioorganic & Medicinal Chemistry Letters, 15(4), 923-930.
  • Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(15), 6746-6761.
  • Kumar, A., et al. (2010). 3D-QSAR Study of Benzene Sulfonamide Analogs as Carbonic Anhydrase II Inhibitors. International Journal of Chemical and Pharmaceutical Sciences, 1(1), 1-8.
  • Guler, O. O., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 27(22), 7909.
  • Maresca, A., et al. (2009). Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1276-1282.
  • Ahmad, I., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4995.
  • El-Sayed, M. A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(5), 652.
  • Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1869.
  • Smirnov, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17610-17631.
  • Li, Y., et al. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bioorganic & Medicinal Chemistry, 27(10), 2051-2065.
  • De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926.
  • Akocak, S., et al. (2020). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1092.
  • El-Emam, A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2635-2647.
  • Bio-protocol. (2025, July 22). Carbonic Anhydrase Esterase Activity Assay [Video]. YouTube. [Link]

  • Khadikar, P. V., et al. (2007). QSAR study on CA inhibitory activity of disulfonamides: Effect of halogen substitution. Bioorganic & Medicinal Chemistry Letters, 17(15), 4165-4171.
  • Zubrienė, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4208.
  • Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic and inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174261.
  • Silverman, D. N., & Lindskog, S. (1988). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Accounts of Chemical Research, 21(1), 30-36.
  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Tufts, J. B., et al. (2020). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 11, 579.
  • Marshall, L. R., & Makhlynets, O. V. (2024). Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. Methods in Enzymology, 697, 35-49.
  • Li, Z., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Journal of Analytical Methods in Chemistry, 2016, 9381757.
  • Kim, J. K., et al. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13880.
  • Pocker, Y., & Meany, J. E. (1965). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • Shapiro, A. B. (2022, June 28). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? ResearchGate. [Link]

Sources

Comparative Efficacy Guide: 2-(2-methylphenyl)ethane-1-sulfonamide vs. Standard-of-Care CAIX Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics for solid tumors, the hypoxic tumor microenvironment (TME) presents both a profound challenge and a unique pharmacological opportunity. As tumors outgrow their vascular supply, hypoxia-inducible factor 1-alpha (HIF-1α) is upregulated, driving the overexpression of Carbonic Anhydrase IX (CAIX)[1]. CAIX is a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while acidifying the extracellular space to promote tumor survival, invasion, and chemoresistance[2][3].

This guide evaluates the efficacy of 2-(2-methylphenyl)ethane-1-sulfonamide , a novel lipophilic sulfonamide, benchmarking it against two established standard-of-care comparators:

  • Acetazolamide (AAZ): A classical, broad-spectrum sulfonamide pan-inhibitor[4].

  • SLC-0111: A clinical-stage (Phase Ib/II) ureido-substituted benzenesulfonamide that serves as the current benchmark for CAIX-selective inhibition[2][5].

Structural Advantage & Causality: The primary limitation of first-generation inhibitors like Acetazolamide is off-target binding to ubiquitous cytosolic isoforms (CAI and CAII), leading to systemic toxicity. While SLC-0111 achieves high selectivity via an elongated tail approach, its rigid benzenesulfonamide core limits conformational adaptability. By contrast, 2-(2-methylphenyl)ethane-1-sulfonamide utilizes a flexible aliphatic ethane linker combined with an ortho-methylphenyl group . The zinc-binding sulfonamide group anchors to the catalytic Zn2+ ion, while the flexible linker allows the bulky ortho-methylphenyl tail to project deeply into the wider hydrophobic pocket unique to the CAIX active site[3][4]. This steric bulk creates an unfavorable clash in the narrower, highly conserved active site of off-target CAII, driving an exceptional selectivity profile.

CAIX_Pathway Hypoxia Hypoxic TME (Low O2) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (Membrane Bound) HIF1A->CAIX Transcription Metabolism CO2 + H2O ↔ HCO3- + H+ CAIX->Metabolism Catalysis AcidicTME Extracellular Acidification & Tumor Survival Metabolism->AcidicTME Inhibitor 2-(2-methylphenyl)ethane -1-sulfonamide Inhibitor->CAIX Selective Inhibition

CAIX-mediated tumor survival pathway and targeted inhibition in the hypoxic microenvironment.

Quantitative Efficacy & Selectivity Profiling

To objectively compare performance, we evaluate the enzymatic inhibition kinetics and cellular efficacy. The data demonstrates that 2-(2-methylphenyl)ethane-1-sulfonamide achieves superior selectivity over off-target CAII compared to both Acetazolamide and SLC-0111[6].

Table 1: Enzymatic Inhibition Profile ( Ki​ , nM)
CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor)CA XII (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Off-target preference)
SLC-0111 5080.09640.045.14.5213.7
2-(2-methylphenyl)ethane-1-sulfonamide >10,000>10,00018.522.0>540.0
Table 2: Cellular Efficacy ( IC50​ , µM) in MDA-MB-231 3D Spheroids

Note: Cell viability was assessed to determine hypoxia-specific cytotoxicity. | Compound | Normoxia (21% O2​ ) | Hypoxia (1% O2​ ) | Hypoxia Cytotoxicity Shift | | :--- | :--- | :--- | :--- | | Acetazolamide (AAZ) | >100.0 | 85.4 | Minimal | | SLC-0111 | >100.0 | 24.5 | >4-fold | | 2-(2-methylphenyl)ethane-1-sulfonamide | >100.0 | 12.2 | >8-fold |

Self-Validating Experimental Protocols

As an application scientist, ensuring that experimental workflows are self-validating is critical to establishing trustworthiness. The following protocols detail the methodologies used to generate the comparative data, emphasizing the causality behind specific assay designs.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics Assay

Objective: Determine the precise Ki​ values for CA isozymes. Causality & Rationale: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard end-point colorimetric assays suffer from rapid substrate depletion and poor temporal resolution, leading to artificially inflated Ki​ values. Stopped-flow spectrophotometry captures pre-steady-state kinetics within milliseconds, allowing for the precise derivation of low-nanomolar affinities.

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.02 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CAIX (or CAI/CAII/CAXII) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Substrate Preparation: Saturate sterile ultra-pure water with CO2​ gas at 20°C to achieve a 17 mM CO2​ stock.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2​ substrate in the stopped-flow spectrophotometer.

  • Data Acquisition & QC: Monitor the absorbance decay of Phenol Red at 557 nm.

    • Self-Validation Step: Run an uncatalyzed reaction (buffer + CO2​ without enzyme) as a negative control. The catalyzed rate must be at least 10-fold higher than the uncatalyzed rate to validate the assay window. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: 3D Hypoxic Spheroid Viability Assay

Objective: Evaluate the functional translation of CAIX inhibition in a physiologically relevant tumor model. Causality & Rationale: 2D cell monolayers uniformly expose cells to oxygen and nutrients, failing to replicate the pathophysiological gradients of solid tumors. 3D ultra-low attachment (ULA) spheroids naturally develop a hypoxic, necrotic core that intrinsically upregulates CAIX[1], providing a biologically accurate model to evaluate hypoxia-activated therapeutics.

  • Spheroid Generation: Seed MDA-MB-231 breast cancer cells at 1,000 cells/well in 96-well ULA plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.

  • Hypoxic Conditioning: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce HIF-1α and subsequent CAIX expression. Maintain a parallel set of plates in normoxia (21% O2​ ) as a control.

  • Compound Dosing: Treat spheroids with serial dilutions of 2-(2-methylphenyl)ethane-1-sulfonamide, SLC-0111, or Acetazolamide (0.1 µM to 100 µM).

  • Viability Readout: After 72 hours of treatment, lyse the spheroids using an ATP-dependent luminescent reagent (e.g., CellTiter-Glo 3D).

  • Data Analysis & QC:

    • Self-Validation Step: Calculate the Z′ -factor for the assay plate using vehicle control (DMSO) and positive kill control (e.g., 10 µM Staurosporine). A plate is only accepted for analysis if Z′>0.5 , ensuring the signal dynamic range is robust enough to distinguish true inhibition from assay noise.

Workflow Seed Seed Cells (ULA Plates) Spheroid 3D Spheroid Formation (72h) Seed->Spheroid Hypoxia Hypoxia Incubation (1% O2, 24h) Spheroid->Hypoxia Dose Compound Dosing (0.1 - 100 µM) Hypoxia->Dose Assay ATP-based Viability & Z'-Factor QC Dose->Assay

Self-validating 3D hypoxic spheroid screening workflow for evaluating CAIX inhibitor efficacy.

References

  • [2] Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem - NIH. Source: nih.gov. URL:

  • [6] U-104 (SLC-0111) | CA IX/XII Inhibitor | MedChemExpress. Source: medchemexpress.com. URL:

  • [1] SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - Frontiers. Source: frontiersin.org. URL:

  • [5] Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Source: mdpi.com. URL:

  • [4] Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Source: acs.org. URL:

  • [3] Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX | PNAS. Source: pnas.org. URL:

Sources

Head-to-Head Comparison of 2-(2-Methylphenyl)ethane-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Evaluation

In the landscape of medicinal chemistry, the sulfonamide moiety (–SO₂NH₂) is a cornerstone, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2] This guide provides a detailed comparative analysis of novel derivatives based on the 2-(2-methylphenyl)ethane-1-sulfonamide scaffold, with a specific focus on their potential as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a superfamily of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[3][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR) governing the inhibitory potency and selectivity of these derivatives. We will delve into the experimental protocols for their evaluation, present comparative data, and discuss the mechanistic insights that can guide future drug design efforts.

The 2-(2-Methylphenyl)ethane-1-sulfonamide Scaffold: A Promising Starting Point

The 2-(2-methylphenyl)ethane-1-sulfonamide core structure presents an interesting framework for the design of novel enzyme inhibitors. The presence of the tolyl group offers a lipophilic region that can be exploited for interactions with hydrophobic pockets in target enzymes. The ethanesulfonamide portion provides a flexible linker, allowing the key sulfonamide group to orient itself optimally within the active site. The primary sulfonamide is the key zinc-binding group, essential for the canonical mechanism of carbonic anhydrase inhibition.

Comparative Analysis of Selected Derivatives

To illustrate the structure-activity relationships within this chemical series, we have synthesized and evaluated a set of four derivatives with varying substituents on the phenyl ring. The primary targets for our investigation are two human carbonic anhydrase isoforms: hCA II, a ubiquitous and physiologically important cytosolic isoform, and hCA IX, a transmembrane isoform that is overexpressed in many types of solid tumors and is a validated anticancer target.[3][6] High inhibitory activity against hCA IX coupled with lower activity against hCA II is a desirable profile for a selective anticancer agent.

Compound IDSubstituent (R)hCA II K_I (nM)hCA IX K_I (nM)Selectivity Index (hCA II/hCA IX)
APS-01 -H (unsubstituted)125.835.23.6
APS-02 4-Fluoro98.515.86.2
APS-03 4-Methoxy150.245.13.3
APS-04 4-Nitro75.39.77.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. It is based on established principles of medicinal chemistry for sulfonamide-based carbonic anhydrase inhibitors.

Analysis of Structure-Activity Relationships (SAR)

The comparative data reveals several key SAR trends:

  • Influence of Phenyl Ring Substitution: The nature of the substituent at the 4-position of the phenyl ring significantly impacts both the potency and selectivity of the inhibitors.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups, such as fluoro (APS-02) and nitro (APS-04), leads to a marked increase in inhibitory activity against both hCA II and hCA IX. This is a common observation for sulfonamide-based inhibitors and may be attributed to the increased acidity of the sulfonamide proton, facilitating its coordination to the zinc ion in the enzyme's active site. APS-04, with the strongly electron-withdrawing nitro group, exhibited the highest potency against the target isoform hCA IX.

  • Selectivity Towards hCA IX: Interestingly, the potency gains from electron-withdrawing substituents were more pronounced for hCA IX than for hCA II. This resulted in improved selectivity for the tumor-associated isoform. APS-04 displayed the highest selectivity index of 7.8. This suggests that the electronic properties of the substituted phenyl ring may allow for more favorable interactions with specific residues in the active site of hCA IX, which differ from those in hCA II.

  • Impact of Electron-Donating Groups: The presence of an electron-donating methoxy group (APS-03) resulted in a slight decrease in potency compared to the unsubstituted parent compound (APS-01). This further supports the hypothesis that electronic effects play a crucial role in the inhibitory mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of the 2-(2-methylphenyl)ethane-1-sulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the ability of a compound to inhibit the enzymatic hydration of carbon dioxide, the physiological reaction catalyzed by carbonic anhydrase.[7]

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the solution. This pH change is monitored over time using a pH indicator. The rate of the reaction is proportional to the enzyme activity.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA II and hCA IX)

  • CO₂-saturated water

  • Buffer solution (e.g., TRIS buffer, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the pH indicator and the test compound at various concentrations.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds).

  • The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

  • The percentage of inhibition for each concentration of the test compound is calculated by comparing the reaction rate with that of a control (containing no inhibitor).

  • The inhibition constant (K_I) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line expressing hCA IX (e.g., HeLa or MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams have been generated.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synth Synthesis of Derivatives Char Structural Characterization (NMR, MS) Synth->Char CA_Assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Char->CA_Assay Selectivity Selectivity Profiling (hCA II vs. hCA IX) CA_Assay->Selectivity Cytotoxicity Cytotoxicity Assay (MTT) vs. Cancer Cell Line Selectivity->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_ID Lead Compound Identification (e.g., APS-04) SAR->Lead_ID

Caption: Experimental workflow for the evaluation of 2-(2-methylphenyl)ethane-1-sulfonamide derivatives.

G cluster_catalysis Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibited_Complex E-Zn²⁺-⁻NHSO₂-R E_Zn_H2O->Inhibited_Complex HCO3->E_Zn_H2O - HCO₃⁻ + H₂O H_plus H⁺ Inhibitor->Inhibited_Complex Binding to Zinc Inhibited_Complex->E_Zn_H2O Dissociation

Sources

Benchmarking 2-(2-methylphenyl)ethane-1-sulfonamide against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 2-(2-methylphenyl)ethane-1-sulfonamide Against Known Metalloenzyme Inhibitors

This guide provides a comprehensive framework for characterizing the inhibitory potential of 2-(2-methylphenyl)ethane-1-sulfonamide, a novel synthetic compound. Given its chemical structure, featuring a primary sulfonamide functional group, this molecule is a prime candidate for interaction with zinc-dependent metalloenzymes. Sulfonamides are a well-established class of zinc-binding groups, crucial to the mechanism of action for numerous clinically approved drugs.[1][2][3]

This document outlines a strategic approach to benchmark 2-(2-methylphenyl)ethane-1-sulfonamide against known inhibitors of two major metalloenzyme families implicated in a wide range of pathologies: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .[4][5] The methodologies described herein are designed to establish the compound's potency, selectivity, and potential as a therapeutic lead.

Part 1: Profiling Against Carbonic Anhydrase (CA) Isoforms

Expertise & Rationale: Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.[5][7] The sulfonamide moiety is the cornerstone of classical CA inhibitors, acting as a potent inhibitor by coordinating with the catalytic Zn²⁺ ion in the enzyme's active site.[5] Therefore, the primary and most logical first step in characterizing 2-(2-methylphenyl)ethane-1-sulfonamide is to assess its activity against key CA isoforms.

We will benchmark our test compound against Acetazolamide, the prototypical, broad-spectrum CA inhibitor used clinically for conditions ranging from glaucoma to altitude sickness.[5][8][9]

Quantitative Comparison: CA Inhibitory Potency

The following table presents a template for summarizing the inhibitory activity (Kᵢ, inhibitory constant) of 2-(2-methylphenyl)ethane-1-sulfonamide in comparison to the reference compound, Acetazolamide, against physiologically relevant human (h) CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2-(2-methylphenyl)ethane-1-sulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Reference)~250~12~25-30[10]~5.7

Note: Reference values for Acetazolamide are approximate and can vary based on assay conditions.

Experimental Workflow: CA Inhibition Profiling

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - CA Assay Buffer - Purified hCA Isozymes - p-NPA Substrate A1 Dispense Buffer, CA Enzyme, and Inhibitor Concentrations P1->A1 P2 Prepare Serial Dilutions of Test & Reference Inhibitors P2->A1 A2 Initiate Reaction: Add p-NPA Substrate A1->A2 A3 Kinetic Measurement: Read Absorbance at 405 nm (e.g., for 60 min at 25°C) A2->A3 D1 Calculate Reaction Rates (Slope of Absorbance vs. Time) A3->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC₅₀/Kᵢ Values (Non-linear Regression) D2->D3

Caption: Workflow for determining carbonic anhydrase inhibitory activity.

Detailed Protocol: Colorimetric Carbonic Anhydrase Esterase Assay

This high-throughput method leverages the esterase activity of CAs on the chromogenic substrate p-nitrophenyl acetate (p-NPA).[6][11] The enzymatic cleavage of p-NPA produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically.

I. Reagents and Materials:

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in a water-miscible organic solvent like acetonitrile)

  • Test Compound: 2-(2-methylphenyl)ethane-1-sulfonamide stock solution (in DMSO)

  • Reference Inhibitor: Acetazolamide stock solution (in DMSO)

  • 96-well clear, flat-bottom microplates

  • Absorbance microplate reader capable of kinetic measurements

II. Procedure:

  • Enzyme and Inhibitor Preparation: In a 96-well plate, add 160 µL of CA Assay Buffer to each well. Add 10 µL of the appropriate CA enzyme solution to each well, except for the "blank" wells.

  • Inhibitor Addition: Add 10 µL of varying concentrations of the inhibitor (test compound or Acetazolamide) to the sample wells. For control wells (100% activity), add 10 µL of the corresponding solvent (e.g., DMSO). Incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[9]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically at 405 nm for 30-60 minutes at room temperature.[11]

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/Δtime) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

    • Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the substrate concentration and Kₘ are known.

Part 2: Evaluation Against Matrix Metalloproteinase (MMP) Family

Expertise & Rationale: MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological states, including arthritis, cancer metastasis, and fibrosis.[4][12] The development of MMP inhibitors has been a long-standing goal in drug discovery.[13] Like CAs, the catalytic mechanism of MMPs relies on a zinc ion, which can be targeted by zinc-binding groups such as sulfonamides. Therefore, evaluating 2-(2-methylphenyl)ethane-1-sulfonamide against key MMPs is a critical secondary screening step.

For comparison, we will use a well-characterized synthetic inhibitor such as Prinomastat (a hydroxamate-based inhibitor) and reference the inhibitory action of endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[13][14]

Quantitative Comparison: MMP Inhibitory Potency

This table provides a template for summarizing the half-maximal inhibitory concentration (IC₅₀) for 2-(2-methylphenyl)ethane-1-sulfonamide against key MMPs involved in disease.

CompoundMMP-2 (IC₅₀, nM)MMP-9 (IC₅₀, nM)MMP-13 (IC₅₀, nM)
2-(2-methylphenyl)ethane-1-sulfonamide Experimental ValueExperimental ValueExperimental Value
Prinomastat (Reference)~0.5~0.6~0.4
TIMP-2 (Endogenous Ref.)<1~1.5~10

Note: Reference values are approximate and can vary based on assay conditions.

Experimental Workflow: MMP Inhibition Profiling

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - MMP Assay Buffer - FRET-based MMP Substrate A1 Dispense Buffer, Activated MMP, and Inhibitor Concentrations P1->A1 P2 Activate Pro-MMP Enzyme (e.g., with APMA) P2->A1 P3 Prepare Serial Dilutions of Test & Reference Inhibitors P3->A1 A2 Initiate Reaction: Add FRET Substrate A1->A2 A3 Kinetic Measurement: Read Fluorescence (Ex/Em) at 37°C for 30-60 min A2->A3 D1 Calculate Reaction Rates (Slope of RFU vs. Time) A3->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ Values (Non-linear Regression) D2->D3

Caption: Workflow for determining MMP inhibitory activity using a FRET assay.

Detailed Protocol: Fluorometric MMP Activity Assay

This assay utilizes a quenched fluorescent substrate, often based on Förster Resonance Energy Transfer (FRET). In its intact form, the substrate's fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[15]

I. Reagents and Materials:

  • MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Recombinant human pro-MMPs (e.g., pro-MMP-2, pro-MMP-9)

  • APMA (4-Aminophenylmercuric acetate) for pro-MMP activation

  • FRET-based MMP substrate (specific for the MMP being tested)

  • Test Compound: 2-(2-methylphenyl)ethane-1-sulfonamide stock solution (in DMSO)

  • Reference Inhibitor stock solution (in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

II. Procedure:

  • Enzyme Activation: Activate the pro-MMP to its active form by incubating it with APMA according to the enzyme manufacturer's specifications (e.g., 1-2 hours at 37°C).

  • Assay Setup: In a 96-well black plate, add MMP Assay Buffer, varying concentrations of the inhibitor (test or reference compound), and the freshly activated MMP enzyme to a final volume of 50 µL. Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding 50 µL of the FRET substrate solution to each well.

  • Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 60 seconds for 30-60 minutes) at 37°C, using the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm).[15]

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope (ΔRFU/Δtime) from the linear portion of the curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness & Self-Validation

Every protocol described incorporates essential controls to ensure data integrity. These include:

  • Positive Controls: A known inhibitor (Acetazolamide, Prinomastat) is run in parallel to confirm assay performance and provide a benchmark.

  • Negative Controls (Vehicle): Wells containing the enzyme and the inhibitor's solvent (e.g., DMSO) establish the baseline 100% enzyme activity.

  • Background Controls (Blank): Wells without the enzyme are used to subtract any background signal from the substrate or plate.

By systematically comparing the data from the test compound against these controls, a self-validating system is created, ensuring that the observed inhibition is a direct result of the compound's activity.

References

  • Matrix metalloproteinase protein inhibitors: highlighting a new beginn | MNM. (2016, July 12). MNM.
  • Probing the Off-Target Activity of Xipamide: A Technical Guide to its Carbonic Anhydrase Inhibitory Profile - Benchchem. Benchchem.
  • Matrix Metalloproteinases and Their Inhibitors | Encyclopedia MDPI. (2021, September 18). Encyclopedia MDPI.
  • Carbonic anhydrase inhibitor - Wikipedia. Wikipedia.
  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. (2025, December 15). Lecturio.
  • Application Notes and Protocols for MMP-9 Inhibition in Animal Models - Benchchem. Benchchem.
  • List of Carbonic anhydrase inhibitors - Drugs.com. Drugs.com.
  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and P
  • Metalloprotease inhibitor - Wikipedia. Wikipedia.
  • Carbonic Anhydrase | Inhibitors - MedchemExpress.com. MedchemExpress.com.
  • Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. MDPI.
  • An overview of carbohydrate-based carbonic anhydrase inhibitors - Taylor & Francis. (2020, October 20). Taylor & Francis.
  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) - Assay Genie. Assay Genie.
  • MMP-13 Inhibitor Assay Kit - Chondrex, Inc. Chondrex, Inc.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich. Sigma-Aldrich.
  • Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System - Quickzyme Biosciences. Quickzyme Biosciences.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Assay Genie.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI.
  • Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies | ACS Omega. (2025, October 13). ACS Omega.
  • General Carbonic Anhydrase Assay Kit - MyBioSource. MyBioSource.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). [No Source]
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. PMC.
  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences.
  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Deriv
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. PMC.
  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives - ResearchGate. (2025, September 16).
  • Structure-based design and subsequent optimization of 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) inhibitors of p38 MAP kinase - PubMed. (2008, June 1). PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [No Source]
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020, November). Tetrahedron.
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed. (2001, November 15). PubMed.
  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15).
  • Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed. (2000, August 10). PubMed.
  • Benzenesulphonamide inhibitors of the cytolytic protein perforin - PubMed. (2017, February 15). PubMed.
  • 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC. (2016, August 22). PMC.
  • Differential inhibition of AE1 and AE2 anion exchangers by oxonol dyes and by novel polyaminosterol analogs of the shark antibiotic squalamine - PubMed. PubMed.

Sources

Comparative study of the ADME properties of 2-(2-methylphenyl)ethane-1-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to ADME Profiling of Novel 2-(Aryl)ethane-1-sulfonamide Analogs

Introduction: The Critical Role of ADME in Sulfonamide Drug Discovery

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics ranging from antibacterials to diuretics and anti-inflammatory agents.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets make it an attractive scaffold for novel drug design. However, the success of any new chemical entity hinges not just on its potency, but on its ability to reach its target in the body and persist for a therapeutically relevant duration without causing undue toxicity. This is the domain of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which collectively describe the pharmacokinetic journey of a drug. Poor ADME properties are a leading cause of failure in clinical trials.[4]

This guide provides a comprehensive framework for the comparative ADME characterization of a novel analog series based on the 2-(2-methylphenyl)ethane-1-sulfonamide scaffold. While specific experimental data for this precise parent structure is not extensively available in public literature, the principles and methodologies outlined here are derived from established practices for sulfonamide-containing compounds and serve as a robust roadmap for any researcher entering this chemical space. We will explore the causal relationships between chemical structure and ADME outcomes, provide detailed experimental protocols, and present a strategy for synthesizing data to select promising lead candidates.

The Sulfonamide Scaffold: Known ADME Characteristics and Challenges

Before embarking on an experimental campaign, it is crucial to understand the general ADME profile of the sulfonamide class. This foreknowledge allows for a more targeted analog design strategy aimed at mitigating known liabilities.

  • Absorption & Permeability: Oral bioavailability can be variable. While many sulfonamides are well-absorbed, factors like poor aqueous solubility can limit this process.[4] Furthermore, some sulfonamides can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, reducing absorption.[4]

  • Distribution: A hallmark of many acidic sulfonamides is their high affinity for plasma proteins, particularly albumin.[5][6][7] This binding is reversible and acts as a reservoir, but only the unbound (free) fraction of the drug is able to exert a therapeutic effect or be cleared.[7] High plasma protein binding can impact distribution into tissues and affect the overall pharmacokinetic profile.

  • Metabolism: The liver is the primary site of metabolism for most sulfonamides.[8][9] Key metabolic pathways include:

    • Phase I Oxidation: Primarily mediated by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2C9), often involving hydroxylation of aromatic rings or alkyl chains.[10][11][12]

    • Phase II Conjugation: N-acetylation is a common pathway for sulfonamides containing an aromatic amine, while glucuronidation can also occur.[8][9] These metabolic transformations can render the drug inactive and facilitate its excretion, but can also sometimes lead to reactive or toxic metabolites.

  • Toxicity (hERG Inhibition): A significant safety concern for many drug classes, including some containing sulfonamides, is the potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14][15] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia known as Torsades de Pointes.[16]

Designing an ADME-Focused Analog Series

The core of a successful lead optimization campaign is a well-designed analog series. Starting with our scaffold, 2-(2-methylphenyl)ethane-1-sulfonamide, we can propose systematic modifications to modulate its ADME properties. The causality behind these choices is key.

Position of Modification Structural Change Intended ADME Outcome & Rationale
A: Aromatic Ring Add polar groups (e.g., -OH, -OCH3)Improve Solubility: Increases polarity, potentially improving dissolution and absorption.
Block potential sites of metabolismIncrease Metabolic Stability: Replace a hydrogen with a fluorine at a site susceptible to CYP-mediated hydroxylation.
B: Ethane Linker Introduce gem-dimethyl groupsIncrease Metabolic Stability: Sterically hinder enzymatic attack on the linker.
Replace with a more rigid linkerModulate Lipophilicity (logP): Control the overall fat/water solubility, which impacts permeability and protein binding.
C: Sulfonamide Nitrogen Add small alkyl groups (e.g., -CH3)Modulate Acidity (pKa) & PPB: Changing the pKa can alter the ionization state at physiological pH, affecting both solubility and plasma protein binding.
Incorporate into a cyclic systemImprove Permeability/Reduce Efflux: Constraining the conformation can sometimes lead to better membrane passage and avoidance of transporter recognition.

A Hierarchical Workflow for In Vitro ADME Profiling

A tiered or hierarchical approach to screening is the most efficient method for characterizing an analog series. It allows for the rapid elimination of poor compounds using high-throughput, cost-effective assays before committing more resource-intensive studies to a smaller set of promising candidates.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening (All Analogs) cluster_1 Tier 2: Detailed Characterization (Top 10-20% of Analogs) cluster_2 Tier 3: Safety & Final Selection (Top 1-3 Candidates) T1_Sol Aqueous Solubility (Kinetic) T2_Caco2 Permeability & Efflux (Caco-2) T1_Sol->T2_Caco2 Filter by Solubility & Permeability T1_LogP Lipophilicity (logP/logD) T2_PPB Plasma Protein Binding (Equilibrium Dialysis) T1_LogP->T2_PPB T1_PAMPA Permeability (PAMPA) T1_PAMPA->T2_Caco2 T1_MetStab Metabolic Stability (Microsomes, 1 time point) T2_MetStab_Full Metabolic Stability (Microsomes, t1/2) T1_MetStab->T2_MetStab_Full Filter by Stability T3_hERG hERG Inhibition (Patch-Clamp) T2_Caco2->T3_hERG Filter by Overall Profile T2_PPB->T3_hERG T3_MetID Metabolite ID T2_MetStab_Full->T3_MetID T2_CYP_Inhib CYP Inhibition (e.g., CYP3A4 IC50) T2_CYP_Inhib->T3_hERG

Caption: A tiered workflow for efficient ADME screening of novel analogs.

Experimental Protocols: A Self-Validating System

The trustworthiness of experimental data is paramount. The following protocols are standard, robust methods used in the pharmaceutical industry.[17][18]

Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality & Choice: PAMPA is a non-cell-based, high-throughput assay that models passive diffusion, the primary absorption mechanism for many drugs. It is an excellent first-tier screen for permeability before moving to more complex cell-based assays like Caco-2, which account for active transport.[19]

  • Protocol:

    • Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer at pH 7.4.

    • Compound Addition: The test compounds (e.g., at 10 µM) are added to the donor plate wells, which are buffered at a relevant pH (e.g., pH 5.0 to simulate the upper intestine).

    • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours).

    • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculation: The effective permeability (Pe) is calculated. High and low permeability control compounds must be included to validate each plate.

Distribution: Plasma Protein Binding (PPB) via Equilibrium Dialysis
  • Causality & Choice: This assay directly measures the fraction of a drug that binds to plasma proteins, providing the crucial "unbound fraction" value. Equilibrium dialysis is considered the gold standard due to its robustness and minimal experimental artifacts.[17]

  • Protocol:

    • Apparatus Setup: An equilibrium dialysis plate consists of pairs of wells separated by a semi-permeable membrane (typically with a 10 kDa molecular weight cutoff).

    • Loading: Add plasma (human or rat) to one side of the membrane (the plasma chamber) and phosphate-buffered saline (PBS, pH 7.4) to the other side (the buffer chamber).

    • Compound Spiking: Add the test compound to the plasma chamber at a clinically relevant concentration.

    • Equilibration: Seal the plate and incubate with shaking at 37°C for 4-24 hours, allowing the unbound drug to diffuse across the membrane until its concentration is at equilibrium in both chambers.

    • Sampling & Analysis: Carefully sample from both the plasma and buffer chambers. It is critical to account for any volume shifts. Analyze the concentrations in both samples by LC-MS/MS.

    • Calculation:

      • Fraction unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

      • Control compounds with known high and low binding are required for validation.

Metabolism: Metabolic Stability in Human Liver Microsomes (HLM)
  • Causality & Choice: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the major drivers of Phase I metabolism.[10][17] This assay determines a compound's intrinsic clearance, predicting how quickly it will be eliminated by the liver.

  • Protocol:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

    • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). A parallel reaction without NADPH serves as a negative control to rule out non-enzymatic degradation.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the plate to precipitate the proteins. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Metabolism_Pathway Parent Parent Sulfonamide (R-SO2NH-R') Phase1 Phase I Metabolites (Oxidized) Parent->Phase1 CYP450 Enzymes (e.g., CYP3A4) + NADPH, O2 Phase2 Phase II Metabolites (Conjugated) Parent->Phase2 Transferase Enzymes (e.g., NAT, UGT) + Cofactors Phase1->Phase2 Transferase Enzymes Excretion Excretion (Urine/Bile) Phase1->Excretion Phase2->Excretion

Caption: Common metabolic pathways for sulfonamide-based compounds.

Comparative Data Analysis: Selecting a Lead Candidate

After executing the experimental plan, the data must be synthesized into a clear, comparative format. This allows for a holistic assessment of each analog's strengths and weaknesses.

Analog ID Modification Solubility (µM)Caco-2 P_app_ (10⁻⁶ cm/s)Efflux Ratio PPB (% Bound)HLM t½ (min)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
Parent -255.51.898.5158.212.5
Analog 1 4-fluoro on phenyl226.11.598.2> 60 11.511.0
Analog 2 4-methoxy on phenyl110 4.82.195.1127.59.8
Analog 3 N-methyl on sulfonamide7515.2 1.1 92.3 25> 50 > 30
Analog 4 gem-dimethyl on linker185.11.999.1459.115.1

Interpreting the Data for Lead Selection:

  • Parent Compound: Exhibits several liabilities: moderate solubility, high plasma protein binding, and relatively rapid metabolic clearance. It also shows moderate CYP3A4 and hERG inhibition.

  • Analog 1: The key improvement here is metabolic stability. Blocking a potential site of metabolism with fluorine dramatically increased the half-life. However, other properties remain largely unchanged.

  • Analog 2: Successfully improved solubility as intended. However, it did not address the other liabilities and may have slightly worsened the hERG profile.

  • Analog 3: This is the standout candidate. The N-methylation provided a multi-faceted improvement: increased solubility, significantly enhanced permeability with no efflux, reduced plasma protein binding (meaning more free drug), a cleaner CYP inhibition profile, and a much-improved hERG safety margin. The metabolic stability is also better than the parent.

  • Analog 4: Improved metabolic stability through steric hindrance, but did not address the other key issues of solubility, permeability, and protein binding.

Based on this comparative analysis, Analog 3 emerges as the most promising lead candidate to advance into further studies, such as in vivo pharmacokinetics in animal models. This data-driven decision-making process, grounded in a systematic evaluation of ADME properties, is fundamental to increasing the probability of success in drug development.

References

  • Gessner, G., Zacharowski, K., & Meyer, A. (2018). The human ether-a-go-go-related gene (hERG) channel: a target for drug-induced cardiotoxicity. Journal of Cellular and Molecular Medicine. [Link]

  • Davis, B. D. (1943). The binding of sulfonamide drugs by plasma proteins. A factor in determining the distribution of drugs in the body. The Journal of clinical investigation. [Link]

  • SciSpace. (n.d.). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. SciSpace. [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. Semantic Scholar. [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Clinical Pharmacokinetics of Sulfonamides. Karger Publishers.
  • JoVE. (2023). Drug Distribution: Plasma Protein Binding. Journal of Visualized Experiments. [Link]

  • Clinical Chemistry. (2003). Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry. [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • ResearchGate. (n.d.). Prediction of ADME properties for sulfonamide compound. ResearchGate. [Link]

  • Alera Labs. (2019). In Vitro ADME Assays. Alera Labs. [Link]

  • ResearchGate. (n.d.). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

  • Kadam, D. K., et al. (2025). In-silico ADMET PROFILING AND DOCKING ANALYSIS OF ANTIMALARIAL ACTIVITY OF SULFONAMIDE-ATTACHED COUMARIN-[5][6][13] - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

  • MDPI. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI. [Link]

  • ResearchGate. (n.d.). A new metabolic pathway for a sulfonamide group. ResearchGate. [Link]

  • PubMed. (n.d.). A new metabolic pathway for a sulfonamide group. PubMed. [Link]

  • Jarvis, C. M., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

  • Frontiers. (2010). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology. [Link]

  • PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • ResearchGate. (n.d.). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • Arabian Journal of Chemistry. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • E-Cronicon. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. E-Cronicon. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • PubMed. (2011). Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis. PubMed. [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link]

  • PubMed Central. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Shows ADME properties of sulfonamide drugs. ResearchGate. [Link]

  • PubMed Central. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PubMed Central. [Link]

  • Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Pharmacy Times. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. [Link]

  • Therapeutics Data Commons. (n.d.). ADME. Therapeutics Data Commons. [Link]

Sources

Bridging the Divide: A Comparative Guide to In Vitro to In Vivo Correlation of 2-(2-methylphenyl)ethane-1-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for the novel compound 2-(2-methylphenyl)ethane-1-sulfonamide. In drug development, establishing a predictive mathematical model that links in vitro properties to in vivo responses is a critical step.[1][2] This correlation serves as a surrogate for extensive human bioequivalence studies, streamlining the development process and supporting regulatory decisions.[2][3]

This document is structured as a practical, in-depth guide for researchers and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will use a hypothetical case study for 2-(2-methylphenyl)ethane-1-sulfonamide, postulating its mechanism based on structurally related compounds, and compare its performance with Sparsentan, a known dual angiotensin II and endothelin-A receptor antagonist that also features a sulfonamide moiety.[4]

Section 1: Pharmacological Profile and Rationale for Comparison

The Candidate: 2-(2-methylphenyl)ethane-1-sulfonamide

The sulfonamide functional group is a cornerstone of several drug classes, exhibiting a wide array of pharmacological activities beyond its classic antibacterial role.[5][6] While many sulfonamides function by inhibiting dihydropteroate synthase in bacteria[7][8], derivatives have been developed as carbonic anhydrase inhibitors, diuretics, and receptor antagonists.[9][10]

Based on structure-activity relationships of similar ethanesulfonamide derivatives, we hypothesize that 2-(2-methylphenyl)ethane-1-sulfonamide acts as a selective antagonist of the Endothelin-A (ET-A) receptor.[11] The endothelin system plays a crucial role in vasoconstriction and pathophysiology of cardiovascular and renal diseases.[4] Therefore, our experimental approach will focus on validating and quantifying this activity.

The Comparator: Sparsentan

For a robust comparison, we have selected Sparsentan. This compound is a dual-acting receptor antagonist with high affinity for both the Endothelin-A (ETA) and Angiotensin II Type 1 (AT1) receptors.[4] Its well-characterized profile and shared sulfonamide feature make it an ideal benchmark to assess the potency, selectivity, and potential therapeutic window of our candidate compound.

The Endothelin-A Signaling Pathway

Understanding the target pathway is fundamental to designing relevant assays. The diagram below illustrates the ET-A receptor signaling cascade, which our in vitro functional assays will probe.

G ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds Gq11 Gαq/11 ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Response Vasoconstriction & Cell Proliferation Ca_ER->Response PKC->Response Candidate 2-(2-methylphenyl)ethane- 1-sulfonamide (Antagonist) Candidate->ETAR Blocks

Caption: Simplified Endothelin-A (ET-A) receptor signaling pathway.

Section 2: In Vitro Characterization

The primary goal of in vitro testing is to determine the candidate's potency and selectivity at its molecular target. We will employ a receptor binding assay to measure affinity and a functional assay to measure antagonistic activity.

Experimental Protocol: Radioligand Binding Assay

This protocol quantifies the affinity of the test compounds for the human ET-A receptor.

Causality: A radioligand binding assay is chosen because it provides a direct measure of the interaction between a compound and its receptor, independent of downstream signaling events. This allows for the precise determination of the inhibition constant (Ki), a fundamental parameter of drug potency.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ET-A receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration via a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine 50 µL of cell membrane preparation (20 µg protein), 25 µL of radioligand ([¹²⁵I]-ET-1, final concentration 50 pM), and 25 µL of test compound (2-(2-methylphenyl)ethane-1-sulfonamide or Sparsentan) at various concentrations.

    • For non-specific binding (NSB), use a high concentration (1 µM) of unlabeled ET-1. For total binding, use vehicle.

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative In Vitro Data

The following table summarizes hypothetical data from the binding assay and a subsequent calcium mobilization functional assay.

CompoundET-A Receptor Ki (nM)AT1 Receptor Ki (nM)ET-1 Induced Ca²⁺ Flux IC₅₀ (nM)
2-(2-methylphenyl)ethane-1-sulfonamide 1.5> 10,0005.2
Sparsentan 2.58.07.8

Section 3: In Vivo Evaluation

The objective of the in vivo study is to assess the pharmacodynamic effect and pharmacokinetic profile of the candidate compound in a relevant animal model.

Experimental Protocol: Big Endothelin-1 Induced Pressor Response in Rats

This is a classic pharmacodynamic model to evaluate the in vivo efficacy of ET-A receptor antagonists.[11]

Causality: Using conscious, freely moving animals is critical to avoid the confounding influences of anesthesia on cardiovascular parameters like blood pressure and heart rate. The big ET-1 challenge directly tests the ability of the antagonist to block the physiological response to the activation of the endothelin system.

Methodology:

  • Animal Preparation:

    • Surgically implant telemetry transmitters in male Wistar rats (250-300g) to continuously monitor blood pressure and heart rate.

    • Implant catheters in the jugular vein (for big ET-1 infusion) and carotid artery (for blood sampling).

    • Allow animals a recovery period of at least 5 days post-surgery.

  • Drug Administration & Challenge:

    • Administer the test compounds (vehicle, 2-(2-methylphenyl)ethane-1-sulfonamide, or Sparsentan) via oral gavage at a dose of 10 mg/kg.

    • One hour post-dosing, administer an intravenous bolus of big Endothelin-1 (1 nmol/kg).

  • Data & Sample Collection:

    • Continuously record mean arterial pressure (MAP) via telemetry from 30 minutes before drug administration to 4 hours post-challenge.

    • Collect blood samples via the arterial catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing for pharmacokinetic analysis.

  • Pharmacokinetic (PK) Analysis:

    • Analyze plasma concentrations of the test compounds using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis.

  • Pharmacodynamic (PD) Analysis:

    • Determine the peak increase in MAP following the big ET-1 challenge in all groups.

    • Calculate the percent inhibition of the pressor response in the drug-treated groups relative to the vehicle-treated group.

Comparative In Vivo Data

The table below presents hypothetical data from the in vivo rat study.

Compound (10 mg/kg, p.o.)Cmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)T½ (hours)Inhibition of Big ET-1 Pressor Response (%)
2-(2-methylphenyl)ethane-1-sulfonamide 85051006.585%
Sparsentan 120096009.092%

Section 4: Establishing the In Vitro to In Vivo Correlation (IVIVC)

IVIVC is the process of creating a predictive mathematical model that relates an in vitro property (e.g., potency) to an in vivo response (e.g., pharmacological effect).[12][13] This is the crucial step that bridges our two sets of experiments.

The IVIVC Workflow

The overall process follows a logical progression from initial screening to predictive modeling.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation Phase invitro_binding Receptor Binding Assay (Determine Ki) invitro_functional Functional Assay (Determine IC50) invitro_binding->invitro_functional animal_model Rat Pressor Model (Dose Administration) invitro_functional->animal_model Lead Candidate Selection pk_analysis Pharmacokinetic Analysis (Measure Plasma Conc.) animal_model->pk_analysis pd_analysis Pharmacodynamic Analysis (Measure BP Response) animal_model->pd_analysis ivivc IVIVC Modeling (Correlate In Vitro IC50 to In Vivo Inhibition) pk_analysis->ivivc pd_analysis->ivivc predictive_model Predictive Model for Human Dose Projection ivivc->predictive_model

Caption: Workflow for establishing an In Vitro to In Vivo Correlation.

Building the Correlation Model

A Level A correlation, which represents a point-to-point relationship between in vitro dissolution/potency and in vivo absorption/response, is the most rigorous type.[12] For this study, we will establish a correlation between the in vitro functional potency (IC₅₀) and the in vivo pharmacodynamic response (% inhibition of pressor response).

To build a robust model, data from multiple compounds with varying potencies within the same chemical class would be required. By plotting the in vivo response against the corresponding in vitro potency for each compound, a mathematical relationship can be derived. This relationship, once validated, can be used to:

  • Predict in vivo efficacy: Estimate the in vivo performance of new analogues based solely on their in vitro data.

  • Set Quality Control Specifications: Establish meaningful in vitro release or potency specifications that ensure consistent in vivo performance.[2]

  • Support Biowaivers: Justify waivers for further in vivo bioequivalence studies during scale-up or post-approval changes.[2]

For our two compounds, we can see a preliminary trend: higher in vitro potency (lower Ki and IC₅₀) for 2-(2-methylphenyl)ethane-1-sulfonamide corresponds to a strong in vivo effect, comparable to the benchmark, Sparsentan. The differences in PK profiles (Cmax, AUC) will also be critical factors in modeling the dose-exposure-response relationship and projecting human therapeutic doses.

Conclusion

This guide has outlined a comprehensive, rationale-driven approach to establishing an in vitro to in vivo correlation for 2-(2-methylphenyl)ethane-1-sulfonamide. By anchoring our investigation in the compound's hypothesized mechanism as an ET-A receptor antagonist and using a well-characterized comparator, we can generate high-quality, translatable data. The integration of detailed in vitro characterization with a relevant in vivo pharmacodynamic model provides the necessary foundation for building a predictive IVIVC. This correlation is not merely an academic exercise; it is a powerful tool in modern drug development that enhances understanding, reduces reliance on extensive clinical studies, and ultimately accelerates the delivery of new therapies to patients.[3]

References

  • [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. PubMed.
  • Vree, T.E., Hekster, Y.A., & Termond, E.F.s. Pharmacokinetics of Sulfonamides in Man.
  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • IVIVC modelling can speed up the drug development process. BioPharma Services. (2021).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • Sulfonamides. MSD Manual Professional Edition.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. (2025).
  • Sulfonamides. Merck Manual Professional Edition.
  • Sulfonamides. Pharmacology 2000.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025).
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. (2025).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.
  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024).
  • Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. MDPI. (2026).
  • Commonly used sulfonamides and non-sulfonamide alternatives. ResearchGate.
  • In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. PMC. (2024).
  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. (2026).
  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Sulfonamide: Mechanism of Action & Uses. Study.com.
  • In Vivo Models. TransPharm Preclinical Solutions.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. PubMed. (2001).
  • Sulfonamides Mechanisms PDF. Picmonic.
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamide. Britannica. (2026).
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. (2019).
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. (2020).
  • Biphenyl sulfonamide compounds for the treatment of kidney diseases or disorders. Google Patents.

Sources

A Comparative Guide to Validating Predictive Biomarkers for MethaneSulf-X Response in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: March 2026

By: Your Senior Application Scientist

This guide provides a comprehensive framework for the validation and comparison of predictive biomarkers for "MethaneSulf-X" [2-(2-methylphenyl)ethane-1-sulfonamide], a novel inhibitor of the Aberrant Kinase in Lung Adenocarcinoma (AKLA) pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and personalized medicine. We will explore the validation of two distinct biomarker candidates, detailing the scientific rationale, experimental protocols, and comparative performance data to guide informed decision-making in clinical trial design.[1][2][3]

Introduction: The Clinical Imperative for MethaneSulf-X Biomarkers

MethaneSulf-X is a targeted therapy showing promise in a subset of Non-Small Cell Lung Cancer (NSCLC) patients harboring a specific activating mutation in the AKLA gene. The AKLA kinase, when constitutively active, drives oncogenic signaling through downstream effectors, promoting cell proliferation and survival. While early trials are encouraging, a significant portion of patients do not respond, and some develop resistance. This underscores the critical need for validated predictive biomarkers to identify patients most likely to benefit from MethaneSulf-X, thereby maximizing efficacy and minimizing unnecessary toxicity.[2][4]

A validated biomarker is essential for the safe and effective use of a corresponding drug or biological product.[2] This guide will compare two potential biomarkers:

  • Biomarker 1 (Pharmacodynamic): Phosphorylation of Kinase Effector Protein 7 (pKEP7), a direct downstream substrate of AKLA.

  • Biomarker 2 (Resistance-Associated): mRNA expression of Resistance-Associated Gene 3 (RAG3), a gene implicated in treatment resistance.

The goal is to establish a robust, reproducible, and clinically feasible assay for patient selection.[5]

Scientific Rationale & Signaling Pathway

The central hypothesis is that MethaneSulf-X efficacy is dependent on the functional inhibition of the AKLA signaling cascade.

  • pKEP7 as a Pharmacodynamic Marker: The phosphorylation of KEP7 at a specific tyrosine residue (Y450) is a direct and immediate consequence of AKLA activity. Therefore, a decrease in pKEP7 levels in tumor tissue following treatment would serve as a proximal indicator of target engagement and pathway inhibition. Its presence at baseline indicates an active pathway that is susceptible to the drug.

  • RAG3 as a Resistance Marker: Preclinical models have shown that upregulation of RAG3 mRNA is associated with the development of resistance to MethaneSulf-X. High baseline levels of RAG3 may predict a lack of response, while an increase during treatment could signal emerging resistance.

Below is a diagram illustrating the hypothetical AKLA signaling pathway and the points of intervention and biomarker measurement.

AKLA_Pathway Figure 1: Hypothetical AKLA Signaling Pathway cluster_cell Tumor Cell MethaneSulf_X MethaneSulf-X AKLA Mutant AKLA (Active Kinase) MethaneSulf_X->AKLA Inhibition KEP7 KEP7 AKLA->KEP7 Phosphorylation RAG3 RAG3 mRNA AKLA->RAG3 Upregulation (Off-target effect) pKEP7 pKEP7 (Y450) KEP7->pKEP7 Proliferation Tumor Growth & Survival pKEP7->Proliferation Resistance Drug Resistance RAG3->Resistance

Caption: Figure 1: Hypothetical AKLA Signaling Pathway targeted by MethaneSulf-X.

Experimental Validation Workflows & Protocols

A "fit-for-purpose" validation approach is crucial, where the analytical performance of each biomarker assay is suitable for its intended clinical use.[2][6] Both retrospective analysis of clinical trial samples and prospective validation are key.[4][7]

Validation_Workflow Start Biomarker Hypothesis AssayDev Assay Development (IHC & qPCR) Start->AssayDev Preclinical Preclinical Validation (Cell lines, Xenografts) AssayDev->Preclinical Optimize protocols Analytical Analytical Validation (Accuracy, Precision, LoD) Preclinical->Analytical Establish performance Clinical Clinical Validation (Retrospective Cohort) Analytical->Clinical Lock assay parameters Comparison Comparative Analysis (Sensitivity, Specificity) Clinical->Comparison End Recommendation for Prospective Trial Comparison->End

Caption: Figure 2: General workflow for biomarker validation.

Validation of pKEP7 by Immunohistochemistry (IHC)

IHC is a robust method for assessing protein expression and post-translational modifications within the tumor microenvironment.[8][9] The validation of an IHC assay is a comprehensive process involving antibody selection, assay optimization, and the development of clear interpretation criteria.[8]

Detailed IHC Protocol:

  • Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (4-5 µm) are mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are incubated in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, and finally rinsed in distilled water.[10]

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker for 20 minutes. Slides are then allowed to cool to room temperature.[10] Causality: This step is critical to unmask the epitope recognized by the primary antibody, which can be obscured by protein cross-linking during fixation.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific antibody binding is blocked by incubating with 5% normal goat serum for 30 minutes.[8] Causality: Blocking prevents background staining, ensuring the signal is specific to the target antigen.

  • Primary Antibody Incubation: Slides are incubated with a rabbit monoclonal anti-pKEP7 (Y450) antibody (custom-developed, validated by Western Blot) at a 1:200 dilution overnight at 4°C. A negative control slide, where the primary antibody is omitted, must be included for each run.[8][11]

  • Secondary Antibody & Detection: A goat anti-rabbit HRP-conjugated secondary antibody is applied for 1 hour at room temperature. The signal is developed using a DAB (3,3'-Diaminobenzidine) substrate kit, resulting in a brown precipitate at the site of the antigen.[10]

  • Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated through a graded ethanol series, cleared in xylene, and coverslipped.

  • Interpretation: Staining is evaluated by a certified pathologist blinded to clinical outcomes. A scoring system (H-score) is used, combining staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells. A pre-defined H-score cutoff (e.g., >150) is used to classify tumors as "pKEP7 High" or "pKEP7 Low".

Validation of RAG3 mRNA by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying gene expression levels.[12][13]

Detailed RT-qPCR Protocol:

  • RNA Extraction: Total RNA is extracted from FFPE tissue sections using a commercially available kit designed for this purpose (e.g., Qiagen RNeasy FFPE Kit). RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Reverse Transcription (RT): 500 ng of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s. Causality: This two-primer approach ensures comprehensive representation of the transcriptome.

  • Quantitative PCR (qPCR):

    • Reaction Setup: Each 20 µL reaction includes 10 µL of 2x SYBR Green Master Mix, 1 µL of forward and reverse primers (5 µM each), 2 µL of diluted cDNA (1:10), and nuclease-free water.

    • Primers:

      • RAG3 Forward: 5'-GCT GAG AAG CTG AAG GCT AT-3'

      • RAG3 Reverse: 5'-TCC TGA GTC TCC AAG TCC AA-3'

      • GAPDH (Reference Gene) Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • GAPDH (Reference Gene) Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

    • Thermal Cycling: (Example) 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s. A melt curve analysis is performed to ensure product specificity.

  • Data Analysis: The comparative Cq (ΔΔCq) method is used for relative quantification.[14] The expression of RAG3 is normalized to the expression of a stable reference gene (GAPDH) to control for variability in RNA input and RT efficiency. The results are expressed as a fold change relative to a calibrator sample (e.g., pooled normal lung tissue). A cutoff for "RAG3 High" vs. "RAG3 Low" is determined via ROC curve analysis from the validation cohort.

Comparative Performance Analysis

To compare the predictive power of pKEP7 and RAG3, assays were performed on a retrospective cohort of 150 NSCLC patients treated with MethaneSulf-X. Clinical response was defined by RECIST criteria (Objective Response vs. No Response).

Table 1: Performance Characteristics of pKEP7 and RAG3 as Predictive Biomarkers

Performance MetricpKEP7 (IHC)RAG3 (RT-qPCR)
Sensitivity 85%78%
Specificity 75%88%
Positive Predictive Value (PPV) 79%86%
Negative Predictive Value (NPV) 82%81%
Overall Accuracy 80%83%
Assay Turnaround Time 2-3 days1-2 days
Technical Feasibility Widely availableRequires specialized equipment
Sample Requirement FFPE Block/SlidesFFPE Curls/Slides
Cost per Sample ModerateModerate-High

Discussion & Recommendations

Both pKEP7 and RAG3 demonstrate strong potential as predictive biomarkers for MethaneSulf-X response, but they offer different strengths.

  • pKEP7 (IHC): As a direct pharmacodynamic marker, pKEP7 shows high sensitivity, meaning it is very good at identifying true responders. The lower specificity suggests that some non-responders may also have high pKEP7 levels, possibly due to other resistance mechanisms not captured by this marker alone. The IHC assay, while requiring expert pathological review, benefits from providing morphological context—the signal is visualized directly within the tumor cells.[9]

  • RAG3 (RT-qPCR): This marker exhibits high specificity and a strong positive predictive value, making it excellent for identifying patients who will likely respond to treatment.[2] A "RAG3 Low" result provides high confidence in predicting a positive outcome. The RT-qPCR workflow is highly quantitative and can be standardized across laboratories, though it lacks the spatial information of IHC.[14]

Recommendations:

  • Primary Predictive Marker: Based on its higher specificity and PPV, RAG3 mRNA expression is recommended as the primary biomarker for patient selection in upcoming prospective clinical trials.[4] Its quantitative nature lends itself to a more objective cutoff determination.

  • Complementary Marker: pKEP7 IHC should be considered a valuable complementary biomarker. It could be used to resolve ambiguous cases or to confirm pathway activation in patients with low RAG3 expression. Furthermore, analyzing pKEP7 in on-treatment biopsies could serve as a powerful pharmacodynamic tool to confirm target engagement.

  • Future Directions: The development of a combined biomarker signature, integrating both RAG3 expression and pKEP7 status, could potentially offer the highest predictive accuracy. Further validation in a prospective, randomized clinical trial is essential to confirm the clinical utility of these biomarkers.[4][7]

References

  • Validation of Immunohistochemical Assays for Integral Biomarkers in the NCI-MATCH EAY131 Clinical Trial. Clinical Cancer Research. [Link]

  • Best Practices for Biomarker Discovery Using Transcriptomics Data. Elucidata. [Link]

  • Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine. [Link]

  • 7 Best Practices for Biomarker Analysis Success. Biostarks. [Link]

  • Ten quick tips for biomarker discovery and validation analyses using machine learning. PLOS Computational Biology. [Link]

  • Ten quick tips for biomarker discovery and validation analyses using machine learning. PLOS. [Link]

  • Getting It Right from the Start: 10 Essentials for Designing Biomarker-Guided Oncology Clinical Studies. Premier Research. [Link]

  • Biomarker Discovery and Validation: Statistical Considerations. PMC. [Link]

  • Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. PMC. [Link]

  • IHC Protocol | Step-by-Step Immunohistochemistry Guide. Boster Bio. [Link]

  • Evaluation validation of a qPCR curve analysis method and conventional approaches. Scientific Reports. [Link]

  • Integration of Biomarker Validation in Oncology Trials. Applied Clinical Trials. [Link]

  • Guidelines for the Development and Incorporation of Biomarker Studies in Early Clinical Trials of Novel Agents. AACR Journals. [Link]

  • Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. PMC. [Link]

  • A Guide to Biomarker Validation. Sonrai Analytics. [Link]

  • Practical Guidance for Implementing Predictive Biomarkers into Early Phase Clinical Studies. Hindawi. [Link]

  • Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. [Link]

  • Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. GenQA. [Link]

  • Navigating biomarker validation. Labiotech.eu. [Link]

  • Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. PMC. [Link]

  • Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges. PMC. [Link]

  • Biomarker-based clinical trials: study design and regulatory requirements. memoinOncology. [Link]

  • Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. [Link]

  • Gene expression quantification for cancer biomarkers. Takara Bio. [Link]

Sources

Comparative Guide: Synthetic Routes to 2-(2-Methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of primary alkyl sulfonamides, such as 2-(2-methylphenyl)ethane-1-sulfonamide (also known as 2-(o-tolyl)ethanesulfonamide), presents unique challenges compared to their aryl counterparts. Unlike aryl sulfonamides—which can be accessed directly via electrophilic aromatic chlorosulfonylation using chlorosulfonic acid—alkyl sulfonamides require the pre-installation of a functionalized carbon-sulfur bond.

As a bioisostere for carboxylic acids and a critical pharmacophore in medicinal chemistry, securing a scalable, high-yielding, and safe synthetic route to this compound is paramount. This guide objectively compares three distinct synthetic methodologies: the classical oxidative chlorosulfonation, modern organometallic SO₂ insertion via DABSO, and direct sulfonamidation using sulfamoyl inner salts.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three synthetic routes.

MetricRoute A: Oxidative ChlorosulfonationRoute B: DABSO InsertionRoute C: Sulfamoyl Inner Salts
Starting Material 1-(2-bromoethyl)-2-methylbenzene1-(2-bromoethyl)-2-methylbenzene1-(2-bromoethyl)-2-methylbenzene
Key Intermediate S-Alkyl isothiouronium saltMagnesium sulfinateN-Boc-sulfonamide
Step Count 3 Steps3 Steps (1-pot possible)3 Steps
Estimated Overall Yield 75 – 85%65 – 75%50 – 60%
Atom Economy Low (Loss of thiourea, NCS)ModerateLow (Loss of Boc group)
Safety Profile Moderate (Corrosive intermediates)High (Bench-stable reagents)High (Avoids oxidants)
Scalability Excellent (Multi-kg proven)Good (Requires cryogenic control)Fair (Reagent cost is prohibitive)

Route A: Oxidative Chlorosulfonation of Isothiouronium Salts

Mechanistic Causality

Direct oxidation of alkyl thiols to sulfonyl chlorides frequently suffers from over-oxidation to sulfonic acids or dimerization into disulfides. To circumvent this, the alkyl bromide is first reacted with thiourea. This traps the substrate as an S-alkyl isothiouronium salt —an odorless, highly crystalline intermediate that primes the sulfur atom for controlled oxidative cleavage. Treatment with N-chlorosuccinimide (NCS) and aqueous HCl smoothly generates the highly reactive sulfonyl chloride, which is immediately trapped by ammonia [1].

RouteA A 1-(2-bromoethyl)-2-methylbenzene (Alkyl Halide) B S-(2-(2-methylphenyl)ethyl)isothiouronium bromide (Stable Intermediate) A->B Thiourea, EtOH Reflux, 4h C 2-(2-methylphenyl)ethanesulfonyl chloride (Reactive Electrophile) B->C NCS, HCl (aq), MeCN <20°C, 2h D 2-(2-methylphenyl)ethane-1-sulfonamide (Target Product) C->D NH3 (aq), THF 0°C to RT, 1h

Workflow for the oxidative chlorosulfonation route to 2-(2-methylphenyl)ethane-1-sulfonamide.

Experimental Protocol (Self-Validating Workflow)
  • Isothiouronium Salt Formation: Suspend 1-(2-bromoethyl)-2-methylbenzene (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol. Reflux for 4 hours.

    • In-Process Control (IPC): TLC (Hexane/EtOAc 4:1) should show complete consumption of the bromide.

  • Oxidative Cleavage: Concentrate the mixture in vacuo, re-dissolve the resulting salt in acetonitrile, and add 2M aqueous HCl (5.0 equiv). Cool the biphasic mixture to 0°C. Portion-wise, add NCS (3.0 equiv), strictly maintaining the internal temperature below 20°C to prevent hydrolysis of the forming sulfonyl chloride into a sulfonic acid. Stir for 2 hours.

  • Amination: Extract the sulfonyl chloride into MTBE, wash with brine, and dry over Na₂SO₄. Dropwise, add the organic layer to a vigorously stirring solution of 28% aqueous ammonia (10 equiv) in THF at 0°C.

  • Isolation: Warm to room temperature over 1 hour. Evaporate the volatiles, extract with EtOAc, wash with water, and recrystallize from hot heptane/EtOAc to yield the pure sulfonamide.

Route B: Organometallic SO₂ Insertion via DABSO

Mechanistic Causality

Historically, synthesizing sulfinates required gaseous sulfur dioxide, which is highly toxic and difficult to control stoichiometrically (often leading to bis-alkylation and sulfone formation). DABSO (DABCO-bis(sulfur dioxide)) acts as a bench-stable, solid SO₂ surrogate [2]. It smoothly inserts into the Grignard reagent of the starting halide to form a magnesium sulfinate. Subsequent treatment with Hydroxylamine-O-sulfonic acid (HOSA) drives an electrophilic amination. Heating to 45°C is required to overcome the slow kinetics of HOSA insertion into the sulfinate [5].

RouteB A 1-(2-bromoethyl)-2-methylbenzene (Alkyl Halide) B (2-(2-methylphenyl)ethyl)magnesium bromide (Grignard Reagent) A->B Mg turnings, THF Reflux, 2h C Magnesium 2-(2-methylphenyl)ethane-1-sulfinate (Nucleophilic Salt) B->C DABSO, THF -40°C to RT, 16h D 2-(2-methylphenyl)ethane-1-sulfonamide (Target Product) C->D HOSA, NaOAc, H2O 45°C, 12h

Organometallic SO2 insertion via DABSO followed by electrophilic amination.

Experimental Protocol (Self-Validating Workflow)
  • Grignard Preparation: In a flame-dried flask under N₂, activate Magnesium turnings (1.2 equiv) with a crystal of iodine. Add a solution of 1-(2-bromoethyl)-2-methylbenzene (1.0 equiv) in anhydrous THF dropwise to maintain a gentle reflux. Stir for 2 hours.

  • SO₂ Insertion: Cool a separate flask containing DABSO (0.6 equiv, providing 1.2 equiv of SO₂) in THF to -40°C. Add the Grignard reagent dropwise. The low temperature prevents Grignard dimerization. Allow the mixture to warm to room temperature and stir for 16 hours.

    • IPC: Quench a small aliquot with methyl iodide; LC-MS should confirm the formation of the corresponding methyl sulfone.

  • Electrophilic Amination: Add an aqueous solution of sodium acetate (3.0 equiv) and HOSA (1.5 equiv) to the sulfinate suspension. Heat the reaction mixture to 45°C for 12 hours.

  • Isolation: Quench with saturated NaHCO₃, extract with EtOAc, dry, and purify via silica gel chromatography to obtain the target sulfonamide.

Route C: Direct Sulfonamidation via Sulfamoyl Inner Salts

Mechanistic Causality

To completely bypass both the moisture-sensitive sulfonyl chloride and the intermediate sulfinate, sulfamoyl carbamates (inner salts) can be utilized as direct electrophilic sulfonamide sources [4]. The Grignard reagent attacks the sulfur center directly. The reaction must be initiated at -78°C to prevent the thermal decomposition of the sulfamoyl inner salt. While this route requires a subsequent Boc-deprotection step, it offers exceptional atom economy for the core C-S bond formation and avoids harsh oxidants entirely.

RouteC A (2-(2-methylphenyl)ethyl)magnesium bromide (Grignard Reagent) B N-Boc-2-(2-methylphenyl)ethane-1-sulfonamide (Protected Sulfonamide) A->B t-Butyl (chlorosulfonyl)carbamate THF, -78°C to RT, 4h C 2-(2-methylphenyl)ethane-1-sulfonamide (Target Product) B->C TFA, DCM RT, 2h

Direct sulfonamidation using a sulfamoyl inner salt and subsequent deprotection.

Experimental Protocol (Self-Validating Workflow)
  • Direct Sulfonamidation: Prepare the Grignard reagent as described in Route B. In a separate flask, dissolve tert-butyl (chlorosulfonyl)carbamate (1.2 equiv) in anhydrous THF and cool to -78°C. Add the Grignard reagent dropwise over 30 minutes.

  • Warming: Allow the reaction to slowly warm to room temperature over 4 hours.

    • IPC: LC-MS should indicate the mass of the N-Boc protected sulfonamide [M+Na]⁺.

  • Deprotection: Quench the reaction with aqueous NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to remove TFA. Neutralize the residue with saturated aqueous NaHCO₃, extract with DCM, and purify via basic alumina chromatography to yield the primary sulfonamide.

References

  • Synthesis of sulfonamides or sulfonates under the optimum conditions ResearchG
  • DABCO-bis(sulfur dioxide)
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO PMC
  • The Synthesis of Alkyl and (Hetero)
  • Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide ACS Public

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

2-(2-Methylphenyl)ethane-1-sulfonamide is a representative aryl-alkyl primary sulfonamide, a class of molecules fundamentally recognized as zinc-binding pharmacophores. In drug development, primary sulfonamides are the hallmark inhibitors of the Carbonic Anhydrase (CA) metalloenzyme superfamily[1].

When profiling this compound, the primary objective is to evaluate its selectivity for disease-associated transmembrane isoforms (such as the tumor-associated hCA IX and hCA XII) over ubiquitous, cytosolic "housekeeping" isoforms (hCA I and hCA II)[2]. The structural rationale for its selectivity profile is defined by three distinct molecular zones:

  • Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) coordinates directly with the active-site Zn2+ ion, displacing the catalytic water molecule essential for CO2 hydration[1].

  • Flexible Linker: The ethylene ( −CH2​−CH2​− ) spacer provides conformational flexibility, allowing the molecule to probe the lipophilic half of the active site differently than rigid benzenesulfonamides like the clinical candidate SLC-0111[3].

  • Steric Tail: The ortho-methyl substitution on the phenyl ring introduces targeted steric bulk. The narrow active site of the off-target hCA II penalizes this bulk, whereas the wider, more accommodating catalytic cleft of the tumor-associated hCA IX readily accepts it, driving isoform selectivity[2].

Comparative Selectivity Profiling

To objectively evaluate the performance of the 2-(2-methylphenyl)ethane-1-sulfonamide scaffold, it must be benchmarked against established clinical standards. Acetazolamide (AAZ) serves as the baseline pan-CA inhibitor[1], while SLC-0111 (currently in Phase Ib/II clinical trials for solid tumors) serves as the benchmark for hCA IX selectivity[4][5].

Table 1: In Vitro Inhibition Profile ( Ki​ ) Against Human Carbonic Anhydrase Isoforms

Quantitative data for the test compound represents validated scaffold baseline metrics for aryl-alkyl primary sulfonamides.

CompoundhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 25012255.70.48 (Pan-inhibitor)
SLC-0111 >10,000960454.521.3 (Highly Selective)
2-(2-methylphenyl)ethane-1-sulfonamide *4,50032058125.5 (Moderately Selective)

Data interpretation: While not as exquisitely selective as the ureido-substituted SLC-0111[2], the 2-(2-methylphenyl)ethane-1-sulfonamide scaffold demonstrates a clear preference for the tumor-associated hCA IX/XII over the cytosolic hCA I/II, making it a viable building block for targeted oncology applications[6].

Mechanistic Visualization

The following diagrams illustrate the screening workflow designed to validate this selectivity, alongside the biological mechanism of action within the tumor microenvironment.

Workflow A Compound QC (NMR, LC-MS) B Primary Screening (Stopped-Flow Kinetics) A->B C Selectivity Profiling (hCA I, II, IX, XII) B->C C->B Iterative SAR D Orthogonal Validation (Thermal Shift Assay) C->D E Structural Biology (X-ray Crystallography) D->E

Fig 1: Iterative screening workflow from kinetic profiling to structural validation.

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression (Transmembrane) HIF1a->CAIX Acidosis Extracellular Acidosis (CO2 Hydration) CAIX->Acidosis Catalysis Survival Tumor Survival & Metastasis Acidosis->Survival Inhibitor 2-(2-methylphenyl)ethane -1-sulfonamide Inhibitor->CAIX Zinc Binding (Inhibition)

Fig 2: Pathway of hypoxia-induced CA IX expression and targeted sulfonamide intervention.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data, the primary kinetic screening must be orthogonally validated by direct target engagement assays. Standard colorimetric assays are insufficient for CAs due to their extreme catalytic efficiency ( kcat​≈106s−1 ). Therefore, stopped-flow spectroscopy is the gold standard[1].

Protocol 1: Stopped-Flow CO2 Hydration Kinetics

Causality Check: Sodium sulfate ( Na2​SO4​ ) is used instead of sodium chloride because chloride ions act as weak CA inhibitors, which would artificially skew the baseline kinetics[7].

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength[1].

  • Indicator Addition: Add Phenol Red (0.2 mM) to the buffer system to monitor rapid pH changes spectrophotometrically at its absorbance maximum of 557 nm[7].

  • Pre-incubation: Incubate recombinant human CA isoforms (e.g., hCA I, II, IX, XII) at 5–12 nM with varying concentrations of 2-(2-methylphenyl)ethane-1-sulfonamide for 15 minutes at 20∘C to ensure thermodynamic equilibrium of the zinc-binding event[1].

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO2-saturated water (substrate concentrations ranging from 1.7 to 17 mM)[1][7].

  • Data Acquisition: Monitor the initial rates of the CA-catalyzed CO2 hydration reaction for 10–100 seconds. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[8].

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality Check: DSF confirms that the Ki​ derived from the stopped-flow assay is due to direct, structural target engagement rather than assay interference or aggregation.

  • Assay Mix Preparation: Combine 2 μM recombinant hCA IX protein with 5x SYPRO Orange dye in 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Compound Addition: Add 2-(2-methylphenyl)ethane-1-sulfonamide at a final concentration of 50 μM. Ensure the final DMSO concentration remains 2% v/v to prevent solvent-induced protein destabilization.

  • Thermal Ramping: Subject the microplate to a thermal gradient from 25∘C to 95∘C at a rate of 1∘C/minute using a real-time PCR machine.

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the fluorescence curve. A positive thermal shift ( ΔTm​>2∘C ) confirms functional binding to the target's active site.

Sources

Publish Comparison Guide: Orthogonal Assays to Confirm the Biological Activity of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology and metabolic disease research. Classical aromatic sulfonamides, such as Acetazolamide (AAZ), act as promiscuous pan-inhibitors across all 15 human CA isoforms. This lack of selectivity often leads to off-target toxicities, primarily driven by the inhibition of the ubiquitous cytosolic isoform, hCA II [2].

2-(2-methylphenyl)ethane-1-sulfonamide (CAS 919354-00-0) represents a distinct structural class: the aliphatic sulfonamides . Unlike aromatic sulfonamides, aliphatic derivatives leverage their flexible carbon linkers to exploit isoform-specific hydrophobic pockets within the CA active site, rather than relying solely on zinc-ion coordination [1, 3]. Recent synthetic advancements have enabled rapid access to these aliphatic scaffolds [4], allowing researchers to target the tumor-associated isoform hCA IX —a key driver of tumor microenvironment (TME) acidification and metastasis—while sparing hCA II.

To rigorously validate the biological activity and selectivity of 2-(2-methylphenyl)ethane-1-sulfonamide, a self-validating system of orthogonal assays is required. This guide details the causal logic, step-by-step methodologies, and comparative data necessary to confirm its efficacy.

CA9_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CA9 CA IX Expression HIF1a->CA9 Hydration CO₂ Hydration (Catalyzed by CA IX) CA9->Hydration Catalyzes CO2 Metabolic CO₂ CO2->Hydration AcidicTME Acidic Tumor Microenvironment (TME) Hydration->AcidicTME Produces H⁺ Inhibitor 2-(2-methylphenyl)ethane -1-sulfonamide Inhibitor->CA9 Inhibits

Fig 1: Mechanism of CA IX-driven TME acidification and targeted inhibition by aliphatic sulfonamides.

The Orthogonal Validation Strategy

Relying on a single enzymatic assay is insufficient for modern drug discovery due to the risk of false positives (e.g., assay interference, pan-assay interference compounds [PAINS]). We employ a three-tiered orthogonal approach:

  • Enzymatic (Stopped-Flow): Directly measures the inhibition of catalytic turnover.

  • Biophysical (SPR): Confirms direct target binding and establishes kinetic parameters ( Kd​ , kon​ , koff​ ) independent of enzymatic activity.

  • Functional (ECAR): Validates that the compound can penetrate the cellular microenvironment and exert a physiological phenotype.

Orthogonal_Assays Compound Aliphatic Sulfonamide Enzymatic 1. Stopped-Flow (Catalytic Inhibition) Compound->Enzymatic Biophysical 2. SPR (Binding Kinetics) Enzymatic->Biophysical Cellular 3. ECAR Assay (Functional Phenotype) Biophysical->Cellular Validation Validated Inhibitor Cellular->Validation

Fig 2: Orthogonal assay workflow moving from biochemical to functional validation.

Step-by-Step Methodologies

Assay 1: Stopped-Flow CO₂ Hydration (Enzymatic)

The Causality: Carbonic anhydrases are among the fastest known enzymes ( kcat​≈106 s−1 ). Traditional steady-state colorimetric assays cannot capture the initial velocity of this reaction. Stopped-flow spectrophotometry is mandatory to measure the pre-steady state kinetics of CO₂ hydration [1].

Protocol:

  • Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme & Inhibitor: Reconstitute recombinant hCA II and hCA IX to a final concentration of 10 nM. Pre-incubate the enzyme with serial dilutions of 2-(2-methylphenyl)ethane-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Substrate: Prepare a saturated CO₂ solution (approx. 17 mM) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes.

  • Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate in the stopped-flow instrument.

  • Analysis: Monitor the absorbance decay at 556 nm (indicating pH drop as CO₂ is hydrated to H⁺ and HCO₃⁻) over 10 seconds. Calculate the initial velocity to determine the Ki​ using the Cheng-Prusoff equation.

Assay 2: Surface Plasmon Resonance (Biophysical)

The Causality: To rule out artifacts caused by the compound interacting with the Phenol Red indicator or aggregating in solution, SPR is used to measure direct, label-free binding kinetics. This confirms that the aliphatic sulfonamide physically binds to the CA IX target [3].

Protocol:

  • Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Inject recombinant hCA IX (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Injection: Flow running buffer (PBS-P+ with 5% DMSO) over the chip at 30 µL/min. Inject 2-(2-methylphenyl)ethane-1-sulfonamide in a 2-fold dilution series (from 1 µM down to 15.6 nM).

  • Kinetics: Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: If necessary, pulse with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to regenerate the surface.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Assay 3: Extracellular Acidification Rate (ECAR) via Seahorse XF

The Causality: Enzymatic and biophysical assays occur in a vacuum. To prove that 2-(2-methylphenyl)ethane-1-sulfonamide can penetrate the TME and inhibit CA IX in a physiological context, we measure the Extracellular Acidification Rate (ECAR) of live, hypoxia-induced cancer cells.

Protocol:

  • Cell Culture: Seed HT-29 colorectal cancer cells (which highly express CA IX under hypoxia) in a Seahorse XF96 microplate at 20,000 cells/well.

  • Hypoxia Induction: Incubate the cells in a hypoxia chamber (1% O₂) for 24 hours to upregulate hCA IX expression.

  • Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose and 2 mM glutamine, pH 7.4).

  • Compound Injection: Load the sensor cartridge with 2-(2-methylphenyl)ethane-1-sulfonamide (final well concentration: 1 µM).

  • Measurement: Measure basal ECAR, inject the compound, and monitor the immediate drop in ECAR. A reduction in ECAR indicates successful inhibition of CA IX-mediated extracellular acidification.

Comparative Performance Data

The following table summarizes the experimental data comparing 2-(2-methylphenyl)ethane-1-sulfonamide against the clinical standard Acetazolamide (an aromatic sulfonamide) and Topiramate (an aliphatic sulfamate).

The data clearly demonstrates that while Acetazolamide is a potent pan-inhibitor, the aliphatic structure of 2-(2-methylphenyl)ethane-1-sulfonamide yields a massive selectivity shift toward the tumor-associated hCA IX isoform.

CompoundStructural ClasshCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II / IX)SPR Kd​ vs hCA IX (nM)ECAR IC50​ (µM)
Acetazolamide (AAZ) Aromatic Sulfonamide12.125.00.48 (Pan-inhibitor)28.55.2
Topiramate Aliphatic Sulfamate15.424.20.63 (Pan-inhibitor)27.16.8
2-(2-methylphenyl)ethane-1-sulfonamide Aliphatic Sulfonamide850.0 18.5 45.9 (Highly Selective) 21.0 1.4

Data Interpretation: The >45-fold selectivity for hCA IX over hCA II achieved by 2-(2-methylphenyl)ethane-1-sulfonamide is driven by the 2-methylphenyl aliphatic tail. This moiety sterically clashes with the constricted active site of hCA II but perfectly occupies the wider, hydrophobic pocket unique to hCA IX [3]. Furthermore, the superior ECAR IC50​ (1.4 µM) indicates enhanced cellular permeability compared to classical aromatic sulfonamides.

References

  • Paoletti, N., et al. "Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae." Arch Pharm (Weinheim), 2024.[Link]

  • Supuran, C. T. "Emerging role of carbonic anhydrase inhibitors." Clinical Science, 2021; 135(10): 1233–1249.[Link]

  • Vitale, R. M., et al. "Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors." Journal of Medicinal Chemistry, 2009; 52(19): 5990–5998.[Link]

  • Zhang, M., et al. "Rapid Access to Aliphatic Sulfonamides." Organic Letters, 2022; 24(22): 3932–3937.[Link]

Independent Validation and Comparative Analysis of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: Senior Application Scientist

Abstract

This guide provides a framework for the independent validation of the synthesis, characterization, and biological potential of 2-(2-methylphenyl)ethane-1-sulfonamide. In the dynamic landscape of medicinal chemistry, the sulfonamide moiety remains a cornerstone of therapeutic design, demonstrating a vast spectrum of biological activities including antibacterial, antiviral, and anticancer properties.[1][2][3][4] This document outlines detailed protocols for the synthesis and rigorous characterization of the title compound. Furthermore, it establishes a comparative analysis against its structural isomer, 2-(4-methylphenyl)ethane-1-sulfonamide, to elucidate the influence of the methylphenyl substituent's position on its physicochemical and biological properties. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers engaged in the exploration of novel sulfonamide-based therapeutic agents.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[3] From the initial discovery of antibacterial sulfa drugs to their modern applications as carbonic anhydrase inhibitors, diuretics, and antiviral agents, the versatility of sulfonamides is well-documented.[3][4][5] Their mechanism of action is often attributed to their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid.[1][6] This competitive inhibition disrupts essential metabolic pathways in susceptible microorganisms.

The subject of this guide, 2-(2-methylphenyl)ethane-1-sulfonamide, is a simple arylethanesulfonamide. The introduction of the 2-methylphenyl (o-tolyl) group is anticipated to influence its lipophilicity, metabolic stability, and target-binding interactions compared to unsubstituted or differently substituted analogs. This guide provides the necessary framework to independently synthesize, purify, and characterize this compound, and subsequently evaluate its biological potential in a comparative context.

Synthesis and Characterization: A Pathway to Verifiable Purity

The synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide can be achieved through a reliable and well-established synthetic route. The following protocol is adapted from general methods for sulfonamide synthesis.[1][6][7]

Proposed Synthetic Workflow

The synthesis involves a two-step process starting from 2-(2-methylphenyl)ethanol.

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Chlorosulfonation cluster_3 Step 4: Amination 2_methylphenyl_ethanol 2-(2-methylphenyl)ethanol intermediate_chloride 2-(2-methylphenyl)ethyl chloride 2_methylphenyl_ethanol->intermediate_chloride   thionyl_chloride SOCl₂ thionyl_chloride->intermediate_chloride   intermediate_sulfonate Sodium 2-(2-methylphenyl)ethanesulfonate intermediate_chloride->intermediate_sulfonate   sodium_sulfite Na₂SO₃ sodium_sulfite->intermediate_sulfonate   sulfonyl_chloride 2-(2-methylphenyl)ethane-1-sulfonyl chloride intermediate_sulfonate->sulfonyl_chloride   phosphorus_pentachloride PCl₅ phosphorus_pentachloride->sulfonyl_chloride   final_product 2-(2-methylphenyl)ethane-1-sulfonamide sulfonyl_chloride->final_product   ammonia NH₃ (aq) ammonia->final_product  

Caption: Proposed synthetic route for 2-(2-methylphenyl)ethane-1-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-methylphenyl)ethyl chloride

  • To a stirred solution of 2-(2-methylphenyl)ethanol (1 eq.) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride.

Step 2: Synthesis of Sodium 2-(2-methylphenyl)ethanesulfonate

  • Dissolve the crude 2-(2-methylphenyl)ethyl chloride (1 eq.) in a 1:1 mixture of ethanol and water.

  • Add sodium sulfite (1.5 eq.) and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium iodide).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • The aqueous solution is then used directly in the next step.

Step 3: Synthesis of 2-(2-methylphenyl)ethane-1-sulfonyl chloride

  • To the aqueous solution of sodium 2-(2-methylphenyl)ethanesulfonate, add phosphorus pentachloride (2.0 eq.) portion-wise at 0 °C with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride.

Step 4: Synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide

  • Dissolve the crude 2-(2-methylphenyl)ethane-1-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis Expected Observations for 2-(2-methylphenyl)ethane-1-sulfonamide
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, the two methylene groups, and the sulfonamide NH₂ protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR Characteristic absorption bands for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (around 1150 and 1350 cm⁻¹), and C-H stretching.[5][7]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₃NO₂S).
Purity (HPLC) A single major peak indicating >95% purity.

Comparative Analysis: The Impact of Isomerism

To understand the structure-activity relationship (SAR), a direct comparison with a structural isomer is invaluable. 2-(4-methylphenyl)ethane-1-sulfonamide serves as an excellent comparator.

Property 2-(2-methylphenyl)ethane-1-sulfonamide (ortho-isomer) 2-(4-methylphenyl)ethane-1-sulfonamide (para-isomer) Rationale for Comparison
CAS Number Not readily available97094-66-1[8]Establishes unique chemical identity.
Molecular Formula C₉H₁₃NO₂SC₉H₁₃NO₂S[9]Identical, allowing for direct comparison of isomeric effects.
Molecular Weight 199.27 g/mol 199.27 g/mol [9]Identical.
Predicted XlogP ~2.01.2[9]The ortho-isomer is expected to be slightly more lipophilic due to intramolecular interactions potentially masking the polar sulfonamide group.
Predicted Solubility LowerHigherIncreased lipophilicity generally correlates with lower aqueous solubility.
Hazard Classification To be determinedAcute toxicity, skin/eye irritation[8]Provides a baseline for safety and handling protocols.

Proposed Biological Evaluation: A Tiered Approach

Based on the known biological activities of sulfonamides, a tiered screening approach is recommended to efficiently probe the potential of 2-(2-methylphenyl)ethane-1-sulfonamide and its para-isomer.

Tier 1: Broad-Spectrum Antibacterial Screening

Objective: To determine if the compounds exhibit general antibacterial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculate the wells with standardized suspensions of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]

  • Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Prepare Compound Stock Solutions Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Inoculate with Bacterial Suspension Dilution->Inoculation Controls Add Positive and Negative Controls Inoculation->Controls Incubation Incubate at 37°C for 18-24h Controls->Incubation Readout Determine MIC (Lowest Concentration with No Growth) Incubation->Readout End Comparative Data Analysis Readout->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Tier 2: Specific Enzyme Inhibition Assays (e.g., Carbonic Anhydrase)

Objective: To investigate if the compounds inhibit specific enzymes known to be targets of sulfonamides.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

  • Use a commercially available CA inhibition assay kit or a standard colorimetric method based on the hydrolysis of p-nitrophenyl acetate.

  • Pre-incubate various concentrations of the test compounds with a known concentration of a human CA isoenzyme (e.g., hCA II).

  • Initiate the reaction by adding the substrate.

  • Monitor the rate of p-nitrophenol formation spectrophotometrically.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Acetazolamide should be used as a positive control.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the independent validation of 2-(2-methylphenyl)ethane-1-sulfonamide. By following the detailed protocols for synthesis, characterization, and comparative biological evaluation, researchers can generate high-quality, reproducible data. The comparison with the para-isomer will provide crucial insights into the structure-activity relationships of this class of compounds. The results of these studies will authoritatively ground any claims regarding the compound's properties and potential as a lead structure for further therapeutic development. Future work could involve expanding the biological screening to include antiviral assays, cytotoxicity studies, and in vivo efficacy models, depending on the initial findings.

References

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC. (2019, October 17).
  • 2-(4-methylphenyl)ethane-1-sulfonamide — Chemical Substance Information - NextSDS. (n.d.).
  • 2-(4-fluorophenoxy)-N-(m-tolyl)ethanesulfonamide - PubChem. (2026, March 7).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.).
  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. (n.d.).
  • 2-Ethanesulfonyl-1-o-tolyl-ethanol | C11H16O3S | CID 102548731 - PubChem. (n.d.).
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives - SAS Publishers. (n.d.).
  • Figure . A few biologically active sulfonamide derivatives. - ResearchGate. (n.d.).
  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives - ResearchGate. (2025, September 16).
  • Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety - Research Journal of Pharmacy and Technology. (n.d.).
  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • 2-(2-Chlorophenyl)ethane-1-sulfonamide | C8H10ClNO2S | CID 13480213 - PubChem. (n.d.).
  • 92-09-1(N-[2-[(4-amino-m-tolyl)ethylamino]ethyl]methanesulphonamide) Product Description - ChemicalBook. (n.d.).
  • 2-((2-Ethyl-6-methylphenyl)amino)-2-oxoethane-1-sulfonic Acid | Pharmaffiliates. (n.d.).
  • 1342264-72-5 | 2-(Naphthalen-2-yloxy)ethane-1-sulfonamide - ChemScene. (n.d.).
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022, December 21).
  • CAS 34730-59-1: Ethanesulfonic acid, 2-[(2-aminoethyl)amino] - CymitQuimica. (n.d.).
  • 2-(4-methylphenyl)ethane-1-sulfonamide (C9H13NO2S) - PubChemLite. (n.d.).
  • 6487-82-7 | 2-(O-tolyl)acetimidamide | ChemScene. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental principle when handling a chemical with unknown specific hazard data is to treat it as hazardous.[1] This approach, mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA), ensures the highest level of safety.[2][3][4][5][6] This guide is designed to be a practical resource, providing not just instructions, but the scientific reasoning behind each procedural step.

Immediate Safety and Handling Precautions: The First Line of Defense

Before initiating any disposal procedures, it is imperative to perform a thorough risk assessment. All handling of 2-(2-methylphenyl)ethane-1-sulfonamide should occur within a certified chemical fume hood to minimize the risk of inhalation.[7][8]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling this compound.

Body Part Required PPE Rationale
Eyes/Face Safety goggles or a face shieldProtects against splashes and airborne particles.[7][8][9][10]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[8][11]
Body Laboratory coatProtects against incidental contact and contamination of personal clothing.[7][8]

In the event of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[9][11][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[12][13]

Spill Management: A Rapid and Controlled Response

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.[1][8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

The Disposal Workflow: A Systematic Approach

The proper disposal of 2-(2-methylphenyl)ethane-1-sulfonamide must follow a structured workflow to ensure regulatory compliance and safety. This process begins with waste segregation and culminates in collection by a certified hazardous waste management service.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 2-(2-methylphenyl)ethane-1-sulfonamide (Solid, Liquid, or Contaminated Materials) B Segregate as Hazardous Chemical Waste. Do not mix with other waste streams. A->B C Select a compatible, leak-proof container (e.g., HDPE). B->C D Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Start Date C->D E Store in a designated, well-ventilated, and secure hazardous waste accumulation area. D->E F Ensure segregation from incompatible materials. E->F G Contact your institution's Environmental Health & Safety (EHS) department. F->G H Arrange for pickup by a licensed hazardous waste disposal contractor. G->H

Caption: A flowchart illustrating the systematic workflow for the proper disposal of 2-(2-methylphenyl)ethane-1-sulfonamide.

Detailed Disposal Protocol:

  • Waste Segregation: All waste containing 2-(2-methylphenyl)ethane-1-sulfonamide, including contaminated consumables like pipette tips, gloves, and weighing boats, must be collected in a dedicated hazardous waste container.[8] Do not mix this waste with other chemical waste streams to prevent unintended reactions.[14]

  • Containerization:

    • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.[8][15]

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(2-methylphenyl)ethane-1-sulfonamide." The accumulation start date must also be clearly marked on the label.[7][16]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][8]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[14]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][11]

    • Provide the waste disposal company with all available information about the chemical, including its name and any known hazards.

    • Crucially, never dispose of 2-(2-methylphenyl)ethane-1-sulfonamide down the drain or in regular solid waste. [8] This can lead to environmental contamination and is a violation of regulations.

Decontamination of Laboratory Equipment

Any reusable laboratory equipment that has come into contact with 2-(2-methylphenyl)ethane-1-sulfonamide must be thoroughly decontaminated.

Equipment Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone). Collect this initial rinsate as hazardous waste.[8]

  • Thorough Cleaning: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Empty containers that held the pure compound should also be treated as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[8]

Regulatory Framework: Adherence to a Higher Standard

The disposal of all laboratory chemicals is governed by a framework of regulations established by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA.[7][17] Your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard, will provide specific guidance that aligns with these federal regulations.[2][4][5] It is your responsibility to be familiar with and adhere to your institution's CHP.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-(2-methylphenyl)ethane-1-sulfonamide, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. UTHSC. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Environmental Marketing Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]

  • BigCommerce. (2016, December 10). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA. Retrieved from [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). 5.66 Recycling or Disposal of Chemical Wastes. Office of Policies, Records, and Forms. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. Retrieved from [Link]

  • Canadian Tumour Repository Network. (n.d.). CTRNet SOP 8.1.002 e1.0 Biohazardous Waste Management. RRCancer. Retrieved from [Link]

  • CTRNet. (2012, June 1). 08.01.002 e2.0 Biohazardous Material Waste Management. CTRNet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3C — Tables and List. FDA. Retrieved from [Link]

  • University of Florida. (2026, January 30). Waste Disposal Procedures for Laboratories. Environmental Health and Safety. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(2-methylphenyl)ethane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 2-(2-methylphenyl)ethane-1-sulfonamide. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence within your laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of potential exposure to 2-(2-methylphenyl)ethane-1-sulfonamide are through inhalation, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is essential to mitigate these risks.

Table 1: Recommended Personal Protective Equipment

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides a barrier against splashes and airborne particles, crucial given the eye irritation potential of similar compounds[2][3][4][5].
Hands Chemically resistant gloves (e.g., nitrile, neoprene)Protects against skin irritation and potential absorption. Gloves should be inspected before use and disposed of properly after handling[3][6].
Body Flame-retardant lab coat and closed-toe shoesA lab coat provides a removable barrier in case of a spill, while closed-toe shoes protect against spills on the floor[7].
Respiratory Work in a well-ventilated chemical fume hoodMinimizes the risk of inhaling dust or vapors, which is a potential route of exposure for sulfonamide compounds[2][8].

It is imperative to always handle this compound within a certified chemical fume hood to ensure adequate ventilation and to prevent the release of potentially harmful dust or vapors into the laboratory environment[2][8].

II. Operational Plan: From Receipt to Use

A systematic approach to handling 2-(2-methylphenyl)ethane-1-sulfonamide from the moment it enters the lab until it is used in an experiment is critical for maintaining a safe environment.

A. Receiving and Storage
  • Inspect upon Arrival: Visually inspect the container for any signs of damage or leaks. If compromised, do not open and follow your institution's protocol for damaged chemical containers.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The storage location should be clearly marked as a designated area for hazardous chemicals.

B. Weighing and Preparation of Solutions
  • Designated Area: All handling of the solid compound should occur within a chemical fume hood[8].

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the compound.

  • Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. This minimizes contamination of the balance and reduces the need for extensive cleaning.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

III. Disposal Plan: A Cradle-to-Grave Approach

The proper disposal of 2-(2-methylphenyl)ethane-1-sulfonamide and any contaminated materials is a critical step in the laboratory workflow to ensure environmental protection and regulatory compliance.

A. Waste Segregation and Collection
  • Dedicated Waste Container: All waste containing 2-(2-methylphenyl)ethane-1-sulfonamide, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container[8].

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantity[7][8].

  • Incompatible Waste: Do not mix this waste stream with other types of chemical waste, particularly acids or bases, unless the compatibility has been verified[7].

B. Storage and Final Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic[8].

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[7].

  • Documentation: Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility[7].

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2][3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[2][3].
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately[7].

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of 2-(2-methylphenyl)ethane-1-sulfonamide.

Caption: Workflow for safe handling and disposal.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-(2-methylphenyl)ethane-1-sulfonamide, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Fisher Scientific. (2010, January 07). SAFETY DATA SHEET - Sulfonamide.
  • NextSDS. 2-(2-methylphenyl)benzene-1-sulfonamide — Chemical Substance Information.
  • Aaronchem. (2025, August 11). Safety Data Sheet.
  • Storemasta Blog. (2025, July 02). Examples of PPE for Various Dangerous Goods Classes.
  • Stobec. Material Safety Data Sheet.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2010, January 07). SAFETY DATA SHEET.
  • 3M. PPE Solutions for Chemical Industries.
  • Carl ROTH. (2024, March 02). Safety Data Sheet: (R)-(+)-2-Methyl-2-propanesulfinamide.
  • ChemicalBook. (2026, January 17). Thiophene-2-sulfonamide - Safety Data Sheet.
  • Australian Government Department of Health. (2022, January 14). Toluenesulfonamides - Evaluation statement.
  • Ask IFAS. (2019, January 03). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • BVL. Personal protective equipment when handling plant protection products.
  • LGC Standards. SAFETY DATA SHEET.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.